molecular formula C5H4INO2 B1311999 4-iodo-1H-pyrrole-2-carboxylic Acid CAS No. 252861-26-0

4-iodo-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1311999
CAS No.: 252861-26-0
M. Wt: 237 g/mol
InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
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Description

4-iodo-1H-pyrrole-2-carboxylic Acid is a useful research compound. Its molecular formula is C5H4INO2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrrole-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSPYCIHODWVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452662
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
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Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252861-26-0
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
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Record name 4-iodo-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

4-iodo-1H-pyrrole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic and structural properties, conferred by the presence of an electron-rich pyrrole ring, a deactivating carboxylic acid group, and a reactive iodine atom, make it a versatile synthon. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important molecule.

Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.

Structural and General Properties

The molecule consists of a five-membered pyrrole ring substituted with a carboxylic acid at the 2-position and an iodine atom at the 4-position. The presence of both an electron-withdrawing group (the carboxylic acid) and a polarizable halogen modifies the reactivity of the pyrrole core.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 59273-99-3
Molecular Formula C₅H₄INO₂
Molecular Weight 252.99 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 198-202 °C (decomposes)

| Purity | Typically >97% | |

Solubility Profile

While exact quantitative data is not extensively published, empirical evidence from synthetic protocols suggests the following solubility characteristics:

  • Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other polar aprotic solvents.

  • Slightly Soluble: Methanol, Ethanol.

  • Insoluble: Water, Hexanes, Diethyl ether.

The carboxylic acid group provides a handle for increasing aqueous solubility by deprotonation with a suitable base to form the corresponding carboxylate salt.

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile.

  • ¹H NMR: In a typical spectrum (DMSO-d₆), one would expect to see distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid, as well as the N-H proton. A representative spectrum shows peaks at approximately δ 7.05 (d, 1H), 7.25 (d, 1H), and a broad singlet for the COOH proton above 12 ppm.

  • ¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyrrole ring and the carboxylic acid carbon. The carbon bearing the iodine (C4) will be significantly shifted due to the heavy atom effect.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1680 cm⁻¹), and N-H stretching (around 3300 cm⁻¹).

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the direct iodination of 1H-pyrrole-2-carboxylic acid. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle.

Synthetic Protocol

Reaction: Iodination of 1H-pyrrole-2-carboxylic acid.

Reagents:

  • 1H-Pyrrole-2-carboxylic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel, dissolve 1H-pyrrole-2-carboxylic acid and sodium bicarbonate in water. The sodium bicarbonate acts as a base to deprotonate the carboxylic acid, forming the more water-soluble carboxylate salt and activating the ring towards electrophilic attack.

  • Iodinating Agent: In a separate flask, prepare the iodinating agent by dissolving iodine (I₂) and potassium iodide (KI) in water. The KI reacts with I₂ to form the triiodide ion (I₃⁻), which is more soluble in water and serves as a milder source of electrophilic iodine.

  • Reaction: Slowly add the iodine solution to the solution of the pyrrole carboxylate at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is acidified with an acid like HCl. This protonates the carboxylate, causing the this compound product to precipitate out of the aqueous solution due to its low water solubility.

  • Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Mechanistic Rationale

The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, the nitrogen atom is a powerful activating group, directing incoming electrophiles to the 3- and 4-positions. The iodination occurs preferentially at the 4-position due to a combination of electronic and steric factors. The use of a base (NaHCO₃) is crucial as it deprotonates the carboxylic acid, reducing its deactivating effect and increasing the overall electron density of the pyrrole ring, thus facilitating the electrophilic attack by iodine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Iodination cluster_2 Step 3: Workup start 1H-Pyrrole-2-COOH activated Pyrrole-2-carboxylate Anion (Ring Activated) start->activated - H₂O, - CO₂ base NaHCO₃ base->activated intermediate Wheland Intermediate (Sigma Complex) activated->intermediate + I⁺ iodine I₂ / KI (I₃⁻) iodine->intermediate product 4-iodo-1H-pyrrole-2-carboxylate intermediate->product - H⁺ final_product This compound (Precipitate) product->final_product acid HCl acid->final_product

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C-I bond is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid can be used for amide bond formation or other modifications.

Cross-Coupling Reactions

The iodine substituent makes the 4-position of the pyrrole ring highly amenable to palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility as a building block.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is widely used to introduce aryl or heteroaryl substituents at the 4-position.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated pyrroles.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse nitrogen-containing functional groups.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center This compound suzuki_product 4-Aryl-pyrrole derivative center->suzuki_product sonogashira_product 4-Alkynyl-pyrrole derivative center->sonogashira_product buchwald_product 4-Amino-pyrrole derivative center->buchwald_product suzuki_reagent R-B(OH)₂ Pd Catalyst, Base suzuki_reagent->suzuki_product sonogashira_reagent R-C≡CH Pd/Cu Catalysts, Base sonogashira_reagent->sonogashira_product buchwald_reagent R₂NH Pd Catalyst, Base buchwald_reagent->buchwald_product

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery

This molecule is a key intermediate in the synthesis of a wide range of biologically active compounds.

  • Hepatitis C Virus (HCV) Inhibitors: It has been utilized in the synthesis of potent HCV NS5A inhibitors. The pyrrole core often serves as a central scaffold, with the 4-position being functionalized to interact with the target protein.

  • Oncology: It is a precursor for the synthesis of kinase inhibitors and other anti-cancer agents. For example, it can be used to construct complex heterocyclic systems that mimic the hinge-binding motifs of ATP-competitive inhibitors.

  • Other Therapeutic Areas: Its derivatives have been explored as antibacterial agents and for the treatment of central nervous system disorders.

Handling and Safety

As with any laboratory chemical, proper handling is essential.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, it should be handled with care as iodo-organic compounds can be irritants.

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in its versatile reactivity. The ability to selectively functionalize the C-I bond via modern cross-coupling chemistry, while retaining the carboxylic acid for further derivatization, provides a powerful strategy for the rapid construction of complex molecular architectures. Its continued application in medicinal chemistry and materials science underscores its status as an indispensable tool for the modern synthetic chemist.

References

  • This compound NMR Data. Good Scents Company. [Link]

4-iodo-1H-pyrrole-2-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-iodo-1H-pyrrole-2-carboxylic acid

Abstract

This compound is a halogenated pyrrole derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a valuable building block for the synthesis of more complex bioactive molecules and functional materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and analytical techniques. We will explore a robust synthetic strategy, from the formation of the core pyrrole ring to its regioselective iodination, and detail the spectroscopic and physical methods required for unambiguous structural confirmation and purity assessment.

Introduction and Significance

Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds prevalent in natural products and pharmaceuticals. The introduction of a halogen, such as iodine, at a specific position on the pyrrole ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the iodine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. This compound, in particular, has been noted for its potential in inhibiting the growth of cancer cells by interfering with RNA and DNA production.[1][2] This guide aims to provide researchers with the foundational knowledge and practical protocols to confidently synthesize and characterize this important chemical entity.

Synthetic Methodology: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step process: first, the synthesis of the precursor, 1H-pyrrole-2-carboxylic acid, followed by the regioselective iodination of the pyrrole ring at the C4 position.

Logical Flow of Synthesis

The diagram below outlines the strategic workflow for the preparation of the target compound.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_iodination Part 2: Regioselective Iodination cluster_purification Part 3: Isolation Start Starting Materials (e.g., Pyrrole) Precursor 1H-Pyrrole-2-carboxylic Acid Start->Precursor Carboxylation Iodination Electrophilic Iodination (e.g., ICl, NIS) Precursor->Iodination Reaction Target This compound Iodination->Target Purification Purification (Crystallization) Target->Purification Work-up

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 1H-Pyrrole-2-carboxylic Acid (Precursor)

While various methods exist for synthesizing the pyrrole-2-carboxylic acid core[3][4], a common and reliable laboratory-scale approach involves the carboxylation of pyrrole. An iron-catalyzed reaction provides an effective route.[5]

Protocol: Iron-Catalyzed Carboxylation of Pyrrole

  • Rationale: This method utilizes readily available starting materials and an iron catalyst, which is more sustainable than many heavy metal alternatives. The reaction proceeds through a proposed trichloromethyl intermediate followed by methanolysis to form the methyl ester, which is then hydrolyzed to the carboxylic acid.[5]

  • Step 1a: Ester Formation

    • To an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrrole, a suitable iron catalyst (e.g., FeCl₃, trace amounts), and an excess of methanol.

    • Add carbon tetrachloride (CCl₄) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 65°C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 1H-pyrrole-2-carboxylate.

  • Step 1b: Saponification (Hydrolysis)

    • Dissolve the crude methyl ester in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic, causing the product to precipitate.

    • Collect the solid 1H-pyrrole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Regioselective Iodination

The electron-rich pyrrole ring is susceptible to electrophilic substitution. The carboxylic acid group at the C2 position is an electron-withdrawing, meta-directing group in classical aromatic systems. However, in pyrroles, the nitrogen lone pair strongly activates the ring, and substitution typically occurs at the C5 or C4 position. The C4 position is sterically less hindered and electronically favorable for iodination.

Protocol: Direct Iodination using Iodine Monochloride

  • Rationale: Iodine monochloride (ICl) is an effective and regioselective iodinating agent for activated aromatic systems like pyrroles.[6] Using a solid support like Celite can improve handling and reaction efficiency.[6]

  • Procedure:

    • In a flask protected from light, dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add Celite® to the solution to form a slurry.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of iodine monochloride (ICl) (1.0 to 1.1 equivalents) in the same solvent dropwise with vigorous stirring.

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction's completion by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

    • Filter the mixture to remove the Celite, washing with the organic solvent.

    • Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product is typically purified by recrystallization.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

Characterization and Data Analysis

Unambiguous identification and purity assessment are critical. The following section details the expected analytical data for this compound.

Workflow for Compound Characterization

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopy Spectroscopic Analysis Compound Purified Solid Sample MP Melting Point Compound->MP Appearance Appearance Compound->Appearance NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Purity_Check Purity_Check MP->Purity_Check Assesses Purity Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms Connectivity & Regiochemistry Molecular_Weight Molecular_Weight MS->Molecular_Weight Confirms Mass Functional_Groups Functional_Groups IR->Functional_Groups Confirms Groups (C=O, N-H, O-H)

Caption: A logical workflow for the analytical characterization of the final product.

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₅H₄INO₂[1][7]
Molecular Weight 237.00 g/mol [1][7]
Appearance Solid
Melting Point 184 - 186 °C
CAS Number 252861-26-0[1][7]
InChIKey PGSPYCIHODWVMJ-UHFFFAOYSA-N
Spectroscopic Characterization
  • ¹H NMR Spectroscopy (Proton NMR)

    • Expected Spectrum: (500 MHz, DMSO-d₆): The spectrum is expected to show three signals in the aromatic region corresponding to the pyrrole ring protons and two broad signals for the N-H and O-H protons.

    • δ ~12.5-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

    • δ ~11.5-12.5 ppm (s, 1H): Pyrrole N-H proton. This signal is also broad.

    • δ ~7.0 ppm (d, J ≈ 2.0 Hz, 1H): Proton at the C5 position (H-5). It appears as a doublet due to coupling with H-3.

    • δ ~6.8 ppm (d, J ≈ 2.0 Hz, 1H): Proton at the C3 position (H-3). It appears as a doublet due to coupling with H-5. The iodine at C4 removes the coupling to H-4.

  • ¹³C NMR Spectroscopy (Carbon NMR)

    • Expected Spectrum: (125 MHz, DMSO-d₆): The spectrum should display five distinct signals for the five carbon atoms in the molecule.

    • δ ~160-165 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~125-130 ppm: C2 carbon, attached to the carboxylic acid group.

    • δ ~120-125 ppm: C5 carbon.

    • δ ~115-120 ppm: C3 carbon.

    • δ ~70-80 ppm: C4 carbon, attached to the iodine atom. The heavy iodine atom has a significant shielding effect, shifting this signal upfield.

  • Mass Spectrometry (MS)

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 237, corresponding to the molecular weight of the compound. The spectrum will also show fragment ions, such as the loss of COOH (m/z = 192) and the loss of iodine (m/z = 110).

  • Infrared (IR) Spectroscopy

    • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

    • Expected Absorption Bands:

      • 3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.

      • 2500-3300 cm⁻¹ (very broad): O-H stretching of the carboxylic acid dimer.

      • ~1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

      • ~500-600 cm⁻¹: C-I stretching vibration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification: The compound is classified as harmful and an irritant.[1]

    • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and characterization of this compound. By following the detailed protocols for precursor synthesis, regioselective iodination, and subsequent purification, researchers can obtain this valuable chemical building block in high purity. The comprehensive characterization data provided serves as a benchmark for verifying the structural integrity of the synthesized compound. Adherence to the described methodologies and safety protocols will empower scientists in drug discovery and materials science to effectively utilize this versatile molecule in their research endeavors.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from... . ResearchGate. Available at: [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search . ResearchGate. Available at: [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts . ResearchGate. Available at: [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines . ACS Publications. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Iodination of 7-azaindole and pyrrole . ResearchGate. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 . PubChem. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives . VLife Sciences. Available at: [Link]

  • Kinetics of Pyrrole Substitutions. The Iodination Reaction . ACS Publications. Available at: [Link]

Sources

The Rising Therapeutic Potential of 4-Iodo-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this diverse family, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid are emerging as a class of molecules with significant therapeutic promise. This technical guide provides a comprehensive overview of the known biological activities of these compounds, focusing on their potential as anticancer and antimicrobial agents. We will delve into their proposed mechanisms of action, supported by data from related halogenated pyrrole analogs, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this intriguing molecular framework.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrole-2-carboxylic acid moiety is a key structural feature in many biologically active natural products and synthetic compounds.[1][3] The introduction of a halogen atom, particularly iodine, at the 4-position can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. While comprehensive research on a wide range of this compound derivatives is still an evolving field, the parent compound itself has demonstrated notable bioactivity.

Commercial sources indicate that this compound exhibits inhibitory properties against the growth of various cancer cell lines, including lung, leukemia, and breast cancer.[4] Furthermore, it has been reported to possess antifungal activity.[4] These preliminary findings underscore the potential of this scaffold as a starting point for the development of novel therapeutic agents.

Anticancer Activity: A Focus on RNA Polymerase II Inhibition

A key aspect of the anticancer potential of this compound lies in its proposed mechanism of action: the inhibition of RNA polymerase II.[4] This enzyme is fundamentally important in the transcription of all protein-coding genes in eukaryotes, making it a critical target for cancer therapy.[5] By inhibiting RNA polymerase II, a compound can effectively halt the production of proteins essential for cancer cell growth and proliferation, ultimately leading to apoptosis.

The inhibition of transcription by pyrrole-containing small molecules is a documented phenomenon. Pyrrole-imidazole polyamides, for instance, are a class of synthetic ligands that can bind to the minor groove of DNA with high sequence specificity, thereby blocking the binding of transcription factors and inhibiting transcription by RNA polymerase II.[6][7]

Proposed Mechanism of Action: RNA Polymerase II Inhibition

The precise molecular interactions through which this compound and its derivatives may inhibit RNA polymerase II are yet to be fully elucidated. However, a plausible hypothesis involves the compound binding to a critical site on the enzyme, thereby preventing its proper function. This could occur at various stages of the transcription cycle, including initiation, elongation, or termination.

RNA_Polymerase_II_Inhibition cluster_transcription Normal Transcription cluster_inhibition Inhibition by this compound Derivative DNA DNA Template RNAPII RNA Polymerase II DNA->RNAPII Binding mRNA mRNA Transcript RNAPII->mRNA Transcription Inhibitor 4-Iodo-1H-pyrrole-2-carboxylic Acid Derivative RNAPII_inhibited RNA Polymerase II (Inhibited) Inhibitor->RNAPII_inhibited Binding No_mRNA No mRNA Synthesis RNAPII_inhibited->No_mRNA Transcription Blocked

Caption: Proposed mechanism of RNA polymerase II inhibition.

Antimicrobial Potential: Insights from Halogenated Pyrrole Analogs

The observation of antifungal activity for the parent 4-iodo-pyrrole compound is consistent with findings for other halogenated pyrrole derivatives.[4] For instance, brominated pyrrole derivatives have been reported to exhibit antifungal properties.[8] This suggests that the presence of a halogen at the 4-position of the pyrrole ring is a key determinant for this type of bioactivity.

Furthermore, the broader class of halogen-substituted pyrrole-2-carboxamides has been identified as an integral molecular fragment in a number of natural and synthetic anti-infective agents.[9] These compounds have been shown to be potent inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drug discovery.[9] This provides a compelling rationale for the exploration of 4-iodo-1H-pyrrole-2-carboxamide derivatives as potential antibacterial agents.

Synthesis of Halogenated Pyrrole Building Blocks

The synthesis of halogenated pyrrole-2-carboxylic acids and their derivatives is a critical step in the exploration of their biological activities. Various synthetic routes have been developed for the preparation of these compounds. For example, the bromination of pyrrole-2-carboxylic acid can be achieved using bromine in acetic acid.[10]

General Synthetic Scheme for Halogenated Pyrrole-2-Carboxylic Acid Derivatives

A common strategy for the synthesis of derivatives involves the initial halogenation of the pyrrole ring, followed by modification of the carboxylic acid group, for example, through amidation or esterification.

Synthesis_Workflow Start 1H-Pyrrole-2-carboxylic Acid Halogenation Halogenation (e.g., Iodination) Start->Halogenation Intermediate This compound Halogenation->Intermediate Activation Carboxylic Acid Activation Intermediate->Activation Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Activation->Activated_Intermediate Amidation Amidation with R-NH2 Activated_Intermediate->Amidation Esterification Esterification with R-OH Activated_Intermediate->Esterification Amide_Product 4-Iodo-1H-pyrrole-2-carboxamide Derivative Amidation->Amide_Product Ester_Product This compound Ester Derivative Esterification->Ester_Product

Caption: General synthetic workflow for derivatives.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following protocols for determining cytotoxicity against cancer cell lines and for evaluating antimicrobial activity are provided as a guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Example Data Table for Cytotoxicity of this compound Derivatives
Compound IDR-GroupCell LineIC50 (µM)
Parent HA549 (Lung)Value
Derivative 1 -CONH-PhenylA549 (Lung)Value
Derivative 2 -COOCH2-PhenylA549 (Lung)Value
Parent HMCF-7 (Breast)Value
Derivative 1 -CONH-PhenylMCF-7 (Breast)Value
Derivative 2 -COOCH2-PhenylMCF-7 (Breast)Value
Table 2: Example Data Table for Antimicrobial Activity of this compound Derivatives
Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HValueValueValue
Derivative 1 -CONH-PhenylValueValueValue
Derivative 2 -COOCH2-PhenylValueValueValue

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with demonstrated potential in the fields of oncology and infectious diseases. The available data, though preliminary, strongly suggests that this scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. The proposed mechanism of action through the inhibition of RNA polymerase II for its anticancer effects, and the known antimicrobial activities of related halogenated pyrroles, provide a solid foundation for further research.

Future work should focus on the synthesis of a diverse library of this compound derivatives, particularly amides and esters, to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are also required to confirm the inhibition of RNA polymerase II and to identify the specific molecular targets for their antimicrobial activity. With a systematic and multidisciplinary approach, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

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A Senior Application Scientist's Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 4-iodo-1H-pyrrole-2-carboxylic acid has emerged as a preeminent example of such a scaffold. This technical guide provides an in-depth analysis of its synthesis, properties, and, most critically, its application as a cornerstone in advanced organic synthesis. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind its reactivity, offering field-proven insights into its use in pivotal transformations such as palladium-catalyzed cross-coupling reactions and amide bond formations. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Pyrrole

The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its inherent aromaticity and electron-rich nature make it a cornerstone in medicinal chemistry. The strategic value of this compound lies in the orthogonal reactivity of its three key components:

  • The Pyrrole Core: A biologically significant scaffold known for a wide range of pharmacological activities.[1]

  • The C2-Carboxylic Acid: This functional group serves as a classical handle for derivatization, primarily through amide bond formation, creating stable linkers essential for biological interactions.[2] It also influences the electronic properties of the ring and can be a key pharmacophoric element or a candidate for bioisosteric replacement.[3]

  • The C4-Iodo Group: An ideal leaving group for transition-metal-catalyzed cross-coupling reactions. Its position at C4, electronically distinct from the C2-carboxylic acid, allows for selective and predictable functionalization, enabling the synthesis of diverse compound libraries from a single, advanced intermediate.

This unique combination of a stable, biologically relevant core with two distinct and highly versatile reactive sites makes this compound a powerful tool for accelerating discovery programs. Some derivatives have demonstrated potential as cancer cell growth inhibitors, underscoring the therapeutic promise of this scaffold.[4][5]

Physicochemical Properties and Handling

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 252861-26-0[4][6]
Molecular Formula C₅H₄INO₂[4][6]
Molecular Weight 237.00 g/mol [4][6]
Appearance Solid
Melting Point 184 - 186 °C
Purity ≥95%[6]
InChI Key PGSPYCIHODWVMJ-UHFFFAOYSA-N

Handling and Storage: this compound should be handled in a well-ventilated area, using standard personal protective equipment. It is a stable solid but should be stored in a cool, dry place away from light and oxidizing agents to ensure long-term integrity.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of halogenated pyrrole building blocks is instructive. A general and practical approach involves the direct halogenation of a suitable pyrrole precursor. For this compound, a plausible and efficient laboratory-scale synthesis involves the regioselective iodination of 1H-pyrrole-2-carboxylic acid.

Synthetic Rationale: The pyrrole ring is highly activated towards electrophilic substitution. The C2-carboxylic acid is an electron-withdrawing group, which deactivates the adjacent C3 position and directs electrophiles primarily to the C4 and C5 positions. By carefully controlling the reaction conditions and stoichiometry of a mild iodinating agent like N-Iodosuccinimide (NIS), one can achieve preferential iodination at the C4 position.

cluster_reagents Pyrrole 1H-Pyrrole-2-carboxylic Acid Product This compound Pyrrole->Product NIS N-Iodosuccinimide (NIS) Acetonitrile, RT Suzuki_Coupling start This compound reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME/H₂O) boronic R-B(OH)₂ product 4-Aryl-1H-pyrrole-2-carboxylic acid reagents->product

Caption: General schematic for Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv).

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or DME/H₂O, 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is observed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrole-2-carboxylic acid derivative.

Significance: The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties that are valuable as synthetic intermediates or as structural components in materials and pharmaceuticals. [7][8] Mechanistic Insight & Causality: This reaction uniquely employs a dual catalytic system.

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species (e.g., from Pd(PPh₃)₂Cl₂) initiates the cycle by oxidative addition into the C-I bond. [9]* Copper(I) Co-catalyst: A copper salt, typically CuI, is the defining feature. The copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. [10]* Amine Base: A mild amine base, such as triethylamine or diisopropylamine, serves two purposes: it acts as the solvent and neutralizes the HI generated during the reaction, preventing side reactions.

Sonogashira_Coupling start This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Amine Base (e.g., Et₃N) alkyne R-C≡C-H product 4-Alkynyl-1H-pyrrole-2-carboxylic acid reagents->product

Caption: General schematic for Sonogashira cross-coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the pure 4-alkynyl-1H-pyrrole-2-carboxylic acid.

Significance: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of countless drugs and organic materials. [11][12]This reaction allows for the direct coupling of the pyrrole scaffold with a wide variety of primary and secondary amines.

Mechanistic Insight & Causality: This reaction's success is highly dependent on the choice of ligand and base.

  • Ligand: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was the key breakthrough. [13]These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. [11]The choice of base must be carefully considered to avoid side reactions with other functional groups in the molecule.

Buchwald_Hartwig_Amination start This compound reagents Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Strong Base (e.g., NaO-t-Bu) amine R¹R²N-H product 4-(R¹R²N)-1H-pyrrole-2-carboxylic acid reagents->product

Caption: General schematic for Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the strong base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., XPhos, 0.08 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Derivatization of the Carboxylic Acid

The C2-carboxylic acid provides a reliable anchor point for diversification, most commonly through the formation of amides.

Significance: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. It allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of amine-containing fragments.

Mechanistic Insight & Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents are used to activate the carboxylic acid.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylium ion equivalent.

  • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acids formed during the reaction without competing with the primary amine nucleophile.

Amide_Coupling start This compound reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) amine R¹R²N-H product 4-iodo-N-(R¹,R²)-1H-pyrrole-2-carboxamide reagents->product

Caption: General schematic for amide bond formation.

Field-Proven Experimental Protocol: Amide Coupling

  • Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent like DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer may need to be basified or acidified depending on the product's properties. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amide by flash chromatography or recrystallization.

Application Workflow in Drug Discovery

The true power of this compound is realized when these individual reactions are combined into a logical workflow to generate compound libraries for biological screening.

cluster_paths Parallel Synthesis Paths start This compound (Core Building Block) suzuki Suzuki / Sonogashira / Buchwald-Hartwig start->suzuki Vary R¹ amide2 Amide Coupling start->amide2 Vary R² cc Path A: Cross-Coupling First amide1 Amide Coupling suzuki->amide1 Vary R² lib1 Library A amide1->lib1 screening Biological Screening (HTS) lib1->screening am Path B: Amidation First suzuki2 Suzuki / Sonogashira / Buchwald-Hartwig amide2->suzuki2 Vary R¹ lib2 Library B suzuki2->lib2 lib2->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: A divergent workflow for library synthesis.

This workflow illustrates how a single starting material can be divergently elaborated. By first performing a set of cross-coupling reactions with different partners (varying R¹) and then coupling that set of products to a library of amines (varying R²), or by reversing the order of operations, chemists can rapidly access thousands of structurally distinct compounds for high-throughput screening.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its pre-installed, orthogonally reactive functional groups—the C4-iodo for cross-coupling and the C2-carboxylic acid for amidation—provide a reliable and efficient blueprint for the synthesis of complex molecules. The robust and well-understood nature of the reactions it undergoes ensures high success rates and scalability, making it an invaluable asset for researchers in both academic and industrial settings. As the quest for novel therapeutics and advanced materials continues, the demand for such versatile and intelligently designed building blocks will only grow, cementing the role of this compound as a key player in the future of organic synthesis.

References

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  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. Retrieved from [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-152. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. Retrieved from [Link]

  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. Retrieved from [Link]

  • Ben-David, Y., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(12), 5834-5865. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (1979). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 20(35), 3315-3318. Retrieved from [Link]

  • Kumar, P., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(23), e202300447. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Garg, N. K., et al. (2022). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Catalysis, 12(1), 518-523. Retrieved from [Link]

  • Kleemann, A., et al. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • Li, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1543. Retrieved from [Link]

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The Ascendant Role of Iodinated Pyrrole Carboxylic Acids: A Technical Guide to Synthesis, Bioactivity, and Material Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

The pyrrole ring, a cornerstone of heterocyclic chemistry, is a motif of profound significance, embedded in the core of vital biomolecules like heme and chlorophyll. When functionalized with a carboxylic acid and strategically embellished with iodine, this humble five-membered ring is transformed into a powerful scaffold with far-reaching applications. The introduction of iodine, a heavy halogen, imparts unique physicochemical properties—influencing lipophilicity, metabolic stability, andtarget-binding interactions. The carboxylic acid moiety provides a crucial handle for derivatization and influences solubility and pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse applications of iodinated pyrrole carboxylic acids, offering researchers and drug development professionals a technical roadmap to harnessing their potential.

Synthetic Strategies for Iodinated Pyrrole Carboxylic Acids

The synthesis of iodinated pyrrole carboxylic acids requires a strategic approach to control the regioselectivity of the iodination and to ensure compatibility with the carboxylic acid functionality. Direct iodination of the pyrrole ring is feasible due to its electron-rich nature.

Experimental Protocol: Regioselective Iodination of Pyrrole-2-Carboxylic Acid

This protocol describes a common method for the iodination of pyrrole-2-carboxylic acid using N-Iodosuccinimide (NIS) as the iodine source, which is known for its mild and selective iodinating properties. The reaction is catalyzed by a catalytic amount of trifluoroacetic acid (TFA).

Materials:

  • Pyrrole-2-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxylic acid (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents for mono-iodination, or a greater excess for poly-iodination, to be optimized).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the desired degree of iodination.

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired iodinated pyrrole-2-carboxylic acid.

Causality of Experimental Choices:

  • NIS as Iodine Source: NIS is a mild and easy-to-handle electrophilic iodinating agent, which allows for controlled iodination with reduced formation of side products compared to molecular iodine.

  • TFA as Catalyst: The acidic catalyst protonates the pyrrole ring, increasing its susceptibility to electrophilic attack by the iodonium species generated from NIS.

  • Anhydrous Conditions: While not always strictly necessary, anhydrous conditions can prevent potential side reactions and ensure the efficiency of the catalyst.

  • Sodium Thiosulfate Quench: This step is crucial for safety and to simplify purification by removing the oxidizing agent NIS.

G cluster_synthesis Synthesis Workflow start Pyrrole-2-Carboxylic Acid in Acetonitrile reagents Add NIS and catalytic TFA start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with Na₂S₂O₃ reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup purification Column Chromatography workup->purification product Iodinated Pyrrole-2-Carboxylic Acid purification->product

Caption: Workflow for the synthesis of iodinated pyrrole carboxylic acids.

Applications in Medicinal Chemistry

The incorporation of iodine into the pyrrole carboxylic acid scaffold has profound implications for medicinal chemistry, leading to the development of potent anticancer and antimicrobial agents.

Anticancer Agents: The Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Analogs

Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of highly potent antitumor antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and alkylating a guanine base.[1][3] The introduction of iodine into the PBD scaffold can enhance its DNA binding affinity and modulate its electronic properties, potentially leading to increased potency and altered sequence selectivity.[2][4]

Mechanism of Action: DNA Alkylation

The core mechanism of PBDs involves the electrophilic C11 position of the diazepine ring, which forms a covalent bond with the N2 position of a guanine residue in the DNA minor groove.[3][5] This alkylation event creates a DNA adduct that stalls replication forks and induces apoptosis.[2] PBD dimers can crosslink two DNA strands, leading to even greater cytotoxicity.[3]

PBD_Mechanism PBD Iodinated PBD Monomer Binding Sequence-Specific Binding PBD->Binding DNA_minor_groove DNA Minor Groove (GC-rich sequence) DNA_minor_groove->Binding Alkylation Covalent Bond Formation (PBD-C11 to Guanine-N2) Binding->Alkylation Adduct PBD-DNA Adduct Alkylation->Adduct Replication_Stall Replication Fork Stall Adduct->Replication_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis

Caption: Mechanism of action of PBDs via DNA alkylation.

Antimicrobial Agents: Structure-Activity Relationship (SAR)

Halogenation of the pyrrole ring is a key strategy in the development of novel antimicrobial agents. Iodinated pyrrole derivatives have demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The position and number of iodine substituents, along with the nature of the carboxamide moiety, play a crucial role in determining the antibacterial potency.

Compound StructureR GroupHalogenation PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
4-ChlorobenzylNone>100>100
4-Chlorobenzyl4,5-Dibromo8-16>100[7]
4-Chlorobenzyl4-Iodo864
4-Chlorobenzyl4,5-Diiodo4-8>100[6]

Key SAR Insights:

  • Halogenation is Crucial: The presence of halogens on the pyrrole ring is essential for antibacterial activity.

  • Iodine is Favorable: Iodo-substituted compounds generally exhibit potent activity, often comparable to or better than their bromo- and chloro-analogs.

  • Gram-Positive Selectivity: Many halogenated pyrrole carboxamides show greater potency against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli, which may be due to differences in cell wall permeability.[8]

Experimental Protocol: Assessing Biocidal Activity (Time-Kill Assay)

The time-kill assay is a dynamic method to determine the rate at which an antimicrobial agent kills a bacterial population.[3][9]

Materials:

  • Test compound (iodinated pyrrole carboxylic acid derivative)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare serial dilutions of the test compound in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the previously determined Minimum Inhibitory Concentration (MIC). Include a growth control (no compound) and a sterility control (no bacteria).

  • Exposure: Inoculate the tubes containing the test compound and the growth control with the bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[9]

TimeKill_Workflow cluster_biocidal Biocidal Activity Workflow (Time-Kill Assay) start Prepare Bacterial Inoculum & Compound Dilutions expose Expose Bacteria to Compound start->expose sample Sample at Time Points (0, 2, 4, 8, 24h) expose->sample dilute_plate Serial Dilution & Plating sample->dilute_plate incubate Incubate Plates dilute_plate->incubate count Colony Counting (CFU/mL) incubate->count analyze Plot log₁₀ CFU/mL vs. Time count->analyze

Caption: Workflow for the biocidal activity time-kill assay.

Innovations in Materials Science

The unique electronic properties and potential for polymerization make iodinated pyrrole carboxylic acids attractive building blocks for advanced materials.

Conductive Polymers

Polypyrrole is an intrinsically conducting polymer with a wide range of applications in electronics, sensors, and biomedical devices.[10][11] The conductivity of polypyrrole can be significantly influenced by the choice of dopant. Iodine can be used as a dopant to enhance the conductivity of polypyrrole.[10] Furthermore, the polymerization of iodinated pyrrole monomers can lead to polymers with tailored electronic and physical properties.

PolymerDopantConductivity (S/cm)Thermal Stability (Decomposition Temp, °C)Reference
PolypyrroleChloride1-10~250-300[12]
PolypyrroleTosylateup to 340~360[13]
PolypyrroleIodineup to 10³~280-320[10]
Poly(3-iodopyrrole)Perchlorate10⁻² - 10¹>300Estimated based on similar halogenated polypyrroles

Key Properties and Considerations:

  • Enhanced Conductivity: Iodine doping can significantly increase the electrical conductivity of polypyrrole.

  • Thermal Stability: The thermal stability of polypyrroles is influenced by the dopant and any substituents on the pyrrole ring. Halogenated polypyrroles generally exhibit good thermal stability.[7][14]

  • Processability: A significant challenge with polypyrroles is their poor solubility, which hinders processability. The incorporation of a carboxylic acid group can improve solubility and allow for further functionalization.

Future Perspectives and Conclusion

Iodinated pyrrole carboxylic acids represent a versatile and powerful class of compounds with significant untapped potential. In medicinal chemistry, the development of next-generation PBDs with enhanced tumor selectivity and reduced toxicity is an active area of research. For antimicrobial applications, the exploration of novel iodinated pyrrole scaffolds to combat drug-resistant pathogens remains a critical endeavor. In materials science, the design of novel conductive polymers and functional materials derived from iodinated pyrrole carboxylic acids holds promise for applications in flexible electronics, energy storage, and biosensing. The continued investigation of this privileged scaffold, guided by a deep understanding of its synthesis, structure-activity relationships, and mechanisms of action, will undoubtedly lead to further groundbreaking discoveries.

References

  • Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrrolobenzodiazepine (PBD) - ADC Review. (n.d.). Retrieved January 17, 2026, from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is Pyrrolobenzodiazepine (PBD)? - ADC Review. (2019, March 23). Retrieved January 17, 2026, from [Link]

  • Pyrrolo[1][2]benzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibody Drug Conjugates Differentiate Uptake and DNA Alkylation of Pyrrolobenzodiazepines in Tumors from Organs of Xenograft Mice - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Diverse Pyrrole–2–carboxamide Derivatives as a Potent Antibacterial Agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrrole undergoes iodination in presence of Iodine and potassium iodide to produce_____. (2021, August 4). Retrieved January 17, 2026, from [Link]

  • Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) The stability of polypyrrole and its composites - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of the thermal conductivity of polypyrrole over the temperature range 280–335 K - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (2022, July 22). Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal - Semantic Scholar. (2018, June 20). Retrieved January 17, 2026, from [Link]

  • The stability of polypyrrole electrical conductivity - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Polypyrrole and Their Application - IOSR Journal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a halogen atom, such as iodine, onto the pyrrole ring can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 4-iodo-1H-pyrrole-2-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, spectroscopic characterization, safety considerations, and its emerging role in drug discovery, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

CAS Number: 252861-26-0[2]

Molecular Formula: C₅H₄INO₂[2]

Molecular Weight: 237.00 g/mol [2]

The structure of this compound features a pyrrole ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the carboxylic acid) within a relatively rigid framework makes this molecule an interesting candidate for interacting with biological targets.

PropertyValueSource
IUPAC NameThis compoundN/A
CAS Number252861-26-0[2]
Molecular FormulaC₅H₄INO₂[2]
Molecular Weight237.00 g/mol [2]
AppearanceOff-white to light brown solidSupplier Data
Purity≥95%[2]

Synthesis and Mechanistic Considerations

A likely synthetic pathway would involve the iodination of ethyl 1H-pyrrole-2-carboxylate using an electrophilic iodine source, such as N-iodosuccinimide (NIS), followed by hydrolysis of the resulting ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Proposed Synthetic Workflow:

Synthesis_of_4-iodo-1H-pyrrole-2-carboxylic_acid start Ethyl 1H-pyrrole-2-carboxylate intermediate Ethyl 4-iodo-1H-pyrrole-2-carboxylate start->intermediate Iodination reagent1 N-Iodosuccinimide (NIS) Acetonitrile, rt product This compound intermediate->product Saponification & Acidification reagent2 1. NaOH (aq), EtOH, Δ 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

  • To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 4-iodo-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectroscopic data for this compound is limited, data for the analogous 4-chloro- and 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acids can provide a basis for expected spectral features.[3] Vendor-provided documentation for this compound often includes NMR, HPLC, and LC-MS data.[4]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Based on the spectra of analogous compounds, the following proton signals are anticipated:

ProtonChemical Shift (ppm, estimated)MultiplicityCoupling Constant (Hz, estimated)
NH~12.5br s-
COOH~12.0br s-
H5~7.0dJ ≈ 2.5
H3~6.8dJ ≈ 2.5
Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The anticipated carbon signals are as follows:

CarbonChemical Shift (ppm, estimated)
C=O~162
C2~125
C5~120
C3~115
C4~75

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-2-carboxylic acid scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The introduction of an iodine atom at the 4-position offers several advantages in drug design:

  • Increased Lipophilicity: The iodine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a biological target.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the half-life of a drug candidate.

Anticancer Drug Development

Pyrrole derivatives have shown significant promise as anticancer agents.[5] The this compound core can be elaborated to generate compounds that target various cancer-related pathways. For instance, derivatives of pyrrole have been investigated as inhibitors of tubulin polymerization and as inhibitors of key signaling kinases like EGFR and VEGFR.[6]

One notable application of a related pyrrole carboxylic acid derivative is in the development of inhibitors for D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[7] This highlights the potential for this scaffold to be adapted for a variety of therapeutic targets.

Anticancer_Applications cluster_targets Potential Therapeutic Targets core This compound app1 Tubulin Polymerization Inhibitors core->app1 Derivative Synthesis app2 Kinase Inhibitors (EGFR, VEGFR) core->app2 Derivative Synthesis app3 DAO Inhibitors core->app3 Derivative Synthesis app4 Other Anticancer Agents core->app4 Derivative Synthesis

Sources

An In-Depth Technical Guide to 4-Iodo-1H-pyrrole-2-carboxylic Acid: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1H-pyrrole-2-carboxylic acid, a halogenated derivative of the foundational pyrrole-2-carboxylic acid scaffold, has emerged as a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this compound. It delves into the evolution of its synthesis, from early conceptualizations to established laboratory protocols, and explores its applications as a versatile building block in the development of novel therapeutic agents. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both historical context and practical, actionable insights.

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. Pyrrole-2-carboxylic acid, in particular, serves as a crucial precursor for the synthesis of numerous complex molecules, including clorobiocin, coumermycin A1, pyoluteorin, and undecylprodigiosin.[1] The introduction of a halogen atom, such as iodine, onto the pyrrole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in halogen bonding, a non-covalent interaction of growing importance in drug design. This strategic functionalization makes this compound a valuable tool for fine-tuning the pharmacological profiles of lead compounds.

Early Explorations and the Emergence of this compound

While the precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its development can be contextualized within the broader history of pyrrole chemistry. The iodination of pyrrole and its derivatives has been a subject of study for many years, with various reagents and methods being explored to achieve regioselective functionalization.

A notable, albeit less conventional, synthesis has been described involving a naturally derived component. This method utilizes rumbrin, an extract from the bark of Rhus verniciflua, incubated with a solution containing iodide for two hours at room temperature to yield this compound.[2] This suggests a potential biosynthetic or biomimetic route to the compound, hinting at its possible presence in natural systems or its accessibility through enzymatic processes.

The interest in this specific isomer, the 4-iodo derivative, likely stemmed from the desire to explore the impact of substituent positioning on biological activity. The pyrrole ring has distinct electronic environments at its various positions, and functionalization at the 4-position can have different consequences for molecular interactions compared to substitution at other positions.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most common and practical approach involves the direct iodination of a pre-existing pyrrole-2-carboxylic acid or its ester derivative. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Electrophilic Iodination of Pyrrole-2-Carboxylic Acid Derivatives

The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. However, the directing effects of the carboxylic acid group at the 2-position and the inherent reactivity of the pyrrole nucleus must be carefully managed to favor iodination at the 4-position.

Key Considerations for Regioselective Iodination:

  • Directing Effects: The carboxyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles primarily to the 4- and 5-positions.

  • Steric Hindrance: The substituent at the 2-position can sterically hinder attack at the adjacent 3-position, further favoring substitution at the 4- and 5-positions.

  • Iodinating Agent: The choice of iodinating agent is critical. Milder, less reactive agents are often preferred to control the reaction and prevent over-iodination or decomposition of the starting material.

Common Iodinating Reagents:

  • Iodine monochloride (ICl): A reactive iodinating agent that can be effective for the iodination of pyrroles. Careful control of stoichiometry and reaction temperature is necessary.

  • N-Iodosuccinimide (NIS): A milder and more selective source of electrophilic iodine, often used for the iodination of sensitive substrates.

  • Iodine in the presence of an oxidizing agent: Systems such as I₂/HIO₃ or I₂/H₂O₂ can generate a more electrophilic iodine species in situ.

Conceptual Experimental Workflow for Iodination

start Start: 1H-Pyrrole-2-carboxylic acid or ester reagent Select Iodinating Agent (e.g., NIS) start->reagent 1. solvent Choose Appropriate Solvent (e.g., DMF, CH3CN) reagent->solvent 2. reaction Reaction at Controlled Temperature solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Purification (Crystallization/Chromatography) workup->purification 5. product Product: 4-Iodo-1H-pyrrole-2- carboxylic acid purification->product 6.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via N-Iodosuccinimide

This protocol provides a representative method for the synthesis of this compound using N-Iodosuccinimide (NIS), a commonly used and relatively mild iodinating agent.

Materials:

  • 1H-Pyrrole-2-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NIS: Slowly add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium thiosulfate solution.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 252861-26-0[2]
Molecular Formula C₅H₄INO₂[2]
Molecular Weight 237.00 g/mol [3]
Appearance Off-white to pale yellow solid
Purity Typically ≥95%[3]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, with chemical shifts influenced by the electron-withdrawing effects of the carboxyl and iodo groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-I bonds.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

Potential Roles in Drug Design:

  • Halogen Bonding Donor: The iodine atom can act as a halogen bond donor, forming specific interactions with electron-rich atoms in biological targets such as proteins and nucleic acids. This can enhance binding affinity and selectivity.

  • Scaffold for Derivatization: The carboxylic acid group can be readily converted to a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of a wide chemical space. The N-H group of the pyrrole ring can also be substituted.

  • Modulation of Pharmacokinetic Properties: The introduction of the iodo group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Reported Biological Activity:

Preliminary studies have indicated that this compound possesses cancer cell growth inhibition properties.[2] It has been shown to inhibit the production of RNA and DNA in lung cancer cells, potentially through the inhibition of polymerase II.[2] Additionally, it has demonstrated inhibitory effects on the growth of human leukemia and breast cancer cells, as well as some fungal cells.[2]

Logical Relationship of Properties to Applications

A This compound B Key Structural Features: - Pyrrole Ring - Carboxylic Acid - Iodine Atom A->B C Physicochemical Properties: - Halogen Bonding Potential - Reactive Functional Groups - Increased Lipophilicity B->C D Applications in Drug Discovery C->D E Enhanced Target Binding (Halogen Bonding) D->E F Scaffold for Library Synthesis (Derivatization) D->F G Modulated ADME Profile D->G H Anticancer & Antifungal Activity D->H

Caption: Interplay of structure, properties, and applications of the title compound.

Conclusion and Future Perspectives

This compound represents a strategically important molecule in the toolbox of medicinal and synthetic chemists. While its early history is not extensively detailed, its utility as a synthetic intermediate is clear. The methodologies for its synthesis, primarily through the regioselective iodination of pyrrole-2-carboxylic acid, are accessible and provide a reliable route to this valuable compound. The presence of the iodine atom imparts unique properties that can be exploited in the design of novel therapeutic agents, particularly in the realm of oncology and anti-infectives. Future research will likely focus on the further elaboration of this scaffold to generate libraries of novel compounds for biological screening, as well as on the development of more efficient and sustainable synthetic methods. The continued exploration of its potential as a halogen bond donor in rational drug design is also a promising avenue for future investigation.

References

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Reaction with 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyrroles in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its operational simplicity and functional group tolerance under mild reaction conditions.[1] Alkynyl-substituted pyrroles, in particular, are valuable structural motifs in drug discovery, serving as precursors to a diverse range of biologically active compounds.

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-iodo-1H-pyrrole-2-carboxylic acid. This substrate presents a unique set of challenges due to the presence of two acidic protons: one on the pyrrole nitrogen (N-H) and the other on the carboxylic acid (-COOH). This document will address these challenges, offering insights into reaction optimization, catalyst selection, and troubleshooting, with a focus on preserving the integrity of these functional groups without the need for protecting groups.

Mechanistic Rationale: Understanding the Catalytic Cycles

The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired alkynylpyrrole product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.

Recent advancements have led to the development of highly efficient copper-free Sonogashira protocols .[5][6] These systems are particularly advantageous when dealing with sensitive substrates or when copper-catalyzed side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.[5] In copper-free systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center are facilitated by the choice of base and ligands. Given the acidic nature of this compound, a copper-free approach is often preferable to avoid potential complications arising from the interaction of copper salts with the substrate.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Ar-I This compound Ar-I->Ar-Pd(II)-I(L2) Oxidative Addition Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-I->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Alkyne R-C≡C-H Alkyne->Cu-C≡CR Deprotonation Base Base Base->Cu-C≡CR

Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira reaction.

Experimental Protocols

The presence of both an N-H and a -COOH group on the pyrrole ring necessitates careful selection of reaction conditions, particularly the base. While these groups are acidic, many modern Sonogashira protocols exhibit remarkable functional group tolerance, allowing the reaction to proceed without protection.[7]

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to maximize functional group tolerance and minimize side reactions, making it the preferred method for this compound.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more advanced precatalyst like [DTBNpP]Pd(crotyl)Cl)[7]

  • Bulky phosphine ligand (if using a simple Pd source, e.g., P(t-Bu)₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or 1,4-dioxane)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the reactivity of the alkyne and catalyst system) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Readily available and effective for many Sonogashira couplings.
Ligand P(t-Bu)₃ (4-10 mol%)Bulky, electron-rich ligands can improve catalytic activity.[3]
Base Cs₂CO₃ (2-3 equiv.) or Et₃N (3-5 equiv.)Cs₂CO₃ is a mild inorganic base compatible with acidic protons. Et₃N is a standard amine base.
Solvent DMF or 1,4-dioxane (anhydrous, degassed)Polar aprotic solvents that can dissolve the reactants and catalyst.
Temperature Room temperature to 60 °CIodides are highly reactive, often allowing for milder conditions.[1]
Protocol 2: Traditional Copper-Cocatalyzed Sonogashira Coupling

While the copper-free method is generally recommended, a traditional approach can also be effective. Careful monitoring is advised to avoid potential side reactions.

Additional Materials:

  • Copper(I) iodide (CuI) (1-5 mol%)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base (e.g., Et₃N or DIPEA, 3-5 equivalents). Stir for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction and Workup: Follow steps 5-10 from Protocol 1.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A robust and commonly used precatalyst.
Cu Cocatalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPEA (3-5 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMF (anhydrous, degassed)Standard solvents for this reaction.
Temperature Room temperatureOften sufficient for reactive aryl iodides.

Troubleshooting and Optimization

Even with optimized protocols, challenges can arise. Below is a systematic guide to troubleshooting common issues.

Troubleshooting_Workflow cluster_reagents cluster_conditions cluster_catalyst cluster_side_reactions Start Low or No Product Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagent_Purity Impure starting materials? Check_Catalyst 3. Evaluate Catalyst System Check_Conditions->Check_Catalyst Inert_Atmosphere Strictly inert atmosphere? Side_Reactions 4. Investigate Side Reactions Check_Catalyst->Side_Reactions Catalyst_Activity Catalyst active? Homocoupling Glaser homocoupling observed? (Switch to copper-free) End Improved Yield Side_Reactions->End Solvent_Quality Solvent anhydrous & degassed? Base_Quality Base fresh & dry? Temperature Increase temperature? Concentration Adjust concentration? Ligand_Choice Try a different ligand? (e.g., bulky, electron-rich) Catalyst_Loading Increase catalyst loading? Decomposition Substrate decomposition? (Lower temperature, milder base)

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

  • Low or No Conversion:

    • Catalyst Inactivity: The palladium catalyst may have decomposed. Use a fresh batch of catalyst or a more stable precatalyst. Ensure that the reaction is performed under strictly anaerobic and anhydrous conditions.

    • Insufficient Temperature: While aryl iodides are reactive, some less reactive alkynes may require gentle heating (e.g., 40-60 °C).[8]

    • Base Incompatibility: If using an amine base, the formation of ammonium carboxylate salts could impede the reaction. Consider switching to an inorganic base like Cs₂CO₃ or K₂CO₃.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Product): This is a common side reaction in copper-cocatalyzed systems, especially in the presence of oxygen. Ensure thorough degassing of solvents and use a strict inert atmosphere. Alternatively, employ the copper-free protocol.

    • Decomposition of Starting Material: The pyrrole ring can be sensitive to harsh conditions. If decomposition is observed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.

  • Reaction Stalls:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. Purify the reagents and ensure solvents are of high quality.

    • Ligand Dissociation: For some systems, the phosphine ligand may dissociate from the palladium center, leading to catalyst decomposition (observed as the formation of palladium black). Using a higher ligand-to-palladium ratio or switching to a more robust ligand (e.g., a bulky N-heterocyclic carbene ligand) can mitigate this issue.[9]

Conclusion

The Sonogashira coupling of this compound is a highly viable transformation for the synthesis of valuable alkynylpyrrole derivatives. The key to success lies in the careful management of the acidic protons present in the substrate. Modern copper-free Sonogashira protocols, in particular, offer excellent functional group tolerance, often obviating the need for protection-deprotection sequences. By understanding the mechanistic principles and employing a systematic approach to optimization and troubleshooting, researchers can confidently and efficiently utilize this powerful reaction in their synthetic endeavors.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doubleday, W. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14269–14277. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Reddit discussion on Sonogashira troubleshooting. (2020). r/Chempros. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898-6920. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Tyagi, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Sustainable Chemistry & Engineering, 6(1), 1017-1027. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Al-Masum, M., & Al-Ahmari, A. (2017). Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions. Molecular Diversity, 21(1), 29-36. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6359–6371. [Link]

  • Pearson Education. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • El-Ghanam, A. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(24), 6837-6842. [Link]

  • MDPI. (2022). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

  • ResearchGate. (2019). Sonogashira reactions with different copper(I) NHC complexes. [Link]

  • MDPI. (2022). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. [Link]

  • Nature. (2019). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Semantic Scholar. (2002). Carbamoyl-substituted N-heterocyclic carbene complexes of palladium(II): application to Sonogashira cross-coupling reactions. [Link]

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Application Notes and Protocols for Amide Bond Formation Using 4-Iodo-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-1H-pyrrole-2-carboxamides

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with significant biological activity. The introduction of an iodine atom onto the pyrrole ring, as in 4-iodo-1H-pyrrole-2-carboxylic acid, offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse molecular architectures. The corresponding amides, 4-iodo-1H-pyrrole-2-carboxamides, are key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and novel materials.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds using this compound. We will delve into the mechanistic nuances of the reaction, provide detailed, field-proven protocols, and offer troubleshooting guidance to navigate the challenges associated with this specific substrate.

Mechanistic Considerations: Navigating the Reactivity of a Halogenated Heterocycle

The successful formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid to overcome the unfavorable energetics of direct condensation.[3][4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent is paramount and is influenced by the electronic and steric properties of the substrates.

In the case of this compound, two key structural features influence its reactivity:

  • The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole nucleus can influence the reactivity of the C2-carboxylic acid.

  • The Iodo Substituent: The iodine at the C4-position exerts an electron-withdrawing inductive effect, which can modulate the acidity of the carboxylic acid and the nucleophilicity of the pyrrole nitrogen. This electron-withdrawing nature can make the carboxylic acid slightly more reactive towards activation.

The general mechanism for amide bond formation using common coupling reagents proceeds through the formation of a highly reactive activated intermediate, such as an O-acylisourea (with carbodiimides like EDC or DCC) or an active ester (with uronium/aminium salts like HATU or HBTU).[5] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

Amide Bond Formation Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product 4-Iodo-1H-pyrrole-2-carboxamide Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine

Caption: Generalized workflow for amide bond formation.

Reagent Selection: A Comparative Guide

The choice of coupling reagent, base, and solvent is critical for achieving high yields and purity. The following table provides a comparative overview of commonly used reagents for amide bond formation, with specific considerations for this compound.

Coupling Reagent Activating Additive Base Solvent Key Considerations & Recommendations
EDC (Water-soluble carbodiimide)HOBt or OxymaPureDIPEA, Et3NDMF, DCM, MeCNGood general-purpose reagent. The use of additives is crucial to suppress racemization and improve efficiency.[6] The water-soluble urea byproduct simplifies purification.
DCC (Dicyclohexylcarbodiimide)HOBt or OxymaPureDIPEA, Et3NDMF, DCMHighly effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.
HATU (Uronium/Aminium salt)None requiredDIPEA, 2,4,6-CollidineDMF, NMPHighly reactive and efficient, particularly for sterically hindered amines or less reactive carboxylic acids.[7] Often the reagent of choice for challenging couplings.
HBTU (Uronium/Aminium salt)None requiredDIPEA, Et3NDMF, NMPA reliable and widely used coupling reagent, slightly less reactive than HATU but very effective.[7]
PyBOP (Phosphonium salt)None requiredDIPEA, Et3NDMF, DCMExcellent for minimizing racemization, especially in peptide synthesis.
T3P® (Propylphosphonic Anhydride)None requiredPyridine, Et3NEtOAc, MeCNA versatile and effective reagent, often used in industrial settings. The byproducts are water-soluble, facilitating workup.[8]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-iodo-1H-pyrrole-2-carboxamide. The protocol is designed to be a robust starting point, with recommendations for optimization.

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for most applications due to the high reactivity and reliability of HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Pre-activation: To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (2.5 equiv). Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.05 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-iodo-1H-pyrrole-2-carboxamide.

Experimental_Workflow Start Start: Dry Flask under N2 Add_Acid Add this compound (1.0 equiv) Start->Add_Acid Add_DMF Add Anhydrous DMF Add_Acid->Add_DMF Add_HATU_DIPEA Add HATU (1.1 equiv) & DIPEA (2.5 equiv) Add_DMF->Add_HATU_DIPEA Pre-activate Stir 15-30 min at RT (Pre-activation) Add_HATU_DIPEA->Pre-activate Add_Amine Add Amine (1.05 equiv) Pre-activate->Add_Amine Monitor_Reaction Monitor by TLC/LC-MS Add_Amine->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 4-Iodo-1H-pyrrole-2-carboxamide Purification->Product

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Incomplete activation of the carboxylic acid.- Ensure HATU and DIPEA are fresh and anhydrous. - Increase the pre-activation time. - Consider a more potent coupling reagent if necessary.
Low nucleophilicity of the amine.- Increase the reaction temperature (e.g., to 40-50 °C). - Use a less sterically hindered base.
Presence of moisture.- Use anhydrous solvents and reagents. Dry glassware thoroughly.
Formation of side products Racemization (if using a chiral amine).- Use a phosphonium-based coupling reagent like PyBOP. - Perform the reaction at a lower temperature (e.g., 0 °C).
Epimerization of the pyrrole ring.- This is less common but can be influenced by the base and temperature. Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine.
Difficult purification Byproducts from the coupling reagent.- For EDC couplings, ensure thorough aqueous washes to remove the urea byproduct. - For DCC, ensure complete filtration of the DCU.

Conclusion

The formation of amide bonds using this compound is a crucial transformation for the synthesis of a wide array of functional molecules. By understanding the mechanistic principles, carefully selecting reagents, and following robust experimental protocols, researchers can efficiently and reliably synthesize 4-iodo-1H-pyrrole-2-carboxamides. This application note serves as a comprehensive resource to empower scientists in their research and development endeavors, facilitating the creation of novel compounds with potential applications in medicine and materials science.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Walter, H. (2009). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 64(3), 351-362. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 733-769. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

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  • Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. (n.d.). St. Norbert College. [Link]

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

  • Mechanistic insight into benzenethiol catalyzed amide bond formations from thioesters and primary amines. (2012). Organic & Biomolecular Chemistry, 10(36), 7309-7315. [Link]

  • A process for amidation of pyrrole carboxylate compounds. (2011).
  • Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (4), 667-676. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. [Link]

  • Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(40), 152393. [Link]

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Application Notes & Protocols: Esterification Methods for 4-Iodo-1H-Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of bioactive compounds, including potential inhibitors of cancer cell growth[1]. The conversion of the carboxylic acid moiety to an ester is a critical transformation, enabling further functionalization, modulating pharmacokinetic properties, and facilitating the construction of more complex molecular architectures.

However, the pyrrole ring presents unique challenges. As an electron-rich aromatic system, it is susceptible to polymerization and degradation under harsh acidic conditions, a common feature of classical esterification methods[2][3]. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and reliable esterification strategies for this compound, balancing reaction efficiency with the preservation of the sensitive pyrrole core. We will explore three distinct methodologies: the traditional Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient diazomethane-mediated synthesis of methyl esters.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to promote the reaction between a carboxylic acid and an alcohol[4][5]. While its simplicity and cost-effectiveness are advantageous, careful control of reaction conditions is paramount to prevent degradation of the acid-sensitive pyrrole ring.

Principle and Mechanism

The reaction is an equilibrium process driven forward by using a large excess of the alcohol (often as the solvent) and/or by removing the water byproduct[6][7][8]. The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon[5][8].

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product[4][6].

Experimental Protocol: Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (serves as reactant and solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol (20-50 eq).

  • Stir the mixture to dissolve the acid as much as possible. Place the flask in an ice bath.

  • While stirring, slowly add concentrated sulfuric acid (catalytic amount) dropwise. A slight exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently[8]. Repeat until effervescence ceases.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Visualization: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine Pyrrole Acid & Anhydrous Alcohol catalyst 2. Add H₂SO₄ (cat.) (Ice Bath) reagents->catalyst reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux cool 4. Cool to RT & Concentrate reflux->cool extract 5. Dilute (EtOAc) & Transfer cool->extract wash 6. Wash with NaHCO₃, Water, Brine extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Column Chromatography or Recrystallization dry->purify product Pure Ester purify->product

Caption: Workflow for Fischer-Speier esterification of this compound.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly effective method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP)[9][10]. This method is ideal for substrates that are sensitive to acid or heat, making it well-suited for this compound[11].

Principle and Mechanism

The reaction avoids the formation of water and proceeds under neutral, often room-temperature, conditions.

  • Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate[11].

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This step is crucial and accelerates the reaction, forming a reactive N-acylpyridinium intermediate ("active ester")[11]. This intermediate prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea[10].

  • Nucleophilic Attack by Alcohol: The alcohol attacks the acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The ester is formed, along with the regenerated DMAP catalyst and the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration[10].

Experimental Protocol: Synthesis of Benzyl 4-iodo-1H-pyrrole-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution in an ice bath (0 °C).

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzyl ester.

Visualization: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Acyl Transfer cluster_esterification Ester Formation Acid Pyrrole-COOH OAI O-Acylisourea (Intermediate) Acid->OAI + DCC DCC DCC DCC->OAI N_Acyl N-Acylpyridinium (Active Ester) OAI->N_Acyl + DMAP OAI->N_Acyl DCU DCU (Byproduct) OAI->DCU DMAP DMAP (cat.) DMAP->N_Acyl Ester Pyrrole-COOR' N_Acyl->Ester + R'-OH N_Acyl->Ester Alcohol R'-OH Alcohol->Ester

Caption: Key steps in the DMAP-catalyzed Steglich esterification mechanism.

Method 3: (Trimethylsilyl)diazomethane for Methyl Ester Synthesis

For the specific synthesis of methyl esters, reaction with diazomethane (CH₂N₂) or its safer, commercially available alternative, trimethylsilyldiazomethane (TMS-diazomethane), is exceptionally efficient[12][13]. The reaction is rapid, proceeds under very mild conditions, and often gives quantitative yields with minimal purification required[14].

Principle and Mechanism

The mechanism is a straightforward acid-base reaction followed by nucleophilic substitution.

  • Proton Transfer: The carboxylic acid protonates diazomethane (or TMS-diazomethane), which is a strong base. This forms a carboxylate anion and a highly electrophilic methyldiazonium cation[15].

  • Nucleophilic Substitution (Sₙ2): The carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation.

  • Product Formation: This Sₙ2 displacement results in the formation of the methyl ester and the release of inert nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion[13].

Experimental Protocol: Synthesis of Methyl 4-iodo-1H-pyrrole-2-carboxylate

Safety Precaution: Diazomethane is toxic and potentially explosive. TMS-diazomethane is safer but should still be handled with care in a well-ventilated fume hood by trained personnel. Avoid ground glass joints and contact with sharp metal objects.

Materials:

  • This compound (1.0 eq)

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes (1.1-1.2 eq)

  • Methanol (catalytic to stoichiometric amount)

  • Toluene or a mixture of Diethyl Ether/Methanol

  • Acetic Acid (for quenching)

  • Round-bottom flask, magnetic stirrer, syringe.

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in a suitable solvent system (e.g., toluene with a small amount of methanol, or diethyl ether/methanol 7:2) in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise via syringe. Evolution of nitrogen gas should be observed[12].

  • Continue stirring at 0 °C or allow the mixture to warm to room temperature. Monitor the reaction by TLC until all the starting carboxylic acid is consumed (typically < 1 hour).

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color of the reagent disappears and gas evolution ceases[14].

  • Concentrate the reaction mixture under reduced pressure. The product is often pure enough for subsequent steps.

  • If further purification is needed, the residue can be purified by silica gel chromatography.

Visualization: TMS-Diazomethane Esterification Mechanism

Diazomethane_Mechanism start Pyrrole-COOH + TMS-CH₂N₂ step1 Proton Transfer start->step1 intermediate [Pyrrole-COO⁻] + [TMS-CH₂N₂H⁺] step1->intermediate Forms Carboxylate & Protonated Diazo step2 Sₙ2 Attack intermediate->step2 Carboxylate attacks methyl group products Methyl Ester + N₂ + TMS-X step2->products N₂ is an excellent leaving group

Caption: Simplified mechanism of methyl esterification using a diazomethane reagent.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationSteglich Esterification(TMS)Diazomethane Esterification
Conditions Acidic (H₂SO₄), RefluxNeutral, Room TemperatureMild, 0 °C to Room Temperature
Reagents Alcohol, Strong AcidAlcohol, DCC/EDC, DMAPTMS-CH₂N₂, Methanol
Key Advantage Low cost, simple reagentsMild conditions, high yield for sensitive substrates[9][11]Very fast, high yield, clean (N₂ byproduct)[13][14]
Key Limitation Harsh conditions, risk of pyrrole degradation[2]Higher cost, DCU byproduct removalMethyl esters only , reagent is hazardous/toxic[13]
Typical Yield Moderate to GoodGood to ExcellentExcellent to Quantitative
Workup Acid-base extractionFiltration of DCU, extractionQuench and evaporate
Substrate Scope Primary & Secondary AlcoholsBroad (incl. hindered alcohols)[16]Methanol (for methyl esters)

General Considerations for Pyrrole Chemistry

  • N-Protection: For multi-step syntheses or reactions involving strong bases, protection of the pyrrole N-H may be necessary. Groups like tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM) can be employed to reduce the electron-rich nature of the ring and prevent N-deprotonation[17][18].

  • Purification: Pyrrole esters can be purified using standard techniques. Distillation under reduced pressure can be effective for volatile esters[19]. Column chromatography is broadly applicable. Care should be taken as some pyrroles can be unstable on silica gel over long periods; using a deactivated silica or rapid purification is advisable.

  • Characterization: Successful esterification can be confirmed by ¹H NMR (disappearance of the broad carboxylic acid proton signal and appearance of new signals corresponding to the alcohol moiety, e.g., a quartet and triplet for an ethyl ester), ¹³C NMR (appearance of the ester carbonyl ~160-170 ppm), and IR spectroscopy (C=O stretch of the ester at ~1700-1730 cm⁻¹).

Conclusion

The successful esterification of this compound is achievable through several distinct synthetic routes. The choice of method depends critically on the desired ester, scale of the reaction, and stability of other functional groups present in the molecule. For simple, robust esters on a large scale where cost is a factor, a carefully optimized Fischer-Speier esterification is viable. For complex, acid-sensitive substrates requiring mild conditions and high yields, the Steglich esterification offers a superior and reliable alternative. Finally, for the rapid and near-quantitative synthesis of the corresponding methyl ester, TMS-diazomethane is an unparalleled reagent, provided appropriate safety protocols are strictly followed.

References

  • Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Journal of the American Oil Chemists' Society.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. ResearchGate. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Derivatization of Carboxylic Acids With Diazomethane. Scribd. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Pyrrole Protection. ResearchGate. [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]

  • Preparation of pyrrole esters.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Process for the purification of crude pyrroles.
  • Method for esterifying sterically hindered carboxylic acids.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. National Institutes of Health. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. ACS Publications. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Ethyl-4-iodo-1H-pyrrole-2-carboxylic acid ethyl ester. PubChem. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Iodo-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Iodo-1H-pyrrole-2-carboxylic Acid Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in a wide array of bioactive molecules, from anti-inflammatory agents to anticancer drugs, underscores its significance as a "privileged scaffold."[2] Among the various functionalized pyrroles, This compound and its ester derivatives have emerged as exceptionally versatile building blocks for the synthesis of complex, biologically active compounds. This is largely attributed to the strategic placement of three key functional groups: the carboxylic acid at the 2-position, the iodine atom at the 4-position, and the reactive N-H bond of the pyrrole ring.

The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many drug molecules, or can be a key interaction point with biological targets. The iodine atom is a prime site for derivatization through a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5] These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents at the C4 position, enabling extensive exploration of the chemical space around the pyrrole core. The N-H bond can be readily alkylated or protected, offering another avenue for structural modification and tuning of the molecule's physicochemical properties.

This guide provides detailed protocols and expert insights for leveraging this compound in the synthesis of bioactive molecules, with a focus on robust and reproducible methodologies for key chemical transformations.

Core Synthetic Strategies and Workflow

The primary utility of this compound as a synthetic intermediate lies in the selective functionalization of its reactive sites. A general workflow for the synthesis of diverse bioactive molecules from this starting material is outlined below.

G cluster_0 Starting Material cluster_1 Initial Modifications cluster_2 Core C4-Functionalization (Cross-Coupling Reactions) cluster_3 Final Derivatization & Product Classes A This compound B Esterification (e.g., Me, Et) A->B  Protection of Carboxylic Acid C N-Protection (e.g., SEM, BOC) B->C  Optional N-Protection D Suzuki-Miyaura Coupling (C-C Bond Formation) B->D  Direct Coupling E Sonogashira Coupling (C-C Bond Formation) B->E  Direct Coupling F Buchwald-Hartwig Amination (C-N Bond Formation) B->F  Direct Coupling C->D C->E C->F G Amide Coupling D->G H Ester Hydrolysis D->H E->G E->H F->G F->H I Further Modifications G->I J Bioactive Molecules (e.g., Kinase Inhibitors, Natural Product Analogues) G->J H->I H->J I->J

Figure 1: General synthetic workflow for the elaboration of this compound into diverse bioactive molecules.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-pyrrole-2-carboxylates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[6][7] This reaction is particularly valuable for synthesizing 4-aryl pyrroles, a common motif in bioactive compounds such as the lamellarin class of marine alkaloids.[8]

Scientific Rationale and Experimental Considerations:

A critical consideration in the Suzuki coupling of halopyrroles is the potential for dehalogenation, a significant side reaction.[9] This is often attributed to the acidic nature of the pyrrole N-H proton, which can interfere with the catalytic cycle. Two main strategies can be employed to mitigate this issue:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable group, such as 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (BOC), can effectively suppress dehalogenation and lead to higher yields of the desired coupled product.[10]

  • Ortho-Activating Group: The presence of an electron-withdrawing group, such as a formyl or carboxylic ester, at a position ortho to the halogen can facilitate the Suzuki coupling even without N-protection.[11] This is attributed to the electronic activation of the C-X bond towards oxidative addition to the palladium catalyst.

We present two detailed protocols reflecting these alternative strategies.

Protocol 1.1: Suzuki-Miyaura Coupling of Methyl 4-Iodo-1H-pyrrole-2-carboxylate (N-Unprotected)

This protocol leverages the activating effect of the C2-ester group.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (1 mmol scale)Equivalents
Methyl 4-iodo-1H-pyrrole-2-carboxylateC₆H₆INO₂251.02-251 mg1.0
Arylboronic AcidAr-B(OH)₂Variable-1.2 mmol1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-35 mg (3 mol%)0.03
Sodium Carbonate (2M aq. solution)Na₂CO₃105.992 M1.5 mL3.0
1,4-DioxaneC₄H₈O₂88.111.033 g/mL5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-iodo-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 equiv.) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-1H-pyrrole-2-carboxylate.

Protocol 1.2: Suzuki-Miyaura Coupling of N-SEM Protected Ethyl 4-Iodo-1H-pyrrole-2-carboxylate

This protocol is recommended for substrates where dehalogenation is a significant issue.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (1 mmol scale)Equivalents
N-SEM Ethyl 4-Iodo-1H-pyrrole-2-carboxylateC₁₂H₂₀INO₃Si397.28-397 mg1.0
Arylboronic AcidAr-B(OH)₂Variable-1.5 mmol1.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-58 mg (5 mol%)0.05
Cesium CarbonateCs₂CO₃325.82-652 mg2.0
1,4-Dioxane/Water---10 mL (4:1)-

Procedure:

  • In a reaction vessel, combine N-SEM protected ethyl 4-iodo-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Purge the vessel with argon.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution and purify the residue by column chromatography to yield the N-SEM protected 4-arylpyrrole product.

  • Deprotection (if required): The SEM group can be removed under various conditions, for example, by treatment with tetrabutylammonium fluoride (TBAF) in THF.

Part 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1H-pyrrole-2-carboxylates

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][12] This reaction provides a direct route to 4-alkynyl pyrroles, which are valuable intermediates and can possess biological activity in their own right.

Scientific Rationale and Experimental Considerations:

The Sonogashira reaction is generally robust and tolerant of a wide range of functional groups.[13] The mechanism involves two interconnected catalytic cycles.[14] The palladium cycle involves oxidative addition of the aryl iodide to Pd(0), while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. Anhydrous and anaerobic conditions are typically recommended to prevent side reactions and catalyst deactivation.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (R¹-I) Pd_alkyne R¹-Pd(II)-C≡CR²(L₂) Pd_complex->Pd_alkyne Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkyne->Product CuI Cu(I) Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Transmetalation

Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2.1: Sonogashira Coupling of Methyl 4-Iodo-1H-pyrrole-2-carboxylate

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (1 mmol scale)Equivalents
Methyl 4-iodo-1H-pyrrole-2-carboxylateC₆H₆INO₂251.02-251 mg1.0
Terminal AlkyneR-C≡CHVariable-1.2 mmol1.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90-14 mg (2 mol%)0.02
Copper(I) IodideCuI190.45-7.6 mg (4 mol%)0.04
Triethylamine (TEA)(C₂H₅)₃N101.190.726 g/mL0.42 mL3.0
Anhydrous THFC₄H₈O72.110.889 g/mL5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 4-iodo-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynylpyrrole derivative.

Part 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1H-pyrrole-2-carboxylates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines.[15][4] This reaction is highly effective for coupling aryl iodides with a wide range of primary and secondary amines, making it an ideal choice for synthesizing 4-amino-pyrrole derivatives.

Scientific Rationale and Experimental Considerations:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[16] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate are typically used.

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I(L₂)] Pd0->OxAdd Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)-I(L₂)(HNR¹R²)]⁺ OxAdd->AmineComplex + HNR¹R² AmidoComplex [Ar-Pd(II)-NR¹R²(L₂)] AmineComplex->AmidoComplex + Base - Base-H⁺, - I⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1: Buchwald-Hartwig Amination of Ethyl 4-Iodo-1H-pyrrole-2-carboxylate

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (1 mmol scale)Equivalents
Ethyl 4-iodo-1H-pyrrole-2-carboxylateC₇H₈INO₂265.05-265 mg1.0
Amine (Primary or Secondary)R¹R²NHVariable-1.2 mmol1.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72-23 mg (2.5 mol%)0.025
XantphosC₃₉H₃₂OP₂578.62-35 mg (6 mol%)0.06
Cesium CarbonateCs₂CO₃325.82-456 mg1.4
Anhydrous TolueneC₇H₈92.140.867 g/mL5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine ethyl 4-iodo-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-pyrrole derivative.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the functionalization of the C4 position of the pyrrole ring. By understanding the scientific principles behind these transformations and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of pyrrole-based compounds for drug discovery and development.

References

  • Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Marine Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3509539/]
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8507417/]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • This compound | CymitQuimica. [URL: https://www.cymitquimica.com/4-iodo-1h-pyrrole-2-carboxylic-acid-en-55618]
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem. [URL: https://www.benchchem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6520978/]
  • Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. [URL: https://www.benchchem.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. [URL: https://www.researchgate.net/publication/250106297_ChemInform_Abstract_Selective_and_Facile_Palladium-Catalyzed_Amination_of_2-Fluoro-4-iodopyridine_in_the_4-Position_under_Microwave_Conditions]
  • Application Note: Sonogashira Reaction Protocol for the Synthesis of Alkyne-Substituted Propiophenones - Benchchem. [URL: https://www.benchchem.com/application-notes/sonogashira-reaction-protocol-for-the-synthesis-of-alkyne-substituted-propiophenones]
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  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [URL: https://www.ptkimia.
  • Marine Pyrrole Alkaloids - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Marine-Pyrrole-Alkaloids-Knežević-Novak/e6533036e7886a1114d59f6479e0a08e6f332204]
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  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822112/]
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Application Note: The Strategic Use of 4-iodo-1H-pyrrole-2-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2][3] FBDD leverages libraries of low molecular weight compounds (typically adhering to the "Rule of Three": MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to probe a protein's binding sites.[4] These fragments, despite their weak initial affinities, bind efficiently and can be optimized into high-affinity leads through structure-guided design.[3][5]

Within the FBDD paradigm, the strategic inclusion of halogens has gained significant traction. Halogen atoms, particularly iodine, can form a highly directional, non-covalent interaction known as a halogen bond.[6] This interaction arises from an electropositive region (the σ-hole) on the halogen atom that favorably interacts with nucleophilic partners like backbone carbonyls or heteroatoms in amino acid side chains.[6] The use of Halogen-Enriched Fragment Libraries (HEFLibs) provides a powerful toolkit to identify these "hot spots" on a protein surface, offering unique vectors for subsequent lead optimization.[7][8]

This application note focuses on 4-iodo-1H-pyrrole-2-carboxylic acid , a fragment that exemplifies the strategic value of halogenated scaffolds. Its structure combines three critical features for FBDD:

  • A rigid pyrrole core, providing a defined shape for molecular recognition.

  • A carboxylic acid moiety, capable of forming strong hydrogen bonds or salt-bridge interactions.

  • An iodine atom, a potent halogen bond donor and a versatile synthetic handle for downstream chemistry.

We will explore the physicochemical properties of this fragment and provide detailed protocols for its application in a typical FBDD campaign, from initial screening to structural validation and optimization.

Physicochemical Profile of this compound

The utility of a fragment is fundamentally linked to its physicochemical properties. This compound is well-suited for FBDD, possessing a molecular weight and structural complexity that align with the principles of fragment screening.

PropertyValueSource
Molecular Formula C₅H₄INO₂[9][10]
Molecular Weight 237.0 g/mol [9][10]
Appearance Solid[11]
Melting Point 184 - 186 °C[11]
Canonical SMILES C1=C(NC=C1I)C(=O)O[9]
InChI Key PGSPYCIHODWVMJ-UHFFFAOYSA-N[11]
Purity (Typical) ≥95%[10][11]

Its molecular weight is well within the accepted range for fragments, ensuring it does not possess excessive complexity, which often leads to unfavorable properties in later stages.[7] Crucially, its solubility in aqueous buffers (often with a small percentage of DMSO) must be confirmed prior to screening, as FBDD requires high fragment concentrations to detect weak binding.[7]

The FBDD Workflow: A Phased Approach

An FBDD campaign is a multi-step process that relies on a cascade of biophysical techniques to identify and validate hits before committing to synthetic chemistry. The workflow ensures that resources are focused on fragments with validated, structurally-defined binding modes.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization Screening Primary Screening (SPR or NMR) Hit_ID Hit Identification (Binding Confirmed) Screening->Hit_ID High-sensitivity detection Validation Orthogonal Validation (e.g., ITC) Hit_ID->Validation Progress Hits Structure Structural Biology (X-ray Crystallography) Validation->Structure Thermodynamic confirmation SBDD Structure-Based Design Structure->SBDD Elucidate Binding Mode Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Generation Synthesis->SAR SAR->SBDD Iterative Cycles

Caption: The iterative workflow of a fragment-based drug discovery campaign.

Experimental Protocols and Methodologies

The weak affinities of fragments necessitate the use of highly sensitive biophysical techniques for their detection and characterization.[1][12][13] What follows are detailed protocols for the application of this compound within a typical FBDD cascade.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time biophysical method ideal for primary fragment screening.[14][15] It offers high sensitivity for detecting low molecular weight binders and provides initial kinetic insights, all while consuming minimal amounts of the target protein.[12]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry (EDC/NHS activation).

    • Aim for a moderate immobilization density (e.g., 8,000-12,000 Response Units) to maximize signal for small fragment binding.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated with ethanolamine) to enable subtraction of bulk refractive index changes and non-specific binding.[15]

  • Fragment Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.

    • From this stock, prepare the final screening solution (e.g., 200 µM) in the running buffer (e.g., HBS-EP+). Crucially, ensure the final DMSO concentration is precisely matched between the running buffer and the fragment solution to avoid false positives arising from solvent mismatch.[12]

    • Confirm fragment solubility in the final buffer via visual inspection or dynamic light scattering.

  • Screening Execution:

    • Perform a single-concentration screen by injecting the fragment solution over the target and reference flow cells (e.g., 60-second contact time, 120-second dissociation).

    • Include buffer-only (blank) injections periodically to double-reference the data.

    • A positive control (a known binder, if available) should be run to confirm protein activity.

  • Data Analysis & Hit Criteria:

    • Process the raw sensorgrams by subtracting the reference channel and a buffer blank injection.

    • A "hit" is typically defined as a binding response significantly above the noise of the baseline (e.g., >3 standard deviations of the blank injections or a fixed RU threshold).

    • The shape of the sensorgram should be inspected for evidence of specific, reversible binding rather than non-specific or aggregation-driven artifacts.

Self-Validation: The use of a reference flow cell is a critical self-validating step. A true binding event will produce a significantly higher signal on the active protein channel compared to the reference channel, effectively filtering out non-specific binders.

Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits from primary screens.[16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited as they robustly detect weak binding events with a low false-positive rate and can be performed on unlabeled protein.[17][18][19]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and this compound (100-500 µM) in a deuterated aqueous buffer (e.g., phosphate buffer in 99.9% D₂O).

    • Prepare a control sample containing only the fragment at the same concentration.

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Tune and match the probe for ¹H observation.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

    • Acquire two interleaved spectra of the protein-fragment sample:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a negative control.

    • Use a saturation time of ~2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the saturated protein, thus confirming a binding event.[20]

    • The absence of signals in the difference spectrum indicates no binding.

Self-Validation: The STD-NMR experiment is inherently self-validating. The off-resonance irradiation serves as the internal negative control for each experiment. A true binding interaction is only confirmed when signals appear exclusively in the calculated difference spectrum.

Protocol 3: Structural Characterization via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the hit validation phase.[1][21] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and specific molecular interactions (including the crucial halogen bond), which are essential for guiding structure-based lead optimization.[13][22]

Methodology (Conceptual Workflow):

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the apo-protein using techniques such as vapor diffusion (sitting or hanging drop). This often requires extensive screening of different precipitants, buffers, and additives.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration well above its expected KD (typically 1-10 mM) in a cryo-protectant-compatible buffer.

    • Transfer the apo-protein crystals into the soaking solution for a defined period (ranging from minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron beamline, which is preferred for its high flux and ability to resolve weakly diffracting crystals.[23]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density in the binding site corresponding to the fragment. The high electron density of the iodine atom makes it particularly easy to identify.

    • Model the fragment into the density, refine the structure, and analyze the key protein-ligand interactions. Pay close attention to the geometry and distance of the C-I···O/N interaction to confirm the presence of a halogen bond.

Self-Validation: The electron density map provides direct, visual evidence of the bound ligand. A well-resolved map where the fragment can be unambiguously modeled serves as the highest standard of validation in FBDD.[21]

Structure-Guided Optimization: Leveraging the Iodo-Pyrrole Scaffold

The crystal structure of the this compound complex unlocks the true power of FBDD: rational, structure-guided lead optimization.[24] The fragment serves as an anchor point, and its structure provides clear vectors for synthetic elaboration to improve potency and selectivity.

Optimization_Vectors cluster_0 Hypothetical Protein Binding Pocket pocket Core 4-Iodo-1H-pyrrole- 2-carboxylic acid V1 Vector 1: Cross-Coupling (Suzuki, Sonogashira) @ Iodine Core->V1 V2 Vector 2: Amidation, Esterification @ Carboxylic Acid Core->V2 V3 Vector 3: N-Alkylation/Arylation @ Pyrrole NH Core->V3 V4 Vector 4: Functionalization @ C-H Position Core->V4

Caption: Synthetic growth vectors from the this compound scaffold.

  • Vector 1 (The Iodine Atom): This is arguably the most valuable feature for optimization. The iodine atom not only serves as a halogen bond donor but is also an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to "grow" the fragment by installing new aryl or alkyl groups that can occupy adjacent hydrophobic pockets identified in the crystal structure, often leading to dramatic gains in affinity.

  • Vector 2 (The Carboxylic Acid): This group can be converted into amides, esters, or other bioisosteres. This strategy can be used to replace the initial ionic interaction with a new network of hydrogen bonds, improve pharmacokinetic properties like cell permeability, or probe for additional interactions.

  • Vector 3 (The Pyrrole Nitrogen): The N-H group is a hydrogen bond donor but can also be functionalized. N-alkylation or N-arylation provides another vector to access different regions of the binding site, potentially improving potency or modulating physical properties.[25]

  • Vector 4 (The C3/C5 Positions): Depending on the binding mode, the remaining C-H positions on the pyrrole ring represent further opportunities for functionalization to fine-tune shape complementarity and interactions.

Conclusion

This compound is more than just a simple fragment; it is a sophisticated chemical tool for FBDD. Its trifecta of features—a rigid scaffold, a hydrogen-bonding/ionic group, and a halogen-bonding/synthetic handle—provides an ideal starting point for a drug discovery campaign. By employing a rigorous cascade of biophysical techniques as outlined in these protocols, researchers can confidently identify and validate its binding to a target of interest. The high-resolution structural information subsequently obtained provides a clear and actionable roadmap for synthetic chemists to rationally evolve this humble fragment into a potent and selective lead compound.

References

  • Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Huber, W. (2007). SPR-based fragment screening: advantages and applications. PubMed.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Jhoti, H., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Wilcken, R., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed.
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  • Biosynth. (n.d.). This compound | 252861-26-0.
  • Peng, J. W. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Jove.
  • Heidrich, J., & Bange, F. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry.
  • Heidrich, J., & Bange, F. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. Frontiers.
  • de Kloe, G., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
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  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • ResearchGate. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • Creative Proteomics. (n.d.). Fragment-Based Drug Discovery Interaction Analysis.
  • Sigma-Aldrich. (n.d.). This compound | 252861-26-0.
  • St. John, S. E., & Deniz, N. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
  • Scott, J. S., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 252861-26-0.
  • Sun, H., et al. (2017). Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. PubMed.
  • Thomas, G. L., & Wyatt, P. G. (2014). Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
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Application Note: HPLC Analysis of 4-iodo-1H-pyrrole-2-carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures containing 4-iodo-1H-pyrrole-2-carboxylic acid. This pyrrole derivative is a significant building block in medicinal chemistry, and accurate monitoring of its synthesis and subsequent reactions is crucial for process optimization and quality control. The described reversed-phase HPLC (RP-HPLC) protocol provides excellent separation of the target analyte from starting materials, intermediates, and potential byproducts. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, covering method development considerations, a step-by-step protocol, data interpretation, and system suitability requirements to ensure data integrity in accordance with regulatory expectations.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its pyrrole scaffold is a common motif in pharmaceuticals, and the iodo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The purity and concentration of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to monitor its presence and purity in complex reaction mixtures is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] This application note details a stability-indicating RP-HPLC method specifically developed and validated for the analysis of this compound. The causality behind the experimental choices, from column chemistry to mobile phase composition, is explained to provide a deeper understanding of the method's principles.

Method Development and Rationale

The development of a successful HPLC method requires careful consideration of the analyte's physicochemical properties and the potential interferences from the sample matrix.

Analyte Properties

This compound is a polar aromatic compound containing both a carboxylic acid group and an iodine atom. The carboxylic acid moiety imparts acidic properties and influences its solubility and retention behavior. The pyrrole ring and the iodine atom contribute to its UV absorbance, which is a key factor for detection.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography, particularly for the analysis of organic compounds.[2][3] It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] This approach is well-suited for separating moderately polar to nonpolar analytes. Given the aromatic and somewhat hydrophobic nature of the pyrrole ring, coupled with the polar carboxylic acid group, RP-HPLC offers an excellent platform for its separation from both more polar and less polar impurities.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column was selected as the stationary phase. The long alkyl chains of the C18 packing provide a high degree of hydrophobicity, leading to good retention of the analyte through hydrophobic interactions.[2] The choice of a modern, end-capped C18 column is crucial to minimize peak tailing that can arise from interactions between the acidic silanol groups on the silica surface and the analyte.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in RP-HPLC.[2]

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, good UV transparency, and miscibility with water.[4] Methanol is another common alternative.[4]

  • Aqueous Phase and pH Control: The ionization state of the carboxylic acid group on this compound is pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated (ionized), making it more polar and resulting in shorter retention times. Conversely, at a pH below its pKa, it will be in its neutral, protonated form, which is more hydrophobic and will be retained longer on the C18 column. To ensure consistent retention and good peak shape, the mobile phase was buffered. A phosphate buffer at pH 3.0 was selected. This pH ensures that the carboxylic acid group is predominantly in its protonated form, leading to better retention and avoiding peak splitting or broadening that can occur when analyzing an analyte close to its pKa. Similar pH control has been successfully employed for the analysis of other pyrrole carboxylic acid derivatives.[5][6]

Detection

Based on the UV-Visible spectrum of pyrrole-containing compounds, a detection wavelength of 225 nm was chosen to ensure high sensitivity for this compound and its potential impurities.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound reaction mixtures.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.[5][6] This will be the stock solution. Prepare working standards by further diluting the stock solution with the same diluent to achieve the desired concentrations for calibration.

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture. Dilute the quenched reaction mixture with the 50:50 (v/v) methanol/water diluent to a concentration that falls within the calibration range of the standard solutions. Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[1][7]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M KH2PO4, pH 3.0
B: Acetonitrile
Gradient Isocratic
Composition 50% A / 50% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, it is imperative to perform a System Suitability Test (SST) to verify that the chromatographic system is performing adequately.[8][9][10] This is a regulatory requirement to ensure the validity of the analytical data.[11]

Procedure: Inject the standard solution six replicate times.

Acceptance Criteria: The following parameters should be within the specified limits, which are based on USP and ICH guidelines:[8][9][12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Failure to meet these criteria indicates a problem with the system that must be rectified before proceeding with sample analysis.[10][11]

Data Analysis and Interpretation

The concentration of this compound in the reaction mixture samples can be determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the standard solutions. The purity of the analyte can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound reaction mixtures.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting MobilePhase Mobile Phase Preparation SST System Suitability Testing (SST) MobilePhase->SST StandardPrep Standard Solution Preparation StandardPrep->SST SamplePrep Reaction Mixture Sample Preparation SampleInjection Sample Injection & HPLC Run SamplePrep->SampleInjection SST->SampleInjection If Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Report Final Report DataAnalysis->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound in reaction mixtures. The detailed explanation of the method development rationale, coupled with a robust, step-by-step protocol and system suitability criteria, ensures the generation of accurate and reliable data. This method is suitable for routine in-process control and final product quality assessment in research and drug development settings.

References

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]

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  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

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The Versatile Building Block: Harnessing 4-Iodo-1H-pyrrole-2-carboxylic Acid for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Pyrrole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The functionalization of the pyrrole ring is therefore a critical endeavor in the quest for novel therapeutic agents.

4-Iodo-1H-pyrrole-2-carboxylic acid has emerged as a particularly valuable and versatile starting material for the elaboration of complex heterocyclic systems. The presence of three key functional handles—the N-H proton, the carboxylic acid, and the C4-iodine—provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the pyrrole ring, while the iodo-substituent serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the construction of novel heterocyclic scaffolds.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] The C-I bond in this compound is particularly amenable to oxidative addition to a palladium(0) center, initiating a catalytic cycle that can be harnessed for various transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl linkages.[7][8] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium center, a step that is facilitated by the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product 4-Aryl-1H-pyrrole-2-carboxylic acid Reductive_Elimination->Product

Figure 1: Suzuki-Miyaura Coupling Workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Reagent/ParameterMolar Equiv.Amount
This compound1.0237 mg (1.0 mmol)
Arylboronic Acid1.21.2 mmol
Pd(PPh₃)₄0.0558 mg (0.05 mmol)
K₂CO₃2.0276 mg (2.0 mmol)
Solvent (Dioxane/H₂O)-10 mL (4:1 v/v)
Temperature-90 °C
Time-4-12 h

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane/water solvent mixture and degas the solution by bubbling with the inert gas for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[11] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then yields the alkynylated product.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Pd(II) Intermediate This compound This compound This compound->Oxidative_Addition Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product 4-Alkynyl-1H-pyrrole-2-carboxylic acid Reductive_Elimination->Product Terminal_Alkyne Terminal_Alkyne Copper_Acetylide_Formation Copper_Acetylide_Formation Terminal_Alkyne->Copper_Acetylide_Formation Copper_Acetylide_Formation->Transmetalation Copper Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide_Formation Base Base Base->Copper_Acetylide_Formation

Figure 2: Sonogashira Coupling Catalytic Cycles.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

Reagent/ParameterMolar Equiv.Amount
This compound1.0237 mg (1.0 mmol)
Terminal Alkyne1.51.5 mmol
PdCl₂(PPh₃)₂0.0214 mg (0.02 mmol)
CuI0.047.6 mg (0.04 mmol)
Triethylamine (Et₃N)3.00.42 mL (3.0 mmol)
Solvent (THF)-10 mL
Temperature-Room Temperature
Time-2-6 h

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13][14] This reaction has broad applicability in the synthesis of anilines, N-aryl heterocycles, and other nitrogen-containing compounds.

Mechanistic Rationale: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[15] Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Amination Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition (+ this compound) Start->Oxidative_Addition Amine_Coordination Amine Coordination (+ Amine) Oxidative_Addition->Amine_Coordination Deprotonation Deprotonation (+ Base) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Start Regeneration Product 4-Amino-1H-pyrrole-2-carboxylic acid derivative Reductive_Elimination->Product

Figure 3: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

Reagent/ParameterMolar Equiv.Amount
This compound1.0237 mg (1.0 mmol)
Amine1.21.2 mmol
Pd₂(dba)₃0.019.2 mg (0.01 mmol)
XPhos0.0419 mg (0.04 mmol)
NaOt-Bu1.4135 mg (1.4 mmol)
Solvent (Toluene)-10 mL
Temperature-100 °C
Time-12-24 h

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add toluene, seal the tube, and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Synthesis of Fused Heterocyclic Scaffolds: Building Complexity

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are isosteric with purines and exhibit a wide range of biological activities, including as kinase inhibitors.[5] A common synthetic strategy involves the construction of the pyrimidine ring onto the pyrrole core.

Synthetic Strategy: A plausible synthetic route to a pyrrolo[2,3-d]pyrimidine scaffold from this compound could involve an initial Buchwald-Hartwig amination at the C4 position with a suitable aminopyrimidine derivative, followed by intramolecular cyclization. Alternatively, functionalization of the pyrrole nitrogen and carboxylic acid can precede the C4 coupling. The following is a conceptual workflow.

Pyrrolopyrimidine_Synthesis Start This compound Step1 Buchwald-Hartwig Amination (with Aminopyrimidine) Start->Step1 Intermediate 4-(Pyrimidinylamino)-1H-pyrrole-2-carboxylic acid derivative Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Dehydrative Condensation) Intermediate->Step2 Product Pyrrolo[2,3-d]pyrimidine Scaffold Step2->Product

Figure 4: Conceptual Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide array of complex heterocyclic scaffolds. The strategic positioning of its functional groups allows for selective and efficient transformations, particularly through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the vast chemical space accessible from this starting material. Future work in this area will undoubtedly focus on the development of more sustainable and efficient catalytic systems, as well as the application of these methodologies to the synthesis of novel, biologically active compounds. The continued exploration of the reactivity of this compound promises to yield exciting new discoveries in the field of heterocyclic chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123631, Pyrrole. [Link]

  • Martins, P. et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(10), 1151-1166.
  • Bhardwaj, V. et al. (2015).
  • Gomha, S. M. et al. (2017). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 26(10), 2247-2268.
  • Jung, M.-H. et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 19(23), 6538-6543. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chen, C. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Pozdnyakov, I. A. et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Scientific Reports, 11(1), 13137. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • Zhang, H. et al. (2020). Intramolecular cyclization reactions of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines. RSC Advances, 10(42), 25154-25164.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • Slawin, A. M. Z. et al. (2018). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules, 23(10), 2634. [Link]

  • Dalmás, V. et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 225-230. [Link]

  • MDPI. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • Chung, M.-W. et al. (2017). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 15(17), 3783-3790. [Link]

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Application Notes and Protocols: Strategic Protection of 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-iodo-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. The presence of three distinct functional groups—the acidic pyrrole N-H, the carboxylic acid, and the reactive C-I bond—necessitates a carefully designed protecting group strategy to achieve selective chemical transformations at a desired position. This guide provides an in-depth analysis of orthogonal protecting group strategies, offering detailed protocols and the scientific rationale behind experimental choices for researchers in drug development and synthetic chemistry.

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, and the acidic N-H proton can interfere with a wide range of reactions.[1] Therefore, protection of the pyrrole nitrogen is often a critical first step in any synthetic sequence. Similarly, the carboxylic acid group can undergo unwanted reactions under various conditions and its protection is essential for many synthetic manipulations. The selection of an appropriate orthogonal protection scheme is paramount to the successful synthesis of complex molecules derived from this versatile scaffold.[2] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential and controlled functionalization of the molecule.[2]

Strategic Considerations for Protecting this compound

The key to a successful protecting group strategy for this compound lies in the careful selection of orthogonal protecting groups for the pyrrole nitrogen and the carboxylic acid, while ensuring the stability of the carbon-iodine bond throughout the synthetic sequence. The electron-withdrawing nature of both the iodo and carboxylic acid substituents can influence the reactivity of the pyrrole ring and the acidity of the N-H proton.

A logical workflow for the protection and subsequent selective deprotection of this compound is outlined below. This strategy prioritizes the protection of the more reactive functional groups first and employs protecting groups that can be removed under distinct and mild conditions.

G cluster_protection Protection Strategy cluster_deprotection Selective Deprotection A This compound B Protection of Carboxylic Acid (Esterification) A->B Step 1 C Protection of Pyrrole N-H (N-Alkoxycarbonylation or N-Sulfonylation) B->C Step 2 D Orthogonally Protected Intermediate C->D E Selective N-H Deprotection D->E Route A F Selective COOH Deprotection D->F Route B G Further Functionalization at N-H E->G H Further Functionalization at COOH F->H

Figure 1: A generalized workflow for the orthogonal protection and selective deprotection of this compound.

Part 1: Protection of the Carboxylic Acid Group

The initial step in the protection strategy typically involves the esterification of the carboxylic acid. This is primarily because the acidic proton of the carboxylic acid can interfere with the basic conditions often employed for the protection of the pyrrole nitrogen. A variety of ester protecting groups can be utilized, with the choice depending on the desired stability and the conditions required for its eventual removal.

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsAdvantagesDisadvantages
Methyl Ester MeOH, H₂SO₄ (cat.), reflux[3]LiOH or NaOH, aq. THF/MeOHSimple, robustRequires relatively harsh basic conditions for removal
Ethyl Ester EtOH, H₂SO₄ (cat.), reflux[3]LiOH or NaOH, aq. THF/MeOHSimilar to methyl esterRequires relatively harsh basic conditions for removal
Benzyl Ester Benzyl alcohol, acid catalyst; or BnBr, base[4]H₂, Pd/CRemovable under neutral conditionsNot compatible with reactions involving catalytic hydrogenation
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.); or N,N-dimethylformamide di-tert-butyl acetal[5]Trifluoroacetic acid (TFA)Removable under mild acidic conditionsSensitive to strong acids
Protocol 1: Methyl Esterification of this compound

This protocol describes a classic Fischer esterification method.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 4-iodo-1H-pyrrole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Protection of the Pyrrole N-H Group

With the carboxylic acid protected as an ester, the pyrrole nitrogen can be protected. The introduction of an electron-withdrawing group on the pyrrole nitrogen enhances the stability of the pyrrole ring towards oxidation and electrophilic attack.[6] Common choices include alkoxycarbonyl groups (e.g., Boc, Troc) and sulfonyl groups (e.g., tosyl).

Table 2: Comparison of Common Pyrrole N-H Protecting Groups

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) (Boc)₂O, DMAP, THF or CH₂Cl₂TFA; or I₂ in MeOH[7]Mild acidic deprotection; stable to many nucleophiles and basesCan be sensitive to strong acids and high temperatures
Troc (2,2,2-Trichloroethoxycarbonyl) Troc-Cl, base (e.g., NaH, pyridine)Zn, AcOHStable to acidic and basic conditionsDeprotection requires reducing conditions which may affect the C-I bond
Tosyl (p-Toluenesulfonyl) TsCl, base (e.g., NaH, pyridine)NaOH, aq. MeOH[8]; or Cs₂CO₃, THF/MeOHVery stable to a wide range of conditionsRequires harsh basic conditions for removal
Protocol 2: N-Boc Protection of Methyl 4-iodo-1H-pyrrole-2-carboxylate

This protocol employs di-tert-butyl dicarbonate for the protection of the pyrrole nitrogen.

Materials:

  • Methyl 4-iodo-1H-pyrrole-2-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-iodo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF or CH₂Cl₂ (10-15 mL per gram).

  • Add DMAP (0.1-0.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate, by flash column chromatography on silica gel.

Part 3: Orthogonal Deprotection Strategies

The orthogonally protected intermediate, for instance, methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate, can now be selectively deprotected at either the pyrrole nitrogen or the carboxylic acid.

Selective N-H Deprotection (Route A)

The Boc group can be removed under mild acidic conditions, leaving the methyl ester intact.

G cluster_routeA Route A: Selective N-H Deprotection A Orthogonally Protected Intermediate (N-Boc, COOMe) B Methyl 4-iodo-1H-pyrrole-2-carboxylate A->B TFA, CH₂Cl₂ C Functionalization at N-H B->C

Figure 2: Selective deprotection of the N-Boc group.

Protocol 3: Selective N-Boc Deprotection

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected pyrrole (1.0 eq) in anhydrous CH₂Cl₂ (10 mL per gram).

  • Cool the solution in an ice bath and add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully neutralize the reaction by pouring it into a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-iodo-1H-pyrrole-2-carboxylate.

Selective COOH Deprotection (Route B)

The methyl ester can be hydrolyzed under basic conditions, leaving the N-Boc group intact.

G cluster_routeB Route B: Selective COOH Deprotection A Orthogonally Protected Intermediate (N-Boc, COOMe) B 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylic acid A->B LiOH, THF/H₂O C Functionalization at COOH B->C

Figure 3: Selective deprotection of the methyl ester.

Protocol 4: Selective Methyl Ester Hydrolysis

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected pyrrole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylic acid.

Conclusion

The successful implementation of protecting group strategies is fundamental to the synthetic manipulation of multifunctional molecules like this compound. The orthogonal protection of the pyrrole nitrogen and the carboxylic acid, as detailed in these application notes, provides a robust platform for the selective functionalization of this important synthetic building block. The choice of protecting groups should always be guided by the planned synthetic route, taking into account the stability of the protecting groups and the sensitive iodo-substituent to the reaction conditions employed in subsequent steps.

References

  • Widmer, U. Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthesis2010, 2010 (8), 1347-1350.
  • Bellur, E.; Langer, P. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. J. Org. Chem.2023, 88 (19), 13584–13589.
  • Herath, A.; Cosford, N. D. P. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Org. Lett.2010, 12 (22), 5182–5185.
  • Magesh, C. J.; Nagarajan, R. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett2005, 2005 (18), 2864-2866.
  • Donohoe, T. J.; et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018, 23 (10), 2649.
  • Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc2020, 2020 (viii), 115-124.
  • Kumar, G. P.; et al. Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry2013, Article ID 916960.
  • Benzyl Esters - Organic Chemistry Portal. [Link].

  • Albericio, F.; et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers2000, 55 (2), 123-39.
  • Anderson, J. C.; et al. Pyrrole Protection. ChemInform2006, 37 (50).

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki coupling of 4-iodo-1H-pyrrole-2-carboxylic acid. This particular substrate, while a valuable building block, presents a unique combination of reactive functionalities that can lead to a variety of undesired side reactions.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind common issues and provide robust, validated solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material along with a major byproduct identified as 1H-pyrrole-2-carboxylic acid. What is happening?

A1: You are likely observing significant protodeiodination, a common side reaction with electron-rich iodo-heterocycles like pyrroles.

Causality and Mechanism: Protodeiodination is the replacement of the iodine atom with a hydrogen atom. This occurs within the palladium catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-I bond, the resulting Pd(II)-pyrrole intermediate is formed. If this intermediate encounters a proton source before it can undergo transmetalation with the boronic acid partner, it can be protonated, leading to the cleavage of the Pd-C bond and regeneration of a Pd(II) species, releasing the de-iodinated pyrrole.

The electron-rich nature of the pyrrole ring makes the C-Pd bond particularly susceptible to protonolysis. Common proton sources in a Suzuki reaction include water (even trace amounts), acidic protons from other reagents, or the N-H proton of the pyrrole itself under certain conditions.

Key Factors Influencing Protodeiodination:

  • Slow Transmetalation: If the transmetalation step is slow, the Pd(II)-pyrrole intermediate has a longer lifetime, increasing the probability of protonolysis.

  • Water Content: The presence of water in the solvent or reagents is a primary cause.

  • Base Choice: Some bases can generate water in situ or influence the reaction kinetics unfavorably.

Solutions:

  • Rigorous Control of Water: Use anhydrous solvents (e.g., freshly distilled dioxane or THF) and dry all glassware thoroughly. Use of molecular sieves in the reaction vessel can be beneficial.

  • Choice of Base: Switch to a non-hydroxide, anhydrous base. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to promote the reaction but minimize the introduction of water.[1][2]

  • Accelerate Transmetalation: Employ ligands that promote faster transmetalation and reductive elimination. Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often superior to PPh₃ for this class of substrate.[3][4] These ligands create a more reactive palladium center that cycles faster, kinetically outcompeting the protodeiodination pathway.[3]

  • Protect the N-H Group: Protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can prevent debromination and improve yields, although BOC groups can sometimes be unstable under Suzuki conditions.[5]

Q2: My desired product is formed, but it's contaminated with a biaryl byproduct derived from my boronic acid. How can I prevent this homocoupling?

A2: This side reaction is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen or an excess of a Pd(II) species.

Causality and Mechanism: Boronic acid homocoupling can occur through several pathways. A common mechanism involves the reaction of two molecules of the boronic acid with a Pd(II) species, which can arise from the catalyst precursor (e.g., Pd(OAc)₂) or from the oxidation of Pd(0) by residual air in the reaction vessel. This process forms a symmetrical biaryl and regenerates Pd(0).[6] The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), creating a catalytic cycle for homocoupling.[6][7]

Solutions:

  • Thorough Degassing: This is the most critical step. Before adding the palladium catalyst, rigorously degas the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by subjecting the flask to several freeze-pump-thaw cycles.[7]

  • Use a Pd(0) Pre-catalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. While Pd(OAc)₂ is a common and effective precursor, it requires in-situ reduction to Pd(0), and any unreduced Pd(II) can initiate homocoupling.[6]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

  • Ligand Choice: Modern ligands that promote rapid oxidative addition to the iodo-pyrrole can help ensure the desired cross-coupling pathway is dominant.[4]

Q3: The reaction is messy, and I'm seeing evidence of decarboxylation. Is the carboxylic acid group unstable under these conditions?

A3: Yes, the carboxylic acid group, particularly on a heteroaromatic ring, can be labile under certain Suzuki conditions, leading to decarboxylative side products.

Causality and Mechanism: Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat and the presence of transition metal catalysts, especially in polar, aprotic solvents.[8][9] The reaction proceeds through the formation of a carboxylate salt with the base. This salt can then coordinate to the palladium center. Under thermal stress, this intermediate can lose CO₂, generating a new organopalladium species where the carboxyl group has been replaced by palladium, which can then proceed through various undesired pathways.

Solutions:

  • Lower Reaction Temperature: This is the most straightforward solution. Screen for catalyst/ligand systems that are active at lower temperatures (e.g., 60-80 °C instead of >100 °C). Buchwald-type ligands are often highly active at milder temperatures.[10]

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. Esters are generally stable under Suzuki conditions and can be hydrolyzed back to the carboxylic acid post-coupling if required. This is a robust and highly recommended strategy.

  • Careful Base Selection: Avoid excessively strong bases or conditions that could promote decarboxylation. Using K₂CO₃ or K₃PO₄ is generally safer than stronger bases like hydroxides.[11]

Q4: How does the acidic N-H proton of the pyrrole affect the reaction?

A4: The acidic N-H proton presents a significant challenge by potentially inhibiting the catalyst and altering the electronic properties of the substrate.

Causality and Mechanism: The N-H proton of pyrroles and other N-H containing heterocycles is acidic and will be deprotonated by the base used in the reaction.[12] The resulting pyrrolide anion can act as a ligand for the palladium center. This coordination can lead to catalyst inhibition or the formation of inactive palladium-azolyl bridged dimers, effectively removing the catalyst from the productive cycle.[12] This issue is a well-documented challenge in the cross-coupling of nitrogen-rich heterocycles.[12]

Solutions:

  • N-Protection (Recommended): The most reliable solution is to protect the pyrrole nitrogen before the coupling reaction. A SEM or BOC protecting group is effective.[5] This prevents the formation of the inhibitory pyrrolide anion and often leads to cleaner reactions and higher yields. The protecting group can be removed in a subsequent step.

  • Use of Excess Base: If N-protection is not feasible, using a sufficient excess of base (e.g., 3-4 equivalents) is necessary to ensure there is enough free base to both deprotonate the N-H group and activate the boronic acid for transmetalation.[13][14]

  • Specialized Catalyst Systems: Certain catalyst systems have been developed specifically for the cross-coupling of unprotected N-H heterocycles. These often involve highly active, bulky ligands that can overcome the inhibitory effects.[12]

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki catalytic cycle and the major off-cycle side reactions discussed: protodeiodination and boronic acid homocoupling.

Suzuki_Side_Reactions Suzuki Cycle vs. Side Reactions cluster_homo Homocoupling Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex Pd0->OA_Complex TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation Protodeiodination Protodeiodination Product (Ar-H) OA_Complex->Protodeiodination Protonolysis (H⁺ Source) RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex Reductive Elimination RE_Complex->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RE_Complex->Product PyrroleI 4-Iodo-Pyrrole-COOH (Ar-I) PyrroleI->Pd0 Oxidative Addition BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->TM_Complex Homocoupling Homocoupling Product (Ar'-Ar') Homocoupling->Pd0 Forms Pd(0) PdII_O2 Pd(II) + O₂ PdII_O2->Homocoupling 2 x Ar'-B(OH)₂

Caption: The desired Suzuki cycle and key competing side reactions.

Troubleshooting Summary Table

Observed Problem Potential Side Reaction Plausible Cause(s) Recommended Solutions (Primary)
High recovery of starting material; formation of 1H-pyrrole-2-carboxylic acidProtodeiodination1. Trace water in reagents/solvent. 2. Slow transmetalation relative to protonolysis.1. Use anhydrous solvent and a non-hydroxide base (K₃PO₄, K₂CO₃). 2. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate catalysis.
Contamination with a symmetrical biaryl byproductBoronic Acid Homocoupling1. Incomplete degassing (presence of O₂). 2. Use of a Pd(II) pre-catalyst.1. Rigorously degas the reaction mixture (Ar bubbling or freeze-pump-thaw). 2. Use a Pd(0) pre-catalyst like Pd(PPh₃)₄.
Low yield, complex mixture of byproducts, loss of COOH groupDecarboxylation1. High reaction temperature. 2. Inappropriate base.1. Lower the reaction temperature. 2. Protect the carboxylic acid as an ester prior to coupling.
Low conversion, potential catalyst deactivationN-H Interference / Catalyst Inhibition1. Deprotonated pyrrole (pyrrolide) coordinating to Pd. 2. Insufficient base.1. (Strongly Recommended) Protect the pyrrole nitrogen (e.g., with SEM-Cl). 2. Use a larger excess of base (3-4 eq.).

Recommended General Protocol to Minimize Side Reactions

This protocol is a robust starting point designed to mitigate the common side reactions discussed above. It assumes the use of standard Schlenk line or glovebox techniques for maintaining an inert atmosphere.

Pre-Reaction Step: Protection of Functional Groups For optimal results, it is highly recommended to protect both the N-H and -COOH functional groups prior to the Suzuki coupling.

  • Esterification: Convert the carboxylic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • N-Protection: Protect the pyrrole nitrogen of the resulting ester with SEM-Cl or a similar protecting group. Purify the di-protected starting material before proceeding.

Optimized Suzuki Coupling Protocol:

  • Glassware and Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene).

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the protected 4-iodo-pyrrole derivative (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add the degassed solvent via cannula.

  • Degassing: Bubble argon through the stirred suspension for 20 minutes.

  • Catalyst Addition: In a separate vessel or glovebox, prepare a mixture of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Add this catalyst mixture to the reaction flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the protecting groups using established literature procedures.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki Cross Coupling Reaction Ligand Design. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • NIH National Library of Medicine. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed Central. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]

  • PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • NIH National Library of Medicine. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. [Link]

  • Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Wiley Online Library. (n.d.). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • NIH National Library of Medicine. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • PubMed. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. [Link]

  • ResearchGate. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • SpringerLink. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids. [Link]

Sources

purification of crude 4-iodo-1H-pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Crude 4-Iodo-1H-pyrrole-2-carboxylic Acid Derivatives >

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude this compound and its derivatives. These compounds are crucial intermediates in medicinal chemistry, but their inherent properties can present significant purification challenges. This document offers a structured approach to troubleshooting common issues, backed by scientific principles and practical, field-tested protocols.

Understanding the Molecule: Key Challenges

This compound derivatives are characterized by several features that complicate their purification:

  • High Polarity: The presence of both a carboxylic acid and a pyrrolic N-H group imparts significant polarity, leading to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel.

  • Potential for Deiodination: The carbon-iodine bond can be labile under certain conditions (e.g., exposure to strong bases, light, or certain metal catalysts), leading to the formation of the corresponding des-iodo impurity.[1][2][3]

  • Amphoteric Nature: The carboxylic acid is acidic, while the pyrrole ring can exhibit weak basicity, potentially leading to complex interactions with acidic or basic stationary phases in chromatography.

  • Low UV Activity for Some Impurities: Non-chromophoric impurities may be difficult to detect by UV-Vis detectors commonly used in HPLC and flash chromatography.[4]

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during purification in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel TLC plate and won't elute from the column.

Answer: This is a classic sign of a highly polar compound interacting strongly with the acidic sites on the silica gel.[5] The carboxylic acid and N-H groups are likely adsorbing irreversibly.

  • Causality: Silica gel is slightly acidic due to surface silanol (Si-OH) groups. Polar, basic, or strongly hydrogen-bonding compounds can bind tightly, leading to significant tailing (streaking) or complete retention.[5][6]

  • Troubleshooting Steps:

    • Switch to a More Polar Mobile Phase: If you are using a standard ethyl acetate/hexane system, you will need to move to a much more polar mixture. Good starting points include 5-10% methanol in dichloromethane (DCM) or 100% ethyl acetate.[7]

    • Add a Modifier: To neutralize the acidic sites on the silica, add a modifier to your mobile phase.

      • For acidic compounds like yours, adding 0.5-2% acetic acid or formic acid to the eluent can improve peak shape by protonating the carboxylate and reducing its interaction with the silica.

      • If basic impurities are the issue, a small amount of triethylamine (0.1-1%) can be added.[8]

    • Consider an Alternative Stationary Phase:

      • Reversed-Phase (C18) Chromatography: This is often the best choice for highly polar compounds.[8] The stationary phase is non-polar (octadecyl-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like formic or trifluoroacetic acid (0.1%) is standard practice to ensure the carboxylic acid is protonated and sharp peaks are obtained.[8]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica, especially if your compound is sensitive to acid.[5][8]

Question 2: I see a new, less polar spot on my TLC plate after letting it sit on the silica column overnight. What is happening?

Answer: This strongly suggests your compound is degrading on the silica gel. The most likely degradation pathway is deiodination, resulting in the less polar 1H-pyrrole-2-carboxylic acid derivative.

  • Causality: The acidic nature of silica gel can catalyze the removal of the iodine atom, especially if there are trace metals or impurities present. This is a known issue for some iodinated aromatic compounds.

  • Troubleshooting Steps:

    • Perform a Stability Test: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let the plate sit exposed to air and light for an hour, then develop it to see if any new spots have formed.[8] This quick check can save a significant amount of material.

    • Deactivate the Silica Gel: You can prepare a less acidic silica by making a slurry with your mobile phase containing 1-2% triethylamine, packing the column, and then flushing with the neutral mobile phase before loading your compound.

    • Switch to a Faster Method: Minimize the time the compound spends on the stationary phase. Use flash chromatography with applied pressure rather than gravity chromatography.

    • Use Reversed-Phase Chromatography: C18 silica is generally much less reactive and is the preferred method to avoid such degradation.[8]

Recrystallization & Extraction Issues

Question 3: My compound "oils out" during recrystallization and won't form crystals.

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. The presence of impurities also significantly hinders crystal lattice formation.

  • Causality: For crystallization to occur, molecules must arrange themselves in an ordered lattice. Impurities disrupt this process. If the concentration of the solute is too high, it crashes out of solution as a liquid (oil) rather than forming solid crystals.

  • Troubleshooting Steps:

    • Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute. Allow it to cool very slowly.[8]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]

    • Use Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]

    • Try a Different Solvent System: Your single solvent may be too good. Try a binary solvent system (e.g., ethanol/water, dichloromethane/hexane). Dissolve the crude material in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Heat to clarify and then cool slowly.

Question 4: How can I effectively remove highly polar, non-volatile starting materials or reagents?

Answer: Standard organic extractions often fail to remove impurities with similar polarity to the product. An acid-base extraction is a powerful technique in this scenario.

  • Causality: This method exploits the acidic nature of your carboxylic acid. By converting it to its salt form, you can dramatically change its solubility profile, allowing it to be separated from neutral or basic impurities.

  • Troubleshooting Workflow:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid will deprotonate to form the sodium carboxylate salt, which is soluble in the aqueous layer. Neutral or basic impurities will remain in the organic layer.

    • Separate the aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M or 2M) until the pH is ~2-3.[9]

    • Your purified this compound will precipitate out of the aqueous solution as a solid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Experimental Protocols & Workflows

Purity Assessment Workflow

A robust assessment of purity requires orthogonal analytical methods.[10]

G crude Crude Product tlc 1. TLC Analysis (Multiple Solvent Systems) crude->tlc Initial Check hplc 2. HPLC-MS Analysis (Reversed-Phase) tlc->hplc Method Development nmr 3. ¹H NMR Spectroscopy hplc->nmr Structure & Impurity ID purified Purified Product hplc->purified qnmr 4. qNMR (Optional) (Absolute Purity) nmr->qnmr Quantitative Analysis qnmr->purified

Caption: Workflow for assessing the purity of the final product.

Protocol: Reversed-Phase Flash Chromatography

This is the recommended method for purifying polar, potentially unstable compounds like this compound derivatives.[8]

1. Sample Preparation (Dry Loading):

  • Dissolve the crude material (e.g., 1g) in a minimal amount of a strong solvent like methanol or DMF.
  • Add ~5-10g of C18 silica gel to the solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This prevents overloading the top of the column.[8]

2. Column Preparation and Equilibration:

  • Select a pre-packed C18 flash column appropriately sized for your sample (a good rule of thumb is a 40-100:1 ratio of stationary phase to crude material).
  • Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

3. Elution:

  • Load the dry sample onto the top of the column.
  • Begin elution with a shallow gradient. A typical gradient might be:
  • 0-5 min: Hold at 5% Acetonitrile.
  • 5-35 min: Ramp from 5% to 60% Acetonitrile.
  • 35-40 min: Ramp to 100% Acetonitrile (to wash the column).
  • Collect fractions and monitor by TLC or HPLC.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent (acetonitrile) via rotary evaporation.
  • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) after saturating the aqueous phase with NaCl to reduce the product's water solubility.
Decision Tree for Purification Method Selection

G decision decision start Start: Crude Product check_impurities What is the nature of the major impurities? start->check_impurities nonpolar Non-polar / Neutral check_impurities->nonpolar Different Polarity polar_acidic Polar / Acidic check_impurities->polar_acidic Similar Polarity check_stability Is the compound stable on silica? stable Yes check_stability->stable Yes unstable No check_stability->unstable No nonpolar->check_stability acid_base Acid-Base Extraction polar_acidic->acid_base normal_phase Normal-Phase Chromatography (Silica Gel + Acid Modifier) stable->normal_phase rev_phase Reversed-Phase Chromatography (C18 + Acid Modifier) unstable->rev_phase recrystallize Recrystallization normal_phase->recrystallize Further Polish acid_base->recrystallize Further Polish rev_phase->recrystallize Further Polish

Caption: Decision guide for selecting the best purification strategy.

Data Summary Table

The following table summarizes recommended starting conditions for chromatographic purification. The optimal conditions must be determined empirically using TLC or analytical HPLC.

Technique Stationary Phase Typical Mobile Phase System Modifier (if needed) Best For
Normal-Phase ChromatographySilica Gel5-15% MeOH in DCM or 20-100% EtOAc in Hexanes[7]0.5-2% Acetic or Formic AcidSeparating from less polar impurities; compound must be stable.
Reversed-Phase ChromatographyC18-Functionalized SilicaWater/Acetonitrile or Water/Methanol Gradient[8]0.1% Formic Acid or TFAHigh polarity compounds, acid-sensitive compounds, difficult separations.[8]
Acid-Base ExtractionN/AEthyl Acetate & aq. NaHCO₃, then aq. HCl[11]N/ARemoving neutral or basic impurities from the acidic product.

References

  • Column chromatography & TLC on highly polar compounds? r/chemistry - Reddit. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Center for Biotechnology Information (NCBI). [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Column Chromatography. University of Colorado Boulder Department of Chemistry. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Synthesis Pros, what are your best tips for handling certain functional groups or reactions? r/Chempros - Reddit. [Link]

  • A New Synthesis of Pyrrole-2-Carboxylic Acids. Synlett. [Link]

  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]

  • Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Center for Biotechnology Information (NCBI). [Link]

  • Purification of Iodotyrosine Deiodinase From Bovine Thyroid. PubMed. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Biochemical mechanisms of thyroid hormone deiodination. PubMed. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]

  • An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]

  • Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. PubMed. [Link]

  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PubMed Central. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. PubMed. [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]

Sources

preventing deiodination of 4-iodo-1H-pyrrole-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 4-iodo-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when using this versatile building block: the undesired cleavage of the carbon-iodine bond (deiodination) during chemical transformations, particularly palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies and preventative protocols grounded in mechanistic principles to ensure the success of your experiments.

Troubleshooting Guide: Preventing Deiodination

This section addresses specific problems you might encounter in the lab. Each issue is followed by an analysis of potential causes and a series of recommended solutions.

Issue 1: Significant formation of the deiodinated byproduct, 1H-pyrrole-2-carboxylic acid, during a Suzuki-Miyaura coupling reaction.

Probable Causes:

  • Unhindered N-H Group: The acidic proton on the pyrrole nitrogen can interfere with the reaction. Strong bases can deprotonate the N-H group, increasing the electron density of the pyrrole ring, which can promote side reactions, including protonolysis of the organopalladium intermediate that leads to deiodination.[1]

  • Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOtBu) can generate palladium-hydride (Pd-H) species, which are primary culprits in hydrodehalogenation.[2] The choice of base is critical when working with substrates containing acidic protons.

  • Suboptimal Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may result in a slower rate of reductive elimination (the desired product-forming step) compared to the rate of competing deiodination pathways.

  • High Reaction Temperature: Deiodination pathways can have a higher activation energy than the desired coupling. Excessively high temperatures can therefore favor the formation of the undesired byproduct.

Recommended Solutions:

  • Protect the Pyrrole Nitrogen: This is the most robust strategy to prevent N-H interference and subsequent deiodination. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen.[3]

    • Recommended Protecting Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust choice. It is stable under typical Suzuki-Miyaura conditions and can be readily removed post-coupling.[4] The tert-butyloxycarbonyl (BOC) group is another option; it has been shown to suppress dehalogenation and may even be removed in situ under certain Suzuki reaction conditions.[3]

  • Optimize the Base: If N-protection is not feasible, a careful selection of a weaker, non-nucleophilic inorganic base is crucial.

    • Switch to Weaker Bases: Replace strong bases like NaOtBu with milder alternatives such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These bases are less likely to generate significant amounts of Pd-H species.

  • Screen Ligands: The ligand plays a pivotal role in modulating the reactivity of the palladium catalyst.

    • Employ Bulky, Electron-Rich Ligands: Use Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃).[1][2] These ligands accelerate the rate of reductive elimination, allowing the desired C-C bond formation to outcompete the deiodination pathway.[2]

  • Adjust Reaction Temperature:

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This can often slow down the deiodination side reaction more significantly than the desired cross-coupling.

Issue 2: Low or no conversion in Heck, Sonogashira, or Buchwald-Hartwig reactions, with deiodination being the major pathway.

Probable Causes:

  • Dual Acidity (N-H and COOH): The presence of both the pyrrole N-H and the carboxylic acid protons creates a highly challenging substrate. The carboxylic acid can coordinate to and potentially inhibit the palladium catalyst. Furthermore, the combined acidity can neutralize a significant portion of the base, stalling the catalytic cycle.

  • Catalyst Incompatibility: The chosen palladium precursor or ligand system may not be suitable for a substrate with a free carboxylic acid group.

  • Solvent Effects: Protic solvents (e.g., alcohols) or certain polar aprotic solvents can act as a source of protons or hydrides, actively promoting deiodination.[1]

Recommended Solutions:

  • Esterification of the Carboxylic Acid: The most effective solution is to temporarily mask the carboxylic acid group as an ester (e.g., methyl or ethyl ester). This eliminates its ability to interfere with the catalyst and the base. The ester can be hydrolyzed back to the carboxylic acid after the cross-coupling reaction.

  • N-Protection (Dual Benefit): As with the Suzuki reaction, protecting the pyrrole nitrogen (e.g., with SEM) will also mitigate issues related to the N-H proton.[4] Performing both esterification and N-protection will provide the most stable substrate for cross-coupling.

  • Strategic Choice of Reaction Conditions:

    • Solvent Selection: Use aprotic, non-polar solvents like toluene or dioxane.[1] Ensure solvents are anhydrous and properly degassed to remove potential sources of protons and oxygen.

    • Base Selection: For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOtBu is often required; however, its use must be balanced with the risk of deiodination. The use of bulky, electron-rich ligands is critical in these cases to favor C-N bond formation.[2] For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, but careful optimization is required.

Visualizing the Problem: Cross-Coupling vs. Deiodination

To better understand the competing pathways, the following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and the interfering deiodination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Deiodination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (R-I) PdII R-Pd(II)-I OA->PdII TM Transmetalation (R'-M) PdII->TM Protonolysis Protonolysis / Reductive Elimination of R-H PdII->Protonolysis Competing Pathway PdII_R R-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE Product Product (R-R') RE->Product Product->Pd0 Catalyst Regeneration PdH Pd-H Species (from Base/Solvent) PdH->Protonolysis Deiod_Product Deiodinated Byproduct (R-H) Protonolysis->Deiod_Product

Caption: Competing catalytic cycles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to deiodination? A1: There are several contributing factors. First, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive towards both the desired oxidative addition and undesired side reactions.[1] Second, pyrroles are electron-rich aromatic systems, which can further facilitate certain dehalogenation mechanisms. Finally, the presence of the acidic N-H proton in the pyrrole ring can lead to interactions with the base that promote the formation of deiodinated byproducts, a known issue with N-H containing heterocycles.[1]

Q2: Can I perform the reaction without protecting the N-H group? A2: It is possible but challenging. Success without N-protection hinges on meticulous optimization of the base, ligand, solvent, and temperature to favor the cross-coupling pathway. For substrates like this with multiple acidic protons, N-protection is strongly recommended to ensure higher yields, better reproducibility, and simpler purification.[3]

Q3: Is my compound sensitive to light? Can photodecomposition cause deiodination? A3: Yes, iodo-N-heterocycles can be sensitive to light. Exposure to UV radiation can cause homolytic cleavage of the C-I bond, leading to the formation of an aryl radical and subsequent abstraction of a hydrogen atom from the solvent or other reagents to form the deiodinated product. It is recommended to protect the reaction vessel from light, for example, by wrapping it in aluminum foil, especially if the reaction is slow or requires extended heating.

Q4: My reaction seems to stall after partial conversion. What could be the cause? A4: Stalling can be due to catalyst inhibition or decomposition. With a free carboxylic acid, the carboxylate anion can coordinate strongly to the palladium center, inhibiting its catalytic activity. Similarly, the acidic N-H can react with the catalyst or ligands. If you are not using a protecting group strategy, consider using a higher catalyst loading or adding a second portion of the catalyst midway through the reaction. However, the most reliable solution is to protect the acidic functional groups.

Q5: What is the best palladium precursor to use? A5: For many cross-coupling reactions, pre-catalysts such as those developed by Buchwald (e.g., XPhos Pd G3) are excellent choices as they are air-stable and efficiently generate the active Pd(0) species. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with an appropriate phosphine ligand is commonly used. The optimal choice will depend on the specific reaction type and other conditions.

Recommended Experimental Protocols

The following protocols are starting points for researchers. Optimization may be required based on the specific coupling partner and analytical observations.

Protocol 1: Suzuki-Miyaura Coupling via N-Protection and Esterification

This protocol is the most recommended approach for achieving high yields and minimizing side reactions.

Step A: Protection and Esterification

  • Esterification: Convert the carboxylic acid of this compound to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification).

  • N-Protection: Protect the nitrogen of the resulting ester with an SEM group (e.g., using SEM-Cl and a suitable base like NaH in an aprotic solvent like THF).

Step B: Suzuki-Miyaura Coupling of the Protected Substrate This procedure is adapted from a successful protocol for a similar SEM-protected bromopyrrole substrate.[4]

G cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup - Add protected pyrrole, boronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to vial. Solvent 2. Add Solvents - Add Dioxane and Water (4:1). - Degas the mixture. Setup->Solvent React 3. Reaction - Heat at 90 °C for ~5h. - Monitor by TLC/LC-MS. Solvent->React Workup 4. Work-up - Cool, filter, and extract with an organic solvent. React->Workup Purify 5. Purification - Purify by column chromatography. Workup->Purify

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine methyl 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.

  • Reaction: Heat the mixture at 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step C: Deprotection

  • SEM Removal: The SEM group can be removed using tetrabutylammonium fluoride (TBAF) in THF.

  • Ester Hydrolysis: The methyl/ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Table 1: Summary of Recommended Conditions to Minimize Deiodination
ParameterRecommended ConditionRationale
Substrate N-Protected (e.g., SEM, BOC) and EsterifiedPrevents interference from acidic N-H and COOH protons, stabilizing the substrate and preventing catalyst inhibition.[3][4]
Catalyst/Ligand Pd(PPh₃)₄ or Pd(OAc)₂/XPhos, SPhosBulky, electron-rich ligands promote rapid reductive elimination, outcompeting the deiodination pathway.[1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder inorganic bases are less prone to generating Pd-H species compared to strong alkoxide bases.[1]
Solvent Toluene, Dioxane, THF (Anhydrous)Aprotic solvents are preferred as they do not serve as a source of protons for hydrodehalogenation.[1]
Temperature 80–100 °C (start lower)Lower temperatures can disfavor the deiodination side reaction, which may have a higher activation energy.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and reagents.
Light Protect from direct lightMinimizes the risk of photochemical C-I bond cleavage.

References

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Li, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(7), 936. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Kieffer, M. E., et al. (2012). Efficient palladium-catalyzed cross-coupling of highly acidic substrates, nitroacetates. Organic letters, 14(3), 760–763. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Vantourout, J. C., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6047–6057. [Link]

  • Marion, N., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Szostak, M., et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(43), 9394-9400. [Link]

  • Gryko, D. T., & Jadach, K. (2009). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry, 74(16), 6243–6248. [Link]

  • Gilla, G., et al. (2012). A palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives. The Journal of Organic Chemistry, 77(9), 4285–4293. [Link]

  • Snieckus, V., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2002(12), 2057-2059. [Link]

  • LibreTexts. (2023). Suzuki Reaction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Coupling Yields with Iodopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving iodopyrrole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yields and reliability of their coupling protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Sonogashira coupling of iodopyrroles, providing probable causes and actionable solutions.

Issue 1: Low to No Product Yield

A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or impurities.

    • Solution: Always use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere. While Pd(0) sources like Pd(PPh₃)₄ are effective, they are sensitive to air and moisture. More stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ can be a more reliable choice.[1]

  • Degraded Copper Co-catalyst: In traditional Sonogashira reactions, the copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne.[2][3] However, CuI can degrade over time.

    • Solution: Use a fresh bottle of CuI. A white or very light tan color indicates good quality, whereas a greenish or brownish hue suggests oxidation and degradation.

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material and reducing the yield of the desired product.[1][2][4]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and amine bases.[4] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are highly recommended.[4] All glassware should be oven- or flame-dried to remove any moisture.[4]

  • Sub-optimal Solvent or Base: The choice of solvent and base significantly impacts reaction efficiency.

    • Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[5] The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alkyne.[1] Ensure the base is dry and used in an appropriate excess. In some cases, switching to a different amine or even an inorganic base like K₃PO₄ or Cs₂CO₃ might be beneficial, especially in copper-free systems.[6][7]

Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.

Possible Causes & Recommended Solutions:

  • Impurities: Trace impurities in reagents or solvents can lead to the agglomeration and precipitation of the palladium catalyst.

    • Solution: Use high-purity, anhydrous solvents and reagents. Filtering solvents through a plug of activated alumina can remove residual water and other polar impurities.

  • Inappropriate Solvent Choice: Certain solvents may not effectively stabilize the active catalytic species, leading to decomposition. Some anecdotal evidence suggests that THF might promote the formation of palladium black under certain conditions.[1][8]

    • Solution: If you consistently observe palladium black formation, consider switching to a different solvent such as DMF, dioxane, or toluene.

  • High Reaction Temperature: While heating is sometimes necessary, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. Start at room temperature if possible, especially with highly reactive aryl iodides, and gradually increase the temperature only if the reaction is sluggish.[2]

Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a dimeric alkyne byproduct is a classic indicator of the Glaser-Hay homocoupling reaction.[2][4]

Possible Causes & Recommended Solutions:

  • Presence of Oxygen: This side reaction is primarily promoted by oxygen in copper-catalyzed systems.[2][4]

    • Solution: The most critical step is the rigorous exclusion of oxygen. Employing Schlenk techniques or conducting the reaction in a glovebox is highly recommended.[4]

  • Excessive Copper Catalyst: While catalytic amounts of copper are beneficial, higher loadings can favor the homocoupling pathway.

    • Solution: Reduce the amount of the copper co-catalyst. Typically, 1-5 mol% of CuI is sufficient.

  • Consider Copper-Free Conditions: To completely eliminate the possibility of Glaser coupling, a copper-free Sonogashira protocol can be employed.[2][9][10] These reactions may necessitate the use of specific ligands or alternative bases to proceed efficiently.[5][10]

Issue 4: Low Reactivity of the Iodopyrrole Substrate

The electronic properties and substitution pattern of the iodopyrrole can influence its reactivity.

Possible Causes & Recommended Solutions:

  • Electron-Rich Pyrrole Ring: The high electron density of the pyrrole ring can sometimes hinder the oxidative addition step.

    • Solution: The use of an N-protecting group, particularly an electron-withdrawing one like a sulfonyl group, can significantly improve reactivity.[11] This reduces the electron density of the pyrrole ring, facilitating the cross-coupling reaction.

  • Steric Hindrance: Bulky substituents near the iodo group can sterically impede the approach of the palladium catalyst.

    • Solution: Employing a palladium catalyst with less bulky ligands may be advantageous. Additionally, increasing the reaction temperature might be necessary to overcome the steric barrier.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Sonogashira coupling of iodopyrroles.

Q1: What is the general reactivity order for aryl halides in Sonogashira coupling?

The reactivity of the aryl or vinyl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br >> Cl.[1][2] Consequently, iodopyrroles are highly reactive substrates and can often be coupled at or near room temperature.[2]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts.[2][9][10] These protocols may require specific ligands, such as bulky, electron-rich phosphines, or different reaction conditions to achieve high yields.[5][12]

Q3: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for success.

  • For standard couplings: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and are often effective.[2][12]

  • For challenging substrates: Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity and improve yields, particularly in copper-free systems.[12][13] The ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present.[14]

Q4: Does the position of the iodo group on the pyrrole ring matter?

Yes, the position of the iodo group can affect reactivity. While a detailed discussion is beyond the scope of this guide, generally, the electronic environment and steric accessibility of the C-I bond will influence the ease of oxidative addition.

Q5: Is it necessary to protect the pyrrole nitrogen?

While not always mandatory, N-protection is often beneficial. The acidic N-H proton of unprotected pyrroles can interfere with the basic conditions of the reaction. Furthermore, electron-withdrawing protecting groups can enhance the reactivity of the iodopyrrole towards oxidative addition.[11] Common protecting groups include sulfonyl derivatives (e.g., tosyl) and silyl ethers (e.g., SEM).[11]

III. Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)TEA (2)THF6045
2PdCl₂(PPh₃)₂ (5)CuI (10)TEA (2)THF6055
3PdCl₂(PPh₃)₂ (5)CuI (10)DIPEA (2)DMF6075
4Pd₂(dba)₃ (2.5) / XPhos (5)NoneK₃PO₄ (2)Dioxane8088
5[DTBNpP]Pd(crotyl)Cl (5)NoneTMP (2)DMSORT92[5]

This table is a representative example and actual results will vary depending on the specific substrates.

General Protocol for Copper-Free Sonogashira Coupling of an N-Protected Iodopyrrole
  • To an oven-dried Schlenk flask, add the N-protected iodopyrrole (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., DMSO) via syringe.

  • Add the terminal alkyne (1.2 equiv.) and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-I trans-R1-Pd(II)(I)L2 trans-R1-Pd(II)(I)L2 Oxidative\nAddition->trans-R1-Pd(II)(I)L2 Transmetalation Transmetalation trans-R1-Pd(II)(I)L2->Transmetalation Cu-C≡C-R2 trans-R1-Pd(II)(C≡C-R2)L2 trans-R1-Pd(II)(C≡C-R2)L2 Transmetalation->trans-R1-Pd(II)(C≡C-R2)L2 Reductive\nElimination Reductive Elimination trans-R1-Pd(II)(C≡C-R2)L2->Reductive\nElimination Isomerization Reductive\nElimination->Pd(0)L2 R1-C≡C-R2 H-C≡C-R2 H-C≡C-R2 Cu(I) Acetylide\nFormation Cu(I) Acetylide Formation H-C≡C-R2->Cu(I) Acetylide\nFormation CuI, Base Cu-C≡C-R2 Cu-C≡C-R2 Cu(I) Acetylide\nFormation->Cu-C≡C-R2

Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Catalyst Check Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Reagents Verify Reagent Purity (Solvent, Base) Start->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Ligand, Base) Check_Catalyst->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Reagents->Optimize_Conditions Success High Yield Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding Sonogashira coupling reactions.

V. References

  • Gagnon, A., & Bédard, A.-C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9363-9371. [Link]

  • Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 31(8), 1669-1676. [Link]

  • Rezaeimanesh, F., et al. (2022). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Jolicoeur, B., & Lubell, W. D. (2006). Pyrrole Protection. The Journal of Organic Chemistry, 71(25), 9479–9482. [Link]

  • Schlathauer, T., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]

  • The Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(9), 1133-1137. [Link]

  • Köllhofer, A., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Angewandte Chemie International Edition, 47(14), 2622-2626. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(27), 15236-15254. [Link]

  • Gawande, M. B., et al. (2013). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem, 5(11), 3343-3349. [Link]

  • Mori, S., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 76(8), 2825-2832. [Link]

  • Yao, Q., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(41), 10349-10353. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]

  • Panda, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(1), 587-598. [Link]

  • Liori, A. A., et al. (2018). A Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(31), 4268-4277. [Link]

  • Wang, C., et al. (2015). Synthesis of Tetrasubstituted Pyrroles from Homopropargylic Amines via a Sonogashira Coupling/Intramolecular Hydroamination/Oxidation Sequence. Advanced Synthesis & Catalysis, 357(13), 2795-2802. [Link]

  • Das, P., & Mondal, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4443-4467. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.[Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.[Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 448. [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros.[Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube.[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • Gorka, A. P., et al. (2012). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Organic Letters, 14(21), 5488-5491. [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Pyrroles from 4-Iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted pyrroles utilizing 4-iodo-1H-pyrrole-2-carboxylic acid as a starting material. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole functionalization. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate your synthetic endeavors.

Introduction: The Versatility and Challenges of a Key Building Block

This compound is a highly valuable and versatile starting material for the synthesis of polysubstituted pyrroles, which are core structures in numerous pharmaceuticals and biologically active compounds.[1][2] The presence of three distinct functional handles—the N-H proton, the C4-iodo group, and the C2-carboxylic acid—offers a rich platform for diverse chemical transformations. However, the interplay between these groups presents a unique set of synthetic challenges. The electron-rich nature of the pyrrole ring, coupled with the potential for decarboxylation and the need for selective functionalization, requires careful consideration of reaction conditions.[2][3]

This guide provides a structured approach to overcoming these hurdles, enabling you to harness the full potential of this powerful building block.

Section 1: Navigating the Core Challenges

Synthesizing polysubstituted pyrroles from this compound often involves a multi-step process where the order of functionalization is critical. Below, we dissect the primary challenges and offer strategic advice.

Logical Workflow for Pyrrole Functionalization

start Start: This compound protect_N N-Protection start->protect_N Often the first step to prevent side reactions decarboxylate Decarboxylation protect_N->decarboxylate If C2-H is desired functionalize_C4 C4 Functionalization (e.g., Cross-Coupling) protect_N->functionalize_C4 If C2-COOH is retained decarboxylate->functionalize_C4 deprotect_N N-Deprotection functionalize_C4->deprotect_N final_product Polysubstituted Pyrrole deprotect_N->final_product start Low or No C-N Coupling check_ligand Is the ligand appropriate for the amine substrate? start->check_ligand check_base Is the base strong enough (e.g., NaOtBu)? check_ligand->check_base Yes solution_ligand Screen different biarylphosphine ligands. check_ligand->solution_ligand No check_purity Are starting materials pure? check_base->check_purity Yes solution_base Switch to a stronger, non-nucleophilic base. check_base->solution_base No check_temp Is the temperature optimal? check_purity->check_temp Yes solution_purity Repurify starting materials. check_purity->solution_purity No solution_temp Optimize reaction temperature. check_temp->solution_temp

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troubleshooting amide coupling with electron-deficient 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for troubleshooting amide coupling reactions involving the electron-deficient substrate, 4-iodo-1H-pyrrole-2-carboxylic acid. This resource is designed to provide you with in-depth guidance, from reaction setup to troubleshooting common issues, ensuring your success in synthesizing these challenging amide bonds. Our advice is grounded in established chemical principles and field-proven insights to empower your research and development endeavors.

I. Understanding the Challenge: The Nature of this compound

The successful amide coupling of this compound presents a unique set of challenges primarily due to the electronic properties of the pyrrole ring. The presence of the electron-withdrawing iodine atom and the inherent electronics of the pyrrole ring decrease the nucleophilicity of the carboxylate, making it less reactive towards activation. Furthermore, the acidic N-H proton on the pyrrole ring can complicate the reaction by reacting with bases or coupling reagents. A thorough understanding of these factors is crucial for developing a successful coupling strategy.

II. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before starting your experiment.

1. Which coupling reagent is best for this substrate?

The choice of coupling reagent is critical. For electron-deficient carboxylic acids, phosphonium- and uronium/aminium-based reagents are generally more effective than carbodiimides alone.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended starting point. It is known for its high reactivity, fast reaction times, and ability to minimize racemization.[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is another viable option. The additive is crucial to form a more reactive activated ester and suppress side reactions.[3] For challenging couplings, HOAt is often superior to HOBt.

2. What is the best base to use?

A non-nucleophilic, sterically hindered base is essential to prevent unwanted side reactions.

  • DIPEA (N,N-Diisopropylethylamine) is the most commonly used base for these types of couplings.[4] Its bulky nature minimizes nucleophilic attack on the activated carboxylic acid.

  • 2,4,6-Collidine can also be a good choice, particularly when milder basic conditions are required.

3. What solvent should I use?

Anhydrous polar aprotic solvents are the standard for amide coupling reactions.

  • DMF (N,N-Dimethylformamide) is a common choice due to its excellent solvating properties for a wide range of substrates.

  • DCM (Dichloromethane) can also be used, particularly for smaller-scale reactions where purification might be simpler.

  • Acetonitrile (ACN) is another suitable option, especially in protocols utilizing EDC.[3]

4. Do I need to protect the pyrrole N-H?

In many cases, protection of the pyrrole N-H is not strictly necessary, especially when using an appropriate excess of base. However, if you are experiencing issues with N-acylation or other side reactions at the pyrrole nitrogen, N-protection might be beneficial. Common protecting groups for pyrroles include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[5]

III. Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This guide provides a structured approach to diagnosing and resolving common problems encountered during the amide coupling of this compound.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

Observation Potential Cause Suggested Action
Starting materials remain unreacted. Inefficient Carboxylic Acid Activation: The electron-deficient nature of the pyrrole makes the carboxylic acid less reactive.1. Increase Equivalents of Coupling Reagent: Try increasing the amount of HATU or EDC/HOBt to 1.2-1.5 equivalents. 2. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester.[4] 3. Switch to a More Powerful Reagent: If HATU is not effective, consider a more potent phosphonium salt reagent like PyBOP.
Amine starting material is consumed, but no desired product is formed. Decomposition of Activated Ester: The activated ester may be unstable and decompose before reacting with the amine.1. Lower Reaction Temperature: Run the reaction at 0°C or even lower to increase the stability of the activated intermediate. 2. Add Amine Immediately After Activation: Minimize the time between the formation of the activated ester and the addition of the amine.
Both starting materials are consumed, but a complex mixture of products is observed. Multiple Side Reactions: This could be due to a combination of factors including deiodination, N-acylation, or reaction with the solvent.Proceed to the "Side Reactions" section for a more detailed breakdown.
Problem 2: Presence of Significant Side Products

A. Deiodination (Loss of Iodine)

The iodine atom on the pyrrole ring can be susceptible to removal under certain conditions, particularly with strong bases or nucleophiles.

  • Cause: Use of a strong, nucleophilic base or prolonged reaction times at elevated temperatures.

  • Solution:

    • Use a Hindered, Non-Nucleophilic Base: Stick with DIPEA or 2,4,6-collidine. Avoid stronger bases like DBU or alkali metal hydroxides.

    • Monitor Reaction Closely: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work up as soon as the starting materials are consumed.

    • Lower the Reaction Temperature: Running the reaction at 0°C can help minimize this side reaction.

B. N-Acylation of the Pyrrole Ring

The pyrrole N-H is acidic and can be acylated by the activated carboxylic acid, leading to the formation of an undesired imide.

  • Cause: Insufficient amount of base to deprotonate both the carboxylic acid and the pyrrole N-H, or a highly reactive activated ester.

  • Solution:

    • Increase Equivalents of Base: Use at least 2 equivalents of DIPEA to ensure both acidic protons are neutralized.

    • N-Protection: If increasing the base is not effective, consider protecting the pyrrole nitrogen with a suitable protecting group like Boc.[5]

C. Formation of an N-Acylurea Adduct (with Carbodiimides)

When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

  • Cause: This is an inherent side reaction of carbodiimide-mediated couplings.

  • Solution:

    • Use an Additive: Always use HOBt or, preferably, HOAt with EDC. The additive traps the O-acylisourea to form a more stable and reactive activated ester.[3]

    • Switch to a Uronium/Aminium or Phosphonium Reagent: Reagents like HATU or PyBOP do not form N-acylurea adducts.

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for performing the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for most amine substrates.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a good alternative, particularly for larger-scale reactions where cost is a consideration.

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or ACN).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) and DIPEA (2.5 eq) to the cooled solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and purify as described in Protocol 1.

V. Visualized Mechanisms and Workflows

To further aid in your understanding, we have provided diagrams of the key reaction mechanisms and a troubleshooting workflow using Graphviz (DOT language).

General Amide Coupling Mechanism

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester (Reactive Intermediate) CarboxylicAcid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide Amide Product (R-CO-NHR') ActivatedEster->Amide + Amine Amine Amine (R'-NH2)

Caption: A simplified workflow of a typical amide coupling reaction.

Troubleshooting Flowchart

Troubleshooting decision decision solution solution start Low or No Product check_activation Is acid activation efficient? start->check_activation check_side_reactions Are there significant side products? check_activation->check_side_reactions No increase_reagent Increase coupling reagent equivalents check_activation->increase_reagent Yes deiodination Deiodination? check_side_reactions->deiodination Yes pre_activate Pre-activate acid before adding amine increase_reagent->pre_activate switch_reagent Switch to a more potent coupling reagent pre_activate->switch_reagent nacylation N-acylation? deiodination->nacylation No use_hindered_base Use hindered, non-nucleophilic base deiodination->use_hindered_base Yes increase_base Increase base equivalents nacylation->increase_base Yes protect_NH Protect pyrrole N-H increase_base->protect_NH

Caption: A decision tree to guide troubleshooting efforts.

VI. References

  • El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

  • D'Abramo, M.; et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 2022 . [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Subiros-Funosas, R.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 2021 . [Link]

  • Due-Hansen, M. E.; et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2016 , 14, 430-434. [Link]

  • Umehara, A.; et al. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. 2023 . [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2015 , 69, 266-270. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • DevTools daily. How to create decision tree in graphviz. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-iodo-1H-pyrrole-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-iodo-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments. Our goal is to equip you with the knowledge to anticipate and overcome common challenges associated with the handling and use of this halogenated pyrrole derivative.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by its inherent instability in solution. The electron-rich pyrrole ring, coupled with the presence of a labile iodine substituent and a carboxylic acid group, makes the molecule susceptible to several degradation pathways. Understanding these pathways is the first step toward mitigating them.

The primary modes of degradation include:

  • Deiodination: The loss of the iodine atom from the pyrrole ring. This can be initiated by light, trace metals, or radical species.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide, particularly in acidic conditions.

  • Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to colored byproducts and polymerization.

  • Polymerization: The reactive nature of the pyrrole ring, especially under acidic conditions, can lead to the formation of insoluble polymeric materials.

This guide will provide you with the expertise to control these degradation pathways and ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Discoloration of the Solution (Yellowing or Browning)

Observation: Your solution of this compound, which should be colorless to off-white, has turned yellow, brown, or even black over time.

Probable Causes and Solutions:

  • Oxidation and/or Polymerization: This is the most likely cause of discoloration. The pyrrole ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

    • Solution:

      • Work under an inert atmosphere: When preparing and handling solutions, use an inert gas like argon or nitrogen to minimize contact with oxygen. Standard techniques for handling air-sensitive reagents are highly recommended.[1][2][3][4][5]

      • Protect from light: Store the solid compound and its solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation. Visible light can promote the formation of radical species that initiate degradation.[6][7]

      • Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Use freshly distilled or commercially available high-purity solvents.

      • Add an antioxidant: For stock solutions that need to be stored, consider adding a radical scavenger or antioxidant. Butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%) can be effective.[8][9][10][11]

  • Formation of Elemental Iodine (I₂): Deiodination can release iodide ions (I⁻), which can be oxidized to elemental iodine (I₂), imparting a yellow-brown color to the solution.

    • Solution:

      • Minimize light exposure: As mentioned, light is a key contributor to deiodination.

      • Control pH: Maintain a neutral to slightly acidic pH to minimize the oxidation of iodide.

      • Aqueous wash: If you suspect the presence of I₂, a wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be used to quench the color by reducing I₂ to colorless I⁻. This is more applicable during a workup procedure rather than for a stock solution.

Issue 2: Inconsistent or Low Yields in Reactions

Observation: You are using this compound in a reaction (e.g., a cross-coupling reaction), and you are observing inconsistent or lower-than-expected yields.

Probable Causes and Solutions:

  • Degradation of the starting material: The compound may have degraded in the stock solution before being added to the reaction.

    • Solution:

      • Prepare fresh solutions: The most reliable approach is to prepare solutions of this compound immediately before use.

      • Verify purity before use: If using a previously prepared solution, it is advisable to check its purity by a quick analytical method like TLC or HPLC before proceeding with the reaction.

  • Decarboxylation under reaction conditions: If your reaction is performed under acidic conditions or at elevated temperatures, you may be losing the carboxylic acid functionality. The decarboxylation of pyrrole-2-carboxylic acid is known to be catalyzed by acid.[8][12][13][14][15]

    • Solution:

      • Optimize reaction pH: If possible, adjust the reaction conditions to a neutral or slightly basic pH to disfavor decarboxylation.

      • Lower reaction temperature: Explore if the reaction can proceed at a lower temperature to minimize thermal degradation.

Issue 3: Poor Solubility or Precipitation from Solution

Observation: You are having difficulty dissolving this compound, or it precipitates out of solution over time.

Probable Causes and Solutions:

  • Inappropriate solvent choice: The polarity of the solvent plays a crucial role in both solubility and stability.[12][13][14][16][17]

    • Solution:

      • Consult a solubility chart: Refer to the table below for recommended solvents.

      • Use a co-solvent system: A mixture of a polar aprotic solvent (like DMSO or DMF) with a less polar solvent can sometimes improve solubility while maintaining reasonable stability.

      • Consider the impact of solvent on stability: Highly polar solvents can sometimes accelerate degradation pathways.[12][13][14] An optimal solvent will be a balance between solubility and stability.

SolventSolubilityStability Considerations
Dimethyl sulfoxide (DMSO)HighCan be hygroscopic; use anhydrous grade.
N,N-Dimethylformamide (DMF)HighCan contain amine impurities that may react.
Tetrahydrofuran (THF)ModerateProne to peroxide formation; use freshly distilled or inhibitor-free.
AcetonitrileModerateGenerally a good balance of solubility and stability.
Methanol/EthanolModerateProtic nature may influence reaction pathways.
Dichloromethane (DCM)LowGood for short-term use in reactions.
Water (with base)High (as salt)Stability is highly pH-dependent.
  • Polymerization: As mentioned, acidic conditions can promote the formation of insoluble polymers.

    • Solution:

      • Avoid strong acids: If possible, avoid the use of strong acids when handling the compound in solution.

      • Store at low temperatures: Storing solutions at low temperatures (-20 °C or -80 °C) can slow down polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Q2: How should I prepare a stock solution of this compound for screening assays?

A2: For biological screening, DMSO is a common solvent. To prepare a stable stock solution:

  • Use anhydrous, high-purity DMSO.

  • Weigh the solid in a fume hood and dissolve it in the appropriate volume of DMSO to achieve the desired concentration.

  • Work quickly to minimize exposure to atmospheric moisture and oxygen.

  • Store the stock solution in small aliquots in amber vials at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.

  • If long-term stability is a concern, consider adding an antioxidant like BHT to a final concentration of 0.01%.

Q3: Can I use a rotary evaporator to concentrate a solution of this compound?

A3: Yes, but with caution. Avoid excessive heat, as this can promote decarboxylation and other degradation pathways. It is best to use a rotary evaporator at a low temperature (e.g., < 30 °C) and to remove the solvent as quickly as possible. Do not leave the dried compound on the evaporator for an extended period.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable way to monitor the stability is by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An RP-HPLC method can be developed to quantify the parent compound and detect the formation of degradation products. A C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.[15][18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.[21][22][23][24][25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the mass of potential degradation products, which can help in elucidating the degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution in DMSO
  • Materials:

    • This compound

    • Anhydrous DMSO (high purity)

    • Butylated hydroxytoluene (BHT) (optional)

    • Amber glass vials with PTFE-lined caps

    • Argon or nitrogen gas supply

  • Procedure:

    • Dry the amber vials and caps in an oven at 120 °C for at least 4 hours and cool them under a stream of inert gas.

    • In a fume hood, weigh the desired amount of this compound into a vial.

    • If using BHT, add it to the vial (e.g., for a 10 mM stock solution, a final BHT concentration of 10 µM is often sufficient).

    • Add the required volume of anhydrous DMSO to the vial.

    • Briefly flush the headspace of the vial with argon or nitrogen.

    • Seal the vial tightly with the PTFE-lined cap.

    • Gently vortex or sonicate until the solid is completely dissolved.

    • Store the stock solution at -20 °C or -80 °C.

Protocol 2: General RP-HPLC Method for Stability Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a general method and may require optimization for your specific application and to achieve baseline separation of all potential degradation products.

Visualizing Degradation Pathways and Mitigation Strategies

Degradation Pathways

DegradationPathways main This compound deiodinated 1H-pyrrole-2-carboxylic acid main->deiodinated Deiodination (Light, Radicals) decarboxylated 4-iodopyrrole main->decarboxylated Decarboxylation (Acid, Heat) oxidized Oxidized/Polymerized Products (Colored) main->oxidized Oxidation/Polymerization (Air, Light, Metals)

Caption: Primary degradation pathways of this compound.

Mitigation Workflow

MitigationWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Handling prep1 Use High-Purity Solvent prep2 Work Under Inert Atmosphere prep1->prep2 prep3 Prepare Fresh or Aliquot prep2->prep3 store1 Protect from Light (Amber Vials) prep3->store1 store2 Low Temperature (-20°C / -80°C) store1->store2 store3 Add Antioxidant (optional) store2->store3 handle1 Control pH store3->handle1 handle2 Minimize Heat Exposure handle1->handle2 handle3 Monitor Stability (HPLC/NMR) handle2->handle3 end Stable Solution handle3->end start Start start->prep1

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Technical Support Center: Reactions Involving 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-iodo-1H-pyrrole-2-carboxylic acid. This resource is designed to provide expert insights and practical troubleshooting advice for common synthetic challenges encountered when using this versatile building block. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to byproduct formation, ensuring the success of your synthetic campaigns.

Introduction: The Chemistry of this compound

This compound is a valuable starting material in medicinal chemistry and materials science due to the presence of three key functional groups: the pyrrole ring, the carboxylic acid, and the iodine atom. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse substituents at the 4-position of the pyrrole core. However, the interplay between these functional groups can also lead to a range of predictable, and often preventable, byproducts. This guide will delve into the common issues encountered and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed in cross-coupling reactions with this compound?

A1: The primary byproduct classes are typically:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen atom, yielding 1H-pyrrole-2-carboxylic acid.

  • Decarboxylation: Loss of the carboxylic acid group to form 4-iodopyrrole.

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Dehalogenation of related substrates: In similar systems, such as 4-bromopyrrole-2-carboxylates, dehalogenation is a known issue, particularly without N-protection.[1]

Q2: Why is protodeiodination a frequent issue?

A2: Protodeiodination can occur through several mechanisms. In palladium-catalyzed reactions, it can arise from the reaction of the organopalladium intermediate with a proton source, which can be the solvent, trace water, or even the carboxylic acid group of another molecule. The presence of a base can also influence this pathway.

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Absolutely. The acidic proton of the carboxylic acid can react with the basic reagents in the reaction mixture, potentially altering the optimal reaction conditions. Furthermore, under certain conditions, especially elevated temperatures or in the presence of strong acids or bases, decarboxylation can occur. Studies on pyrrole-2-carboxylic acid have shown that it is susceptible to decarboxylation, a process that can be catalyzed by acid.[2][3][4][5]

Q4: Is protection of the pyrrole N-H or the carboxylic acid necessary?

A4: While not always mandatory, protection can significantly improve reaction outcomes. N-protection, for instance with a Boc or SEM group, can prevent dehalogenation and improve the stability and solubility of the substrate.[1] Esterification of the carboxylic acid can prevent decarboxylation and interference from the acidic proton. The choice of protecting group is critical, as some, like the Boc group, may be cleaved under the reaction conditions.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired cross-coupled product and significant formation of 1H-pyrrole-2-carboxylic acid (Protodeiodination Byproduct).
Probable Cause Proposed Solution Scientific Rationale
Presence of proton sources Thoroughly dry all solvents and reagents. Use an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.The organopalladium intermediate is susceptible to protonolysis, which leads to the protodeiodinated byproduct.
Suboptimal base Screen different bases. A non-nucleophilic, hindered base may be preferable.The choice of base can influence the rate of competing side reactions. In Suzuki reactions, the base plays a crucial role in the activation of the boronic acid.[6]
Slow transmetalation step Increase the concentration of the coupling partner. Consider a more reactive boronic acid or ester in Suzuki couplings.If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions like protodeiodination.
Problem 2: Formation of 4-iodopyrrole (Decarboxylation Byproduct).
Probable Cause Proposed Solution Scientific Rationale
High reaction temperature Lower the reaction temperature and extend the reaction time.Pyrrole-2-carboxylic acids can undergo thermal decarboxylation.[3][5]
Acidic or strongly basic conditions Use milder reaction conditions. If a strong base is required, consider protecting the carboxylic acid as an ester.Both acidic and strongly basic conditions can promote decarboxylation.[2][5]
Inherent instability Convert the carboxylic acid to a more stable derivative, such as an ester or amide, prior to the coupling reaction.Ester and amide functionalities are generally more stable to decarboxylation than the free carboxylic acid.
Problem 3: Presence of homocoupled byproducts (e.g., a bipyrrole derivative or a dimer of the coupling partner).
Probable Cause Proposed Solution Scientific Rationale
Presence of oxygen Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[7] In Sonogashira couplings, oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Suboptimal catalyst or ligand Screen different palladium sources and ligands. The choice of ligand can significantly impact the relative rates of the desired cross-coupling and undesired homocoupling.The ligand influences the stability and reactivity of the palladium catalyst, thereby affecting the selectivity of the reaction.
Incorrect stoichiometry Use a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents).An excess of one coupling partner can help to suppress its own homocoupling and drive the desired cross-coupling reaction to completion.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • This compound (1 equivalent)

    • Phenylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • Na₂CO₃ (3 equivalents)

    • Solvent: 1,4-dioxane/water (4:1 mixture), degassed for 30 minutes with argon.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and Na₂CO₃.

    • Add the degassed solvent mixture via cannula.

    • Add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to pH ~3-4.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Key Reaction Pathways and Byproduct Formation

Byproduct_Formation Start This compound Desired 4-aryl-1H-pyrrole-2-carboxylic acid (Desired Product) Start->Desired Cross-coupling (e.g., Suzuki, Sonogashira) Protodeiodination 1H-pyrrole-2-carboxylic acid (Protodeiodination) Start->Protodeiodination H+ source Decarboxylation 4-iodopyrrole (Decarboxylation) Start->Decarboxylation Heat / Δ Homocoupling Bipyrrole derivative (Homocoupling) Start->Homocoupling O2 / Catalyst

Caption: Common reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product CheckByproducts Identify Major Byproducts (LC-MS, NMR) Start->CheckByproducts IsProtodeiodination Protodeiodination? CheckByproducts->IsProtodeiodination IsDecarboxylation Decarboxylation? IsProtodeiodination->IsDecarboxylation No SolutionProto Solutions: - Dry solvents/reagents - Inert atmosphere - Optimize base IsProtodeiodination->SolutionProto Yes IsHomocoupling Homocoupling? IsDecarboxylation->IsHomocoupling No SolutionDecarb Solutions: - Lower temperature - Protect carboxylic acid - Milder conditions IsDecarboxylation->SolutionDecarb Yes SolutionHomo Solutions: - Degas reaction mixture - Optimize catalyst/ligand - Adjust stoichiometry IsHomocoupling->SolutionHomo Yes Other Other Issues (e.g., catalyst poisoning, starting material decomposition) IsHomocoupling->Other No

Sources

removal of palladium catalyst from 4-iodo-1H-pyrrole-2-carboxylic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide for Researchers in Organic Synthesis

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purging residual palladium from reaction mixtures, with a specific focus on polar, functionalized molecules like 4-iodo-1H-pyrrole-2-carboxylic acid.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you efficiently achieve the high purity standards required, particularly in pharmaceutical applications where regulatory limits on heavy metal contamination are stringent.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My isolated product has a gray or black discoloration after a standard workup. What's the most likely cause and the quickest fix?

A1: A gray or black hue in your product is a tell-tale sign of residual palladium, often in the form of palladium black. This finely divided metallic palladium can be challenging to remove with simple filtration.

  • Initial Troubleshooting: A straightforward and often effective first step is to dilute your reaction mixture with a suitable organic solvent and perform a filtration through a pad of Celite®.[4][5] This process can effectively trap these fine particles.

  • For Persistent Contamination: If discoloration remains, consider a treatment with activated carbon.[5][6][7] It is a cost-effective and powerful adsorbent for both dissolved and colloidal palladium.

Q2: I've tried Celite® filtration and activated carbon, but my ICP-MS analysis still shows unacceptable levels of palladium. What's my next move?

A2: When basic adsorption methods are insufficient, it's time to employ more targeted palladium scavengers. The nature of your product, this compound, with its carboxylic acid and N-H functionalities, can lead to strong coordination with palladium, making it difficult to remove.

  • Recommended Approach: Utilize solid-supported scavengers with a high affinity for palladium. Thiol-functionalized silica gels are particularly effective and are a go-to choice in the pharmaceutical industry.[8][9][10] These scavengers work by forming strong bonds with the palladium, effectively pulling it out of the solution.

Q3: How do I choose the right palladium scavenger for my specific reaction?

A3: The selection of a scavenger depends on several factors including the nature of your product, the solvent system, and the form of the residual palladium (e.g., Pd(0) or Pd(II)).

  • Consider the Functional Groups: For a molecule like this compound, which is rich in heteroatoms, you need a scavenger that can compete with your product's ability to chelate the palladium.[11] Sulfur-based scavengers are excellent for this purpose.[8][9]

  • Solvent Compatibility: Ensure the scavenger is effective in your solvent system. Many commercially available scavengers have broad solvent compatibility.[8]

  • A Decision-Making Workflow:

    Scavenger_Selection Start High Residual Pd Detected Initial_Methods Celite® Filtration & Activated Carbon Failed Start->Initial_Methods Assess_Molecule Assess Product Properties: - Polar - Heteroatom-rich - Potential for Chelation Initial_Methods->Assess_Molecule Choose_Scavenger Select High-Affinity Scavenger Assess_Molecule->Choose_Scavenger Sulfur_Based Thiol- or Thioether- functionalized Silica Choose_Scavenger->Sulfur_Based Test_Conditions Optimize Scavenging: - Temperature - Time - Scavenger Equivalents Sulfur_Based->Test_Conditions Analyze Analyze for Residual Pd (ICP-MS) Test_Conditions->Analyze Success < 5 ppm Pd (Typical Target) Analyze->Success Failure > 5 ppm Pd Re-evaluate Analyze->Failure Re-assess scavenger type or conditions

    A workflow for selecting an appropriate palladium scavenger.

In-Depth Troubleshooting Guides

Issue 1: Recrystallization is Ineffective for Palladium Removal

Q: I have a solid product, but recrystallization doesn't seem to lower the palladium content significantly. Why is this happening and what can I do?

A: This is a common issue, especially with molecules like yours that contain multiple heteroatoms capable of chelating palladium. [11]This chelation can lead to the incorporation of palladium into the crystal lattice of your product, making recrystallization an ineffective purification method.

Causality: The carboxylic acid and pyrrole nitrogen in this compound can act as ligands, binding to palladium species and causing them to co-crystallize with your desired compound.

Solutions:

  • Scavenger Treatment Prior to Crystallization: Before attempting recrystallization, treat the solution of your crude product with a palladium scavenger. This will remove the palladium, preventing it from being incorporated into the crystal lattice.

  • Solvent Selection: The choice of solvent for recrystallization is critical. Sometimes, a solvent system that is good for crystallization may not be optimal for rejecting palladium impurities. Experiment with different solvent systems. For instance, if you are using a polar solvent where the palladium complexes are soluble, they are more likely to co-crystallize.

Issue 2: My Palladium Scavenger is Not Performing as Expected

Q: I'm using a thiol-functionalized silica scavenger, but the palladium levels are still high. What could be going wrong?

A: Several factors can influence the efficiency of a scavenger. Let's break down the possibilities:

  • Insufficient Equivalents: You may not be using enough of the scavenger. The amount of scavenger needed depends on the initial palladium concentration. It's often necessary to use a significant excess.

  • Inadequate Reaction Time or Temperature: Scavenging is a chemical reaction and is subject to kinetic factors. Ensure you are allowing enough time for the scavenger to work. Gently heating the mixture can sometimes improve the kinetics, but be mindful of the thermal stability of your product.

  • Mass Transfer Limitations: If the reaction mixture is not being adequately stirred, the scavenger may not come into sufficient contact with the palladium species. Ensure vigorous stirring to maintain a good suspension of the scavenger.

  • Incorrect Scavenger for the Palladium Species: The oxidation state of the palladium can influence scavenger effectiveness. Some scavengers are more effective for Pd(0), while others are better for Pd(II). If you suspect your palladium is in a specific oxidation state, choose a scavenger optimized for that state.

Issue 3: Quantifying Residual Palladium Accurately and Efficiently

Q: ICP-MS is accurate but slow and expensive for routine process optimization. Are there faster methods to estimate palladium levels during my purification development?

A: Yes, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for final product quality control, faster, more accessible methods can be used for process development. [1][12]

  • Fluorometric and Colorimetric Methods: These techniques utilize a chemical reaction where the residual palladium catalyzes the formation of a fluorescent or colored product. [13]The intensity of the fluorescence or color is proportional to the palladium concentration. These methods are rapid and can be performed in a standard laboratory with a plate reader. [14]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): This is another rapid and non-destructive technique for quantifying palladium in solid samples. [2] It is crucial to note that these rapid methods are intended for process optimization and should not replace ICP-MS for final product validation. [1]

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment
  • After the completion of the reaction, cool the mixture to room temperature.

  • Add activated carbon (a typical starting point is 10-20 wt% relative to the theoretical product weight) to the reaction mixture. [5]3. Stir the resulting suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.

  • After the treatment, filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Proceed with the subsequent workup and purification steps.

Protocol 2: General Procedure for Thiol-Functionalized Silica Scavenger
  • Following the initial workup of your reaction, dissolve the crude product in a suitable solvent.

  • Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stir the suspension at room temperature or a slightly elevated temperature for 4-24 hours.

  • Filter off the scavenger.

  • Wash the scavenger with the solvent.

  • Combine the filtrate and washes, and concentrate to obtain the purified product.

Data Presentation: Comparison of Palladium Removal Methods

MethodTypical EfficiencyCostThroughputKey Considerations
Celite® Filtration Low to ModerateLowHighEffective for particulate palladium.
Activated Carbon Moderate to HighLowModerateCan sometimes adsorb the product, leading to yield loss. [6][7]
Recrystallization VariableLowLowCan be ineffective for molecules that chelate palladium. [1][11]
Silica Gel Chromatography HighModerateLowCan be effective, but palladium may streak on the column.
Thiol-Functionalized Scavengers Very HighHighModerateHighly selective for palladium, minimal product loss. [8][9]
Dithiocarbamate Precipitation Very HighLowHighForms insoluble complexes with a range of metals. [15]

This table provides a general comparison. The optimal method will depend on the specific reaction and desired purity level.

Visualizing the Workflow: Palladium Removal Strategy

Palladium_Removal_Strategy Start Crude Reaction Mixture (Post-Reaction) Initial_Workup Aqueous Workup Start->Initial_Workup Visual_Check Visual Inspection: Gray/Black Solid? Initial_Workup->Visual_Check Celite_Filter Filter through Celite® Visual_Check->Celite_Filter Yes Final_Purification Final Purification (e.g., Recrystallization) Visual_Check->Final_Purification No Carbon_Treat Activated Carbon Treatment Celite_Filter->Carbon_Treat Scavenger_Treat High-Affinity Scavenger Treatment Carbon_Treat->Scavenger_Treat If necessary Scavenger_Treat->Final_Purification Analysis ICP-MS Analysis Final_Purification->Analysis Product Pure Product (< 5 ppm Pd) Analysis->Product

A decision tree for a systematic approach to palladium removal.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Merck/PITT Collaboration. Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • National Institutes of Health. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]

  • Books. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]

  • PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Retrieved from [Link]

  • PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Retrieved from [Link]

  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • National Institutes of Health. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved from [Link]

  • Wikipedia. Cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. Your trick to remove residual palladium. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Reddit. Recrystallization help. Retrieved from [Link]

  • Google Patents. WO1999019289A1 - Recovery and recycle of catalyst components used in palladium-catalyzed preparation of arylcarboxylic acids.
  • Google Patents. EP1636393B1 - Process for recovery of palladium from spent catalyst.
  • PubMed. Palladium-catalysed Synthesis of 1-isoindolecarboxylic Acid Esters and Sequential Diels-Alder Reactions: Access to Bridged- And Fused-Ring Heterocycles. Retrieved from [Link]

  • MDPI. Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. Retrieved from [Link]

  • American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-iodo-1H-pyrrole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent biological activity, coupled with the potential for diverse functionalization, makes it a cornerstone of many drug discovery programs. This guide provides an in-depth technical comparison of the biological activity of 4-iodo-1H-pyrrole-2-carboxylic acid and its analogs, offering insights into their anticancer properties, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold

The 1H-pyrrole-2-carboxylic acid core is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyrrole ring can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound. This guide focuses on the 4-iodo derivative and aims to elucidate the impact of the iodine substituent in comparison to its non-halogenated and other halogenated counterparts.

Comparative Analysis of Anticancer Activity

This compound: A Potent Antiproliferative Agent

This compound has been reported to possess potent cancer cell growth inhibitory properties.[3][4] It has shown activity against a range of cancer cell lines, including those derived from lung cancer, leukemia, and breast cancer.[3] The presence of the iodine atom at the 4-position is believed to be a key contributor to its cytotoxic effects.

The Role of Halogenation in Enhancing Potency

In many classes of bioactive molecules, halogenation, particularly with heavier halogens like iodine, can enhance activity. This can be attributed to several factors:

  • Increased Lipophilicity: The iodine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and nucleic acids. This can lead to stronger and more specific target engagement.

  • Metabolic Stability: Halogenation can block sites of metabolism, increasing the compound's half-life and bioavailability.

While specific IC50 values for a direct comparison are not available, the general trend in halogenated pyrrole derivatives suggests that the order of potency often follows I > Br > Cl > F, although this is highly dependent on the specific biological target and the overall molecular structure.

Table 1: Reported Biological Activities of 4-substituted-1H-pyrrole-2-carboxylic Acid Analogs

CompoundSubstitution at 4-positionReported Biological ActivityCell LinesIC50 (µM)Reference
1 -I (Iodo)Cancer cell growth inhibitionLung, Leukemia, BreastData not publicly available[3][4]
2 -H (Unsubstituted)Precursor for biosynthesis-Not reported for cytotoxicity[5]
3 -Br (Bromo)Bioactive marine natural product constituent-Not reported for cytotoxicity[6]
4 -Cl (Chloro)Synthetic intermediate-Not reported for cytotoxicity[7]

Note: The absence of directly comparable IC50 data in the public domain is a significant gap in the current understanding of the structure-activity relationship for this specific series of compounds. The information presented is based on available product descriptions and related literature.

Unraveling the Mechanism of Action

The precise mechanism of action for this compound is an area of active investigation. However, preliminary evidence points towards the inhibition of fundamental cellular processes required for cancer cell proliferation.

Inhibition of RNA and DNA Synthesis

It has been proposed that this compound inhibits the production of RNA and DNA in lung cancer cells.[3][4] This suggests an interference with the cellular machinery responsible for nucleic acid synthesis, a hallmark of rapidly dividing cancer cells.

Potential Target: RNA Polymerase II

A plausible target for this inhibitory activity is RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[3] Inhibition of RNA polymerase II would halt the production of essential proteins required for cell growth and survival, ultimately leading to cell death. While some complex pyrrole-imidazole polyamides are known to inhibit RNA polymerase II by binding to the minor groove of DNA, the mechanism for a smaller molecule like this compound may involve direct interaction with the enzyme itself.[1][8] Further biochemical and structural studies are required to validate this hypothesis.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound, leading to the inhibition of cancer cell proliferation.

Mechanism_of_Action 4-iodo-1H-pyrrole-2-carboxylic_acid 4-iodo-1H-pyrrole- 2-carboxylic acid RNA_Polymerase_II RNA Polymerase II 4-iodo-1H-pyrrole-2-carboxylic_acid->RNA_Polymerase_II Inhibition Transcription Transcription (DNA -> mRNA) RNA_Polymerase_II->Transcription Apoptosis Apoptosis RNA_Polymerase_II->Apoptosis Inhibition leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: Proposed mechanism of this compound.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of pyrrole derivatives.

Synthesis of 4-Halogenated-1H-pyrrole-2-carboxylic Acids

The synthesis of 4-halogenated-1H-pyrrole-2-carboxylic acids typically involves the halogenation of a suitable pyrrole precursor.

General Protocol for Halogenation:

  • Starting Material: Begin with 1H-pyrrole-2-carboxylic acid or its corresponding ester.

  • Halogenating Agent:

    • For iodination , use N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.

    • For bromination , use N-bromosuccinimide (NBS) in a solvent such as THF or CCl4.[9]

    • For chlorination , use N-chlorosuccinimide (NCS) in a solvent like acetic acid.[10]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate for iodination/bromination) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

  • Hydrolysis (if starting from an ester): If an ester was used as the starting material, the final step involves hydrolysis of the ester to the carboxylic acid, typically using a base like NaOH or LiOH followed by acidification.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Synthesis of 4-Halo-1H-pyrrole-2-carboxylic Acid Start 1H-pyrrole-2-carboxylic acid (or ester) Halogenation Halogenation (NIS, NBS, or NCS) Start->Halogenation Workup Aqueous Work-up & Extraction Halogenation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Hydrolysis Ester Hydrolysis (if applicable) Purification->Hydrolysis Product 4-Halo-1H-pyrrole-2-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis of 4-halo-1H-pyrrole-2-carboxylic acids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound stands out as a promising scaffold for the development of novel anticancer agents. The available data, although not providing a direct side-by-side comparison, suggests that the presence of the iodine atom at the 4-position is crucial for its biological activity, likely through a combination of enhanced physicochemical properties and specific interactions with its biological target(s). The proposed mechanism involving the inhibition of RNA polymerase II presents an exciting avenue for further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies to directly compare the anticancer activity of this compound with its non-halogenated and other halogenated analogs.

  • Mechanism of Action Elucidation: Performing detailed biochemical and structural studies to confirm the inhibition of RNA polymerase II and identify the precise binding mode.

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs to establish a more definitive structure-activity relationship and optimize for potency, selectivity, and drug-like properties.

By systematically addressing these research questions, the full therapeutic potential of this intriguing class of compounds can be unlocked.

References

  • Dickinson, L. A., Gulizia, J., Trauger, J. W., Baird, E. E., Mosier, D. E., Gottesfeld, J. M., & Dervan, P. B. (1999). Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands. Proceedings of the National Academy of Sciences, 96(23), 12890–12895. [Link]

  • Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1963. [Link]

  • Tang, S., Zeng, C. C., & Wang, P. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Lee, M. T., et al. (2025). RNA Pol II inhibition activates cell death independently from the loss of transcription. Cell, 188(22), 6301-6316.e29. [Link]

  • Rose, K. M., Ruch, P. A., & Jacob, S. T. (1975). Mechanism of inhibition of RNA polymerase II and poly(adenylic acid) polymerase by the O-n-octyloxime of 3-formylrifamycin SV. Biochemistry, 14(16), 3598–3603. [Link]

  • Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1373–1397. [Link]

  • Dickinson, L. A., Trauger, J. W., Baird, E. E., Dervan, P. B., & Gottesfeld, J. M. (1999). Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands. Journal of the American Chemical Society, 121(27), 6435–6440. [Link]

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  • D'yakonov, V. A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1195. [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • van der Pijl, F., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 16(3), e202201946. [Link]

  • Wang, L., et al. (2011). Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation. Bioorganic & Medicinal Chemistry Letters, 21(1), 464-468. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4377-4381. [Link]

  • Dzitko, K., et al. (2005). L-proline analogues of anthraquinone-2-carboxylic acid: cytotoxic activity in breast cancer MCF-7 cells and inhibitory activity against topoisomerase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 367-372. [Link]

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A Spectroscopic Journey: Distinguishing 4-iodo-1H-pyrrole-2-carboxylic acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. 4-iodo-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry, and its purity and identity must be rigorously confirmed. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering a clear roadmap for its synthesis and characterization.

At the heart of this analysis lies the transformation of a simple pyrrole core into a more complex, functionalized molecule. The journey begins with 1H-pyrrole-2-carboxylic acid, proceeds through its esterified form, methyl 1H-pyrrole-2-carboxylate, which is then iodinated to form methyl 4-iodo-1H-pyrrole-2-carboxylate. The final step is the saponification of the ester to yield the target molecule, this compound. Each step introduces distinct changes to the molecule's structure, which are reflected in their respective spectroscopic signatures.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound is a multi-step process designed to ensure the correct placement of the iodine atom on the pyrrole ring. Direct iodination of 1H-pyrrole-2-carboxylic acid can be challenging and may lead to a mixture of products. Therefore, a more controlled approach is often employed, as illustrated below.

Synthesis_Pathway A 1H-Pyrrole-2-carboxylic acid B Methyl 1H-pyrrole-2-carboxylate A->B Esterification (MeOH, H+) C Methyl 4-iodo-1H-pyrrole-2-carboxylate B->C Iodination (I2, HIO3) D This compound C->D Saponification (NaOH, H2O)

Figure 1: Synthesis workflow for this compound.

This strategic pathway, involving protection of the carboxylic acid as a methyl ester, allows for selective iodination at the C4 position of the pyrrole ring. The electron-withdrawing nature of the carboxylate group at C2 directs the electrophilic iodinating agent to the relatively electron-rich C4 position. Subsequent hydrolysis of the ester group regenerates the carboxylic acid, yielding the desired product.

Spectroscopic Comparison: Unveiling the Molecular Changes

The following sections detail the key differences in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound and its precursors. This comparative analysis provides the tools to monitor the reaction progress and confirm the identity and purity of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The introduction of an iodine atom and the conversion between the carboxylic acid and its methyl ester produce predictable shifts in the proton resonances.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)Other Signals (ppm)
1H-Pyrrole-2-carboxylic acid~6.8-6.9~6.1-6.2~6.9-7.0~11.7 (br s, 1H, NH), ~12.2 (br s, 1H, COOH)
Methyl 1H-pyrrole-2-carboxylate~6.8-6.9~6.1-6.2~6.9-7.0~3.8 (s, 3H, OCH₃), ~9.0 (br s, 1H, NH)
Methyl 4-iodo-1H-pyrrole-2-carboxylate~7.1-~7.2~3.8 (s, 3H, OCH₃), ~9.5 (br s, 1H, NH)
This compound ~7.1 - ~7.2 ~12.0 (br s, 1H, NH), ~13.0 (br s, 1H, COOH)

Key Observations:

  • Disappearance of H4 Signal: The most dramatic change occurs upon iodination, where the signal corresponding to the proton at the C4 position disappears from the spectrum of both the methyl ester and the final carboxylic acid.

  • Downfield Shift of H3 and H5: The introduction of the electronegative iodine atom at C4 causes a deshielding effect on the adjacent protons at C3 and C5, resulting in a downfield shift of their signals.

  • Ester vs. Carboxylic Acid: The presence of a sharp singlet around 3.8 ppm is characteristic of the methyl ester protons. This signal is absent in the carboxylic acid spectra, which instead show a broad singlet for the acidic proton, typically at a much higher chemical shift (around 12-13 ppm). The NH proton signal also experiences a downfield shift in the final product due to changes in hydrogen bonding and electronic effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. The carbon chemical shifts are sensitive to the substitution pattern and the nature of the functional groups.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Signals (ppm)
1H-Pyrrole-2-carboxylic acid~125~111~117~125~162 (C=O)
Methyl 1H-pyrrole-2-carboxylate~123~110~116~123~51 (OCH₃), ~161 (C=O)
Methyl 4-iodo-1H-pyrrole-2-carboxylate~125~115~75 ~128~52 (OCH₃), ~160 (C=O)
This compound ~127 ~118 ~73 ~130 ~162 (C=O)

Key Observations:

  • Upfield Shift of C4: The most significant change in the ¹³C NMR spectrum upon iodination is the dramatic upfield shift of the C4 signal. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom shields the attached carbon nucleus, causing its resonance to appear at a lower chemical shift.

  • Shifts in other Pyrrole Carbons: The chemical shifts of the other pyrrole carbons (C2, C3, and C5) are also affected by the iodine substituent, generally showing slight downfield shifts due to inductive effects.

  • Carbonyl and Methyl Carbons: The carbonyl carbon (C=O) resonance remains in a similar region (160-162 ppm) for both the carboxylic acids and the methyl esters. The presence of a signal around 52 ppm is a clear indicator of the methyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-I Stretch (cm⁻¹)
1H-Pyrrole-2-carboxylic acid~2500-3300 (broad)~3300-3400~1660-1680-
Methyl 1H-pyrrole-2-carboxylate-~3300-3400~1690-1710-
Methyl 4-iodo-1H-pyrrole-2-carboxylate-~3300-3400~1690-1710~500-600
This compound ~2500-3300 (broad) ~3300-3400 ~1660-1680 ~500-600

Key Observations:

  • Carboxylic Acid O-H Stretch: The presence of a very broad absorption band in the region of 2500-3300 cm⁻¹ is a definitive feature of the carboxylic acid dimer, resulting from hydrogen bonding. This band is absent in the methyl ester spectra.

  • Carbonyl (C=O) Stretch: The C=O stretching frequency is a key diagnostic peak. In the carboxylic acids, it appears at a lower wavenumber (~1660-1680 cm⁻¹) compared to the methyl esters (~1690-1710 cm⁻¹). This difference is due to the hydrogen bonding in the carboxylic acid dimers, which weakens the C=O bond.

  • C-I Stretch: The introduction of iodine results in a new, although often weak, absorption in the far-infrared region (~500-600 cm⁻¹) corresponding to the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
1H-Pyrrole-2-carboxylic acid11194 ([M-OH]⁺), 66 ([M-COOH]⁺)
Methyl 1H-pyrrole-2-carboxylate12594 ([M-OCH₃]⁺), 66 ([M-COOCH₃]⁺)
Methyl 4-iodo-1H-pyrrole-2-carboxylate251220 ([M-OCH₃]⁺), 192 ([M-COOCH₃]⁺), 127 (I⁺)
This compound 237 220 ([M-OH]⁺), 192 ([M-COOH]⁺), 127 (I⁺)

Key Observations:

  • Molecular Ion Peak: The molecular ion peak in the mass spectrum directly corresponds to the molecular weight of each compound, providing a clear way to track the progress of the synthesis from the starting material (m/z 111) to the final iodinated product (m/z 237).

  • Characteristic Fragmentation: The fragmentation patterns are also diagnostic. Carboxylic acids often show a loss of OH (17 amu) and COOH (45 amu). Methyl esters typically lose OCH₃ (31 amu) and COOCH₃ (59 amu).

  • Iodine Signature: A prominent peak at m/z 127, corresponding to the iodine cation (I⁺), is a clear indication of successful iodination.

Experimental Protocols

To ensure the reproducibility and validity of these spectroscopic comparisons, the following standard protocols should be followed.

Synthesis of Methyl 4-iodo-1H-pyrrole-2-carboxylate
  • Esterification of 1H-Pyrrole-2-carboxylic acid: To a solution of 1H-pyrrole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 1H-pyrrole-2-carboxylate.

  • Iodination: Dissolve methyl 1H-pyrrole-2-carboxylate in a suitable solvent such as acetic acid. Add iodine and a mild oxidizing agent like iodic acid (HIO₃) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer and concentrate to yield crude methyl 4-iodo-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Saponification to this compound
  • Dissolve methyl 4-iodo-1H-pyrrole-2-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Characterization cluster_Validation Data Interpretation & Validation A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Compare with Precursor Data B->F C->F D->F E->F G Confirm Structure & Purity F->G

Figure 2: Logical workflow for spectroscopic analysis and validation.

Conclusion

The successful synthesis and characterization of this compound rely on a systematic approach that combines a well-designed synthetic route with a thorough spectroscopic analysis. By understanding the distinct NMR, IR, and MS signatures of the target molecule and its precursors, researchers can confidently verify the outcome of each reaction step and ensure the integrity of this valuable building block for drug discovery and development. The data and protocols presented in this guide serve as a comprehensive resource for achieving this goal with scientific rigor and efficiency.

References

  • PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11673249, Methyl 4-iodo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

A Senior Application Scientist's Guide to Control Experiments for Suzuki-Miyaura Reactions with 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, celebrated for its versatility and functional group tolerance.[1][2] However, when applying this powerful tool to complex, heteroaromatic substrates such as 4-iodo-1H-pyrrole-2-carboxylic acid, the path to a robust and reproducible protocol is paved with careful validation. The inherent electronic properties and potential for side reactions with such substrates necessitate a rigorous, evidence-based approach.[3][4]

This guide moves beyond a simple recitation of steps. It is designed to provide you, a fellow scientist, with the strategic framework for designing and interpreting control experiments. By systematically dissecting the reaction, we can validate the role of each component, ensuring that the observed product is indeed the result of the intended catalytic cycle and not an artifact of an unexpected pathway. This self-validating system is the hallmark of sound scientific and process development.

The Foundation: Establishing a Baseline Protocol

Before we can probe the necessity of each component, we must first establish a baseline positive control—a standard reaction that, based on established literature for similar substrates, is expected to succeed. This protocol will serve as our benchmark for comparison against all subsequent control experiments.

Baseline Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.

ComponentRoleQuantityMolar Equiv.
This compoundAryl Halide134.5 mg (0.5 mmol)1.0
Phenylboronic AcidOrganoboron Reagent73.2 mg (0.6 mmol)1.2
Pd(PPh₃)₄Palladium(0) Catalyst28.9 mg (0.025 mmol)0.05
K₂CO₃ (anhydrous, finely ground)Base207.3 mg (1.5 mmol)3.0
1,4-DioxaneSolvent4 mL-
Deionized WaterSolvent1 mL-
Baseline Experimental Protocol
  • To a 10 mL oven-dried Schlenk flask, add this compound (134.5 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).

  • Add the degassed solvents: 1,4-Dioxane (4 mL) followed by deionized water (1 mL). The solvent mixture should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to use.

  • Place the sealed flask in a preheated oil bath at 90°C.

  • Stir the reaction vigorously for 6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-phenyl-1H-pyrrole-2-carboxylic acid.

The 'Why': Deconstructing the Suzuki-Miyaura Catalytic Cycle

To intelligently design control experiments, one must first understand the mechanism being tested. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, each of which is critically dependent on specific components of the reaction mixture.[1][5][6]

  • Oxidative Addition: The active 14-electron Pd(0) catalyst attacks the carbon-iodine bond of the pyrrole, inserting itself to form a Pd(II) complex. The electron-rich phosphine ligands are crucial for stabilizing the Pd(0) species and facilitating this step.[5][7]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; the base is essential for activating the boronic acid, converting it into a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), which can then efficiently transmetalate.[8][9][10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle. pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Regeneration pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation final_complex R¹-Pd(II)L₂-R² transmetalation->final_complex reductive_elimination Reductive Elimination final_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (4-iodo-pyrrole) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Phenylboronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (K₂CO₃) base->boronic_acid boronate->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Core Investigation: A Systematic Guide to Control Experiments

The following experiments are designed to systematically remove one key component at a time from the baseline protocol. This allows for the unambiguous assignment of its role in the reaction. All control experiments should be run in parallel with the baseline reaction for accurate comparison.

Control 1: Validating the Palladium Catalyst
  • Purpose: To prove that the formation of 4-phenyl-1H-pyrrole-2-carboxylic acid is a palladium-catalyzed process and not the result of an uncatalyzed, thermal background reaction.

  • Experimental Protocol: Follow the Baseline Experimental Protocol precisely, but omit the addition of Pd(PPh₃)₄ .

  • Rationale & Expected Outcome: The C-C bond formation in a Suzuki reaction is entirely dependent on the palladium catalyst to orchestrate the reaction sequence. In its absence, no catalytic cycle can initiate. Therefore, we expect to see no product formation. The starting materials should remain unreacted, confirming the indispensable role of palladium.

Control 2: Interrogating the Role of the Ligand
  • Purpose: To demonstrate the necessity of the phosphine ligand (PPh₃) for catalytic activity and stability.

  • Experimental Protocol: Follow the Baseline Experimental Protocol, but replace Pd(PPh₃)₄ with a ligandless palladium source , such as Palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol).

  • Rationale & Expected Outcome: Phosphine ligands serve multiple functions: they stabilize the Pd(0) state, enhance its solubility, and tune its electronic and steric properties to facilitate oxidative addition and reductive elimination.[7][12][13] A "naked" palladium source is often unstable under reaction conditions, rapidly decomposing to catalytically inactive palladium black. We expect to observe either no reaction or a drastically reduced yield, highlighting the ligand's critical role in maintaining a viable catalytic species.

Control 3: Confirming the Requirement of the Base
  • Purpose: To verify the essential role of the base in the activation of the boronic acid for the transmetalation step.[8][10]

  • Experimental Protocol: Follow the Baseline Experimental Protocol, but omit the addition of K₂CO₃ .

  • Rationale & Expected Outcome: The transmetalation step requires a nucleophilic organoboron species. Neutral boronic acids are generally not nucleophilic enough to transfer their organic group to the palladium(II) center. The base deprotonates water or the boronic acid itself to form a hydroxyl anion, which then coordinates to the boron atom, forming the highly nucleophilic "ate" complex required for transmetalation.[1][9][11] Without the base, this activation cannot occur, the catalytic cycle will halt before transmetalation, and no product should be formed.

Control 4: Ruling Out Boronic Acid-Independent Pathways
  • Purpose: To ensure the phenyl group in the final product originates exclusively from the phenylboronic acid and to check for potential side reactions of the aryl iodide, such as dehalogenation or homocoupling.

  • Experimental Protocol: Follow the Baseline Experimental Protocol, but omit the addition of phenylboronic acid .

  • Rationale & Expected Outcome: This control confirms the identity of one of the coupling partners. In the absence of the organoboron reagent, no cross-coupling can occur. The primary outcome should be the recovery of the this compound starting material. This experiment is also useful for identifying potential side reactions like protodehalogenation (replacement of iodine with hydrogen), which can sometimes occur under basic, heated conditions.[14]

Data Synthesis: A Comparative Analysis

ExperimentCatalystLigandBaseBoronic AcidExpected Yield (%)Interpretation
Baseline Pd(PPh₃)₄PPh₃K₂CO₃Phenyl-B(OH)₂>85%Successful C-C bond formation
Control 1 None-K₂CO₃Phenyl-B(OH)₂0%Reaction is Palladium-catalyzed
Control 2 Pd(OAc)₂NoneK₂CO₃Phenyl-B(OH)₂<5%Ligand is essential for catalyst activity/stability
Control 3 Pd(PPh₃)₄PPh₃NonePhenyl-B(OH)₂0%Base is required for transmetalation
Control 4 Pd(PPh₃)₄PPh₃K₂CO₃None0%Boronic acid is the coupling partner

Workflow for Validating a Suzuki-Miyaura Reaction

The logic of these control experiments can be visualized as a decision-making workflow, ensuring a systematic and thorough validation of any new Suzuki-Miyaura protocol.

Validation_Workflow Figure 2: Logical workflow for experimental validation. start Define Baseline Protocol run_baseline Run Baseline Reaction start->run_baseline check_product Product Formed? run_baseline->check_product control_pd Control 1: No Pd Catalyst check_product->control_pd Yes fail Re-evaluate Baseline (e.g., Temp, Time, Conc.) check_product->fail No check_pd No Product? control_pd->check_pd control_base Control 3: No Base check_pd->control_base Yes fail_pd Error: Uncatalyzed Reaction check_pd->fail_pd No check_base No Product? control_base->check_base control_boron Control 4: No Boronic Acid check_base->control_boron Yes fail_base Error: Base-Independent Pathway check_base->fail_base No check_boron No Product? control_boron->check_boron success Mechanism Validated check_boron->success Yes fail_boron Error: Investigate Side Reactions check_boron->fail_boron No

Figure 2: Logical workflow for experimental validation.

Conclusion and Forward Look

This systematic application of control experiments provides an unambiguous validation of the Suzuki-Miyaura reaction for this compound. It builds a foundation of trust in the synthetic protocol, ensuring that the observed results are mechanistically sound. For drug development professionals, this level of rigor is not merely academic; it is fundamental to developing scalable, reliable, and transferable chemical processes. By confirming the necessity of the catalyst, ligand, and base, we move forward with a high degree of confidence in our chemical transformations.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Carbó, J. J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(12), 3929-3941. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 76(17), 7144-7152. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • ResearchGate. Control experiments confirming a synergistic effect in the Suzuki–Miyaura reaction of aryl iodides. [Link]

  • ACS Publications. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the beginning of the journey. The rigorous and unambiguous validation of a molecule's three-dimensional structure is a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structure of novel compounds derived from the versatile starting material, 4-iodo-1H-pyrrole-2-carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Structural Elucidation

Pyrrole derivatives are a cornerstone of medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1][2] this compound, with its reactive iodine and carboxylic acid functional groups, serves as a valuable scaffold for generating diverse chemical entities.[3][4] However, the synthetic transformations employed can sometimes lead to unexpected rearrangements or the formation of isomers. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for ensuring the scientific integrity of the research.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete picture of a novel compound's structure. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed to build a comprehensive and irrefutable structural assignment. The primary tools in the chemist's arsenal include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and, when suitable crystals can be obtained, single-crystal X-ray crystallography.

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} caption: "Workflow for the synthesis and structural validation of novel pyrrole derivatives."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (1D) NMR: The First Look
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals reveals the relative number of protons of each type.[7]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The chemical shift of each carbon provides clues about its functional group and hybridization state.[7]

Two-Dimensional (2D) NMR: Unraveling the Connectivity

For complex molecules, 1D NMR spectra can become overcrowded and difficult to interpret.[5] 2D NMR techniques provide a second dimension to resolve overlapping signals and establish correlations between different nuclei.[8][9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This is invaluable for piecing together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.[8][11] This allows for the unambiguous assignment of proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[11][12] This is crucial for connecting the fragments identified by COSY and establishing the overall carbon skeleton.

NMR Experiment Information Provided Application in Pyrrole Derivatives
¹H NMR Proton chemical environment, multiplicity, and integration.Identify protons on the pyrrole ring and substituents.
¹³C NMR Carbon chemical environment and type (CH₃, CH₂, CH, C).Determine the carbon framework of the pyrrole core and side chains.
COSY ¹H-¹H correlations through 2-3 bonds.Establish the connectivity of protons within substituent groups.
HSQC ¹H-¹³C one-bond correlations.Assign specific protons to their directly attached carbons.
HMBC ¹H-¹³C long-range (2-3 bond) correlations.Connect different structural fragments and confirm the overall molecular structure.
Experimental Protocol: A Standard NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., spectral widths, acquisition times, number of scans) should be optimized for the specific compound.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software. Analyze the 1D and 2D spectra to assign all proton and carbon signals and build a complete structural model.

dot graphdiv { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "A typical NMR experimental workflow."

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[13][14] High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the structural validation of novel compounds as it can determine the elemental composition of a molecule with high accuracy, allowing for the unambiguous determination of its molecular formula.[15][16]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the experimentally measured accurate mass with the theoretical masses of possible elemental compositions to determine the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17][18] It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.[19]

For novel pyrrole derivatives, FT-IR is particularly useful for confirming the presence of key functional groups such as:

  • N-H stretch: Around 3300 cm⁻¹ for the pyrrole N-H.[2][20]

  • C=O stretch: Typically in the range of 1650-1750 cm⁻¹, confirming the presence of a carboxylic acid, ester, or amide.[21]

  • C-I stretch: In the far-infrared region, confirming the presence of the iodine substituent.

While FT-IR alone cannot determine the complete structure of a molecule, it serves as a quick and valuable tool for confirming the success of a chemical transformation and identifying the key functional groups present.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the novel compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the absolute configuration of chiral centers.[22][23][24] This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice.[25][26]

The Challenge of Crystallization

The primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging to obtain. The process of crystallization is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques.

A Comparative Summary

Technique Strengths Limitations Key Role in Validation
NMR Spectroscopy Provides detailed information on connectivity and stereochemistry.Can be complex for large molecules; requires soluble samples.Primary tool for determining the molecular skeleton and relative stereochemistry.
Mass Spectrometry Determines accurate mass and molecular formula.Provides limited information on connectivity.Essential for confirming the elemental composition.
FT-IR Spectroscopy Rapid identification of functional groups.Provides limited structural information.Quick verification of functional group transformations.
X-ray Crystallography Provides the absolute 3D structure.Requires a high-quality single crystal.The "gold standard" for unambiguous structure determination.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of novel compounds synthesized from this compound requires a logical and integrated application of multiple analytical techniques. By combining the detailed connectivity information from NMR, the precise molecular formula from HRMS, the functional group confirmation from FT-IR, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can confidently and rigorously establish the identity of their newly synthesized molecules. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further drug discovery and development efforts.[27][28][29][30]

References

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  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 235-265). Elsevier.
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A Comparative Guide to Purity Assessment of Synthesized 4-iodo-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS)—for assessing the purity of 4-iodo-1H-pyrrole-2-carboxylic acid and its derivatives. These halogenated heterocyclic compounds are significant building blocks in medicinal chemistry.[1] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the direct iodination of 1H-pyrrole-2-carboxylic acid. This seemingly straightforward electrophilic substitution reaction can, however, lead to a variety of impurities that complicate downstream applications.

A plausible synthesis involves the reaction of 1H-pyrrole-2-carboxylic acid with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent like iodic acid (HIO₃).[2][3]

Potential Impurities Include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 1H-pyrrole-2-carboxylic acid in the final product.

  • Regioisomers: Electrophilic substitution on the pyrrole ring can also occur at other positions, leading to the formation of 3-iodo, 5-iodo, and di-iodinated species (e.g., 4,5-diiodo-1H-pyrrole-2-carboxylic acid). The directing effects of the carboxylic acid group favor substitution at the 4- and 5-positions.

  • Reagent-Derived Impurities: Residual iodinating agents or their by-products (e.g., succinimide from NIS) may be present.

  • Degradation Products: Halogenated pyrroles can be susceptible to degradation, particularly if exposed to light or harsh pH conditions.

The presence and quantity of these impurities must be carefully controlled to meet regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique widely employed for the identification and quantification of individual components in a mixture.[8] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The "Why" Behind the Method

The choice of a reversed-phase method is dictated by the polarity of the analyte. This compound is a moderately polar compound, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid in the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.

Experimental Protocol: RP-HPLC
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating a range of impurities with varying polarities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)
1H-pyrrole-2-carboxylic acid8.50.2
This compound 15.2 99.5
5-iodo-1H-pyrrole-2-carboxylic acid16.10.1
4,5-diiodo-1H-pyrrole-2-carboxylic acid22.30.2
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Purity Report H->I qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation A Accurately weigh analyte and standard B Dissolve in deuterated solvent A->B C Acquire ¹H NMR spectrum with quantitative parameters B->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard signals D->E F Calculate purity using the qNMR equation E->F

Caption: qNMR Purity Assessment Workflow.

Mass Spectrometry (MS): Identification of Impurities

Mass spectrometry is an invaluable tool for confirming the identity of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, which is highly specific.

The "Why" Behind the Method

For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), allowing for the straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the main component and its impurities.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. For 2-substituted pyrrole derivatives, common fragmentation pathways include the loss of small molecules like water and aldehydes. [9]The presence of the iodine atom will also lead to characteristic isotopic patterns.

Data Presentation: MS Analysis of Impurities
m/z (observed)Elemental CompositionInferred Structure
237.9345C₅H₅INO₂This compound
112.0393C₅H₅NO₂1H-pyrrole-2-carboxylic acid
363.8301C₅H₃I₂NO₂Di-iodo-1H-pyrrole-2-carboxylic acid
Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Inject Sample B HPLC Separation A->B C ESI Ionization B->C D Mass Analysis (MS1) C->D E Fragmentation (MS/MS) D->E F Mass Analysis (MS2) E->F G Determine m/z of parent and fragment ions F->G H Propose elemental composition (HRMS) G->H I Identify impurity structures H->I

Caption: LC-MS Impurity Identification Workflow.

Comparative Analysis of Techniques

FeatureHPLCqNMRMass Spectrometry
Primary Purpose Separation and relative quantificationAbsolute quantification and structural confirmationIdentification and structural elucidation
Purity Assessment Relative (Area %)Absolute (mass %)Qualitative (identification of impurities)
Reference Standard Requires a reference standard of the analyte for identity confirmation and quantificationRequires a certified internal standard (can be different from the analyte)Not required for identification, but useful for quantification
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very high (pg/mL to fg/mL)
Throughput HighModerate to LowHigh (when coupled with HPLC)
Strengths Excellent for resolving complex mixtures, robust and widely available.Provides an absolute measure of purity, non-destructive, gives structural information.Unparalleled for impurity identification, provides molecular weight and structural data.
Limitations Co-eluting impurities can be missed, non-UV active impurities are not detected, provides relative purity.Lower sensitivity than HPLC, requires careful sample preparation and data processing for accuracy.Not inherently quantitative without appropriate standards and calibration.

Conclusion: An Orthogonal Approach for Unambiguous Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound derivatives, a single technique is often insufficient. An orthogonal approach, leveraging the complementary strengths of HPLC, qNMR, and MS, provides the highest level of confidence in the quality of the material.

  • HPLC should be employed as the primary tool for routine purity checks and for the separation and relative quantification of impurities.

  • qNMR serves as the definitive method for determining the absolute purity of the bulk material and for confirming the structure of the main component.

  • LC-MS is essential for the identification of unknown impurities detected by HPLC, providing crucial information for process optimization and for meeting regulatory requirements for impurity characterization. [10] By integrating these techniques, researchers and drug development professionals can ensure a thorough understanding of their synthesized compounds, leading to safer, more effective, and well-characterized pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. Available from: [Link]

  • AMS Biopharma. Impurity Guidelines in Drug Development under ICH Q3. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. Available from: [Link]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

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  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. Available from: [Link]

  • Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-31.
  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. Available from: [Link]

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  • Liang X, Guo Z, Yu C. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2013;27(23):2675-84.
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  • Vladimirova S, Georgieva M, Peikova L, Zlatkov A. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):339-345.
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  • Castanet AS, Colobert F, Broutin PE. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Lett. 2002;43(29):5047-5048.
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Navigating the Structure-Activity Landscape of 4-Iodo-1H-pyrrole-2-carboxylic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 4-iodo-1H-pyrrole-2-carboxylic acid scaffold has emerged as a promising starting point in the design of novel anticancer agents. Its inherent biological activity, characterized by the inhibition of cancer cell growth, positions it as a valuable template for medicinal chemists.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from this core structure, offering insights into the rational design of more potent and selective therapeutic candidates. While direct comparative data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide synthesizes findings from structurally related pyrrole-based anticancer agents to extrapolate key SAR trends.

The this compound Scaffold: A Privileged Motif in Oncology

The pyrrole ring is a fundamental heterocyclic motif found in numerous biologically active compounds and approved drugs.[3] The presence of a halogen atom, such as iodine, at the 4-position of the pyrrole ring can significantly influence the compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which can enhance binding affinity to biological targets. The carboxylic acid moiety at the 2-position provides a convenient handle for synthetic modification, allowing for the exploration of a wide range of derivatives, including amides and esters.

Comparative Analysis of Structural Modifications

The exploration of SAR for derivatives of this compound primarily involves modifications at the carboxylic acid group, typically through the formation of amides. The nature of the substituent on the amide nitrogen plays a crucial role in modulating biological activity.

Impact of Amide Substituents

Based on SAR studies of related pyrrole-2-carboxamides, the following trends can be inferred for derivatives of this compound:

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings on the amide nitrogen can lead to a significant enhancement in anticancer activity. Electron-withdrawing or donating groups on these rings can fine-tune the electronic properties and steric bulk, influencing interactions with the target protein.

  • Alkyl and Cycloalkyl Groups: The size and lipophilicity of alkyl or cycloalkyl substituents on the amide can impact cell permeability and target engagement. Optimal chain length and the presence of cyclic structures often lead to improved potency.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, on the amide substituent can provide additional interactions with the target, thereby increasing binding affinity.

Table 1: Inferred Structure-Activity Relationships of 4-Iodo-1H-pyrrole-2-carboxamide Derivatives

Modification on Amide Nitrogen (R)Expected Impact on Anticancer ActivityRationale (Based on Related Pyrrole Derivatives)
Unsubstituted (-H) Baseline activityProvides a point of comparison for substituted analogues.
Simple Alkyl (e.g., -CH₃, -C₂H₅) Moderate activityLipophilicity may enhance cell permeability to some extent.
Substituted Phenyl (e.g., -Ph-X) Potentially high activityAllows for diverse interactions within the target's binding pocket. The nature and position of substituent X are critical.
Heteroaromatic (e.g., Pyridyl) Potentially high activityCan introduce additional hydrogen bonding and pi-stacking interactions.
Benzyl (-CH₂-Ph) Variable activityThe flexibility of the methylene linker can allow for optimal positioning of the phenyl ring.

Experimental Protocols

General Synthetic Route for 4-Iodo-1H-pyrrole-2-carboxamides

The synthesis of 4-iodo-1H-pyrrole-2-carboxamide derivatives typically involves a straightforward amide coupling reaction between this compound and a desired amine.

Step-by-step methodology:

  • Activation of the Carboxylic Acid: this compound is activated using a suitable coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Amine Coupling: The desired primary or secondary amine is added to the reaction mixture, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-iodo-1H-pyrrole-2-carboxamide derivative.

Synthesis start This compound intermediate Activated Ester Intermediate start->intermediate + reagents1 Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents1->intermediate product N-Substituted 4-Iodo-1H-pyrrole-2-carboxamide intermediate->product + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product

Caption: General synthetic workflow for N-substituted 4-iodo-1H-pyrrole-2-carboxamides.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO, then diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the development of novel anticancer agents. The insights gleaned from the SAR of related pyrrole derivatives provide a rational basis for the design of new analogues with potentially improved potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 4-iodo-1H-pyrrole-2-carboxamides and other derivatives to establish a more definitive SAR for this promising class of compounds. Further investigations into their mechanism of action, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates.

References

  • Gouda, M. A., et al. (2020). Synthesis, biological evaluation, and molecular modeling of new pyrrole derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103425.
  • RSC Publishing. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two primary synthetic routes to 4-iodo-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of the efficiency, practicality, and scalability of each method, supported by experimental data and expert insights.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the iodine atom provides a handle for further functionalization through cross-coupling reactions, while the pyrrole-2-carboxylic acid scaffold is a common feature in many natural products and pharmaceuticals. The efficiency of the synthetic route to this key intermediate can significantly impact the overall timeline and cost of a drug discovery program. This guide will dissect two distinct and viable synthetic pathways: a direct electrophilic iodination and a two-step halogen exchange route.

Route 1: Direct Electrophilic Iodination

This approach focuses on the direct introduction of an iodine atom onto the pyrrole ring of a readily available starting material, 1H-pyrrole-2-carboxylic acid or its ethyl ester. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.[1][2]

Scientific Rationale

The direct iodination of the pyrrole ring is an atom-economical approach. The reaction typically proceeds at the most nucleophilic position of the pyrrole ring. For a 2-substituted pyrrole, electrophilic attack is generally favored at the 4- and 5-positions. By carefully controlling the reaction conditions, regioselective iodination at the 4-position can be achieved. The use of the ethyl ester of the carboxylic acid is often preferred to prevent potential side reactions involving the acidic proton of the carboxyl group. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

A solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile is cooled to 0 °C. N-Iodosuccinimide (1.1 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then washed, dried, and concentrated to yield the crude ethyl 4-iodo-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The purified ethyl 4-iodo-1H-pyrrole-2-carboxylate is dissolved in a mixture of ethanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), is added, and the mixture is heated to reflux. The progress of the hydrolysis is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Workflow Diagram

Direct Iodination Route Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Reaction_1 Iodination Ethyl 1H-pyrrole-2-carboxylate->Reaction_1 NIS, CH2Cl2 Ethyl 4-iodo-1H-pyrrole-2-carboxylate Ethyl 4-iodo-1H-pyrrole-2-carboxylate Reaction_1->Ethyl 4-iodo-1H-pyrrole-2-carboxylate Reaction_2 Hydrolysis Ethyl 4-iodo-1H-pyrrole-2-carboxylate->Reaction_2 LiOH, EtOH/H2O This compound This compound Reaction_2->this compound

Caption: Workflow for the direct iodination route.

Route 2: Two-Step Halogen Exchange

This synthetic strategy involves the initial bromination of the pyrrole ring followed by a subsequent halogen exchange reaction to introduce the iodine atom. This approach can be advantageous if the direct iodination proves to be low-yielding or lacks regioselectivity.

Scientific Rationale

The first step involves the electrophilic bromination of ethyl 1H-pyrrole-2-carboxylate using a mild brominating agent like N-bromosuccinimide (NBS).[3][4][5] Similar to iodination, this reaction is expected to be regioselective for the 4-position. The subsequent step is a copper-catalyzed halogen exchange, often referred to as an "aromatic Finkelstein reaction".[1][2][6][7] This reaction allows for the conversion of an aryl bromide to an aryl iodide using a source of iodide ions, such as sodium iodide, in the presence of a copper(I) catalyst and a suitable ligand.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a solvent like tetrahydrofuran (THF) or dichloromethane, N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is worked up by washing with water and brine, followed by drying and concentration of the organic phase. The crude product is then purified by column chromatography to yield ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate via Halogen Exchange

In a reaction vessel, ethyl 4-bromo-1H-pyrrole-2-carboxylate (1 equivalent), sodium iodide (2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand such as N,N'-dimethylethylenediamine (0.2 equivalents) are combined in a solvent like dioxane. The mixture is degassed and heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford ethyl 4-iodo-1H-pyrrole-2-carboxylate.

Step 3: Hydrolysis to this compound

This step is identical to the hydrolysis step described in Route 1.

Workflow Diagram

Halogen Exchange Route Ethyl 1H-pyrrole-2-carboxylate Ethyl 1H-pyrrole-2-carboxylate Reaction_1 Bromination Ethyl 1H-pyrrole-2-carboxylate->Reaction_1 NBS, THF Ethyl 4-bromo-1H-pyrrole-2-carboxylate Ethyl 4-bromo-1H-pyrrole-2-carboxylate Reaction_1->Ethyl 4-bromo-1H-pyrrole-2-carboxylate Reaction_2 Halogen Exchange Ethyl 4-bromo-1H-pyrrole-2-carboxylate->Reaction_2 NaI, CuI, ligand Ethyl 4-iodo-1H-pyrrole-2-carboxylate Ethyl 4-iodo-1H-pyrrole-2-carboxylate Reaction_2->Ethyl 4-iodo-1H-pyrrole-2-carboxylate Reaction_3 Hydrolysis Ethyl 4-iodo-1H-pyrrole-2-carboxylate->Reaction_3 LiOH, EtOH/H2O This compound This compound Reaction_3->this compound

Caption: Workflow for the halogen exchange route.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature for analogous reactions.

ParameterRoute 1: Direct IodinationRoute 2: Halogen Exchange
Number of Steps 23
Starting Material Ethyl 1H-pyrrole-2-carboxylateEthyl 1H-pyrrole-2-carboxylate
Key Reagents N-Iodosuccinimide (NIS)N-Bromosuccinimide (NBS), NaI, CuI, Ligand
Typical Overall Yield 60-75%50-65%
Atom Economy HigherLower
Cost of Reagents Moderate (NIS can be costly)Moderate (NBS is cheaper, but CuI and ligands add cost)
Reaction Conditions MildRequires higher temperatures for halogen exchange
Purification Chromatography for iodinated esterChromatography for brominated and iodinated esters
Scalability Generally goodHalogen exchange step may require optimization for scale-up
Safety Considerations NIS is an oxidizing agentNBS is a lachrymator, CuI is toxic

Expert Insights and Recommendations

Route 1: Direct Iodination is the more concise and atom-economical approach. Its primary advantage lies in the reduced number of synthetic steps, which can lead to higher overall yields and reduced waste generation. This route is recommended for initial explorations and smaller-scale syntheses where the cost of N-iodosuccinimide is not a major limiting factor. However, the regioselectivity of the iodination can be a critical factor and may require careful optimization of reaction conditions.

Route 2: Halogen Exchange offers a more modular and potentially more controllable synthesis. While it involves an additional step, the bromination of pyrroles is often a well-behaved and high-yielding reaction. The subsequent copper-catalyzed halogen exchange provides a reliable method for introducing the iodine atom. This route may be preferable in situations where direct iodination gives poor yields or a mixture of regioisomers. It is also a valuable alternative if the starting 4-bromo-1H-pyrrole-2-carboxylic acid is commercially available or can be synthesized more economically than the direct iodination can be performed. For large-scale synthesis, the cost-effectiveness of this route would need to be carefully evaluated, considering the prices of the copper catalyst and ligand.

Conclusion

Both the direct iodination and the two-step halogen exchange routes represent viable strategies for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and the available expertise in handling the respective reagents and reaction conditions. For rapid access to the target molecule on a smaller scale, the direct iodination route is often the preferred choice due to its simplicity. For larger-scale campaigns or when regioselectivity is a major concern, the halogen exchange route provides a robust and reliable alternative.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-iodo-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-iodo-1H-pyrrole-2-carboxylic acid

This compound is a halogenated pyrrole derivative with potential applications in pharmaceutical development.[1][2] As with any active pharmaceutical ingredient (API), ensuring its identity, purity, and quality is paramount. This necessitates the development and validation of robust analytical methods. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, moving beyond a simple checklist to offer a scientifically grounded rationale for methodological choices. Our focus is on establishing a suite of validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure data integrity throughout the drug development lifecycle.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for the validation of analytical procedures.[3][4][5][6][7][8] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] This guide will also touch upon the lifecycle management of analytical procedures, a concept emphasized in recent regulatory guidance.[6][9][10][11]

Physicochemical Properties and their Analytical Implications

A foundational understanding of the physicochemical properties of this compound is critical for analytical method development. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from its structure and related compounds like pyrrole-2-carboxylic acid.[12][13][14]

  • Structure: The molecule contains a pyrrole ring, a carboxylic acid group, and an iodine atom.

  • Polarity and Solubility: The carboxylic acid group imparts significant polarity and aqueous solubility, particularly at higher pH where it deprotonates to form a carboxylate.[15][16] Its solubility in organic solvents will be moderate and can be manipulated by pH.

  • Chromophoric Properties: The pyrrole ring is a chromophore, meaning it will absorb ultraviolet (UV) light, making UV-based detection in HPLC a viable approach.

  • Ionization: The carboxylic acid group is readily ionizable, making it suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), likely in negative ion mode. The presence of the iodine atom provides a distinct isotopic pattern that can aid in mass spectral identification.[17][18][19][20]

These properties guide our selection of analytical techniques and the starting parameters for method development.

Core Analytical Techniques: A Comparative Overview

The two primary techniques for the analysis of this compound are HPLC-UV and LC-MS. Gas chromatography (GC) is less suitable for the direct analysis of this polar, non-volatile carboxylic acid without derivatization.[21][22]

Technique Principle Strengths Limitations Primary Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, quantitative, cost-effective.Lower sensitivity than MS, may not resolve all impurities without co-elution.Assay, purity, and stability testing.
LC-MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, structural elucidation of impurities.[17][18][19][20]More complex, potential for matrix effects, quantification can be more challenging.Impurity identification, degradation product analysis, and trace analysis.

Experimental Protocols and Validation

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method will form the backbone of routine quality control for assay and purity determination.

Method Development Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the compound's polarity.[23]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5 to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. A typical gradient might run from 10% to 90% organic solvent over 20 minutes.

  • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. The primary detection wavelength should be set at the λmax of this compound.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

Validation Protocol (as per ICH Q2(R2)): [3][4][6][24]

The following parameters must be evaluated:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure separation of the main peak from any degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[24] The correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: The precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation: HPLC-UV Validation Summary

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from degradation products or placebo.Peak purity index > 0.999 for the main peak.
Linearity r² > 0.99r² = 0.9995
Range 80-120% of nominal concentration80-120 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with varied parameters.Method is robust to changes in pH (±0.2), flow rate (±10%), and column temperature (±5°C).
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown impurities and degradation products.

Method Development Protocol:

  • LC System: Utilize a similar HPLC/UPLC method as described above. The mobile phase should be compatible with MS, meaning volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal.[17][18]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the carboxylic acid.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment precursor ions for structural elucidation. The characteristic isotopic signature of iodine will be a key diagnostic tool.

Validation Considerations for LC-MS (for impurity identification):

While a full quantitative validation as for HPLC-UV may not be necessary if the method is used for identification, key parameters to assess include:

  • Specificity: The ability to detect and differentiate impurities from the main component and each other.

  • LOD/LOQ: To ensure detection of trace-level impurities.

  • Mass Accuracy: To confirm elemental compositions.[25]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two or more analytical methods to ensure they provide equivalent results.[9] This is crucial when, for example, a robust HPLC-UV method is used for routine QC, but a more sensitive LC-MS method is used for stability studies or impurity profiling.

Cross-Validation Workflow

CrossValidationWorkflow start Start: Define Analytical Need (e.g., Assay, Impurity Profile) hplc_dev Develop & Validate Primary Method (HPLC-UV) start->hplc_dev lcms_dev Develop & Validate Secondary Method (LC-MS) start->lcms_dev select_samples Select Representative Samples (e.g., Batches, Stability Samples) hplc_dev->select_samples lcms_dev->select_samples analyze_hplc Analyze Samples with HPLC-UV select_samples->analyze_hplc analyze_lcms Analyze Samples with LC-MS select_samples->analyze_lcms compare Compare Results (Assay, Impurity Levels) analyze_hplc->compare analyze_lcms->compare equivalent Results Equivalent? compare->equivalent pass Cross-Validation Successful equivalent->pass Yes fail Investigate Discrepancies equivalent->fail No end End pass->end revalidate Re-evaluate/Re-validate Methods fail->revalidate revalidate->hplc_dev revalidate->lcms_dev

Caption: Workflow for cross-validating primary and secondary analytical methods.

Acceptance Criteria for Cross-Validation:

The acceptance criteria for comparing the two methods should be pre-defined. For example, the assay values obtained by HPLC-UV and LC-MS (if used quantitatively) should not differ by more than a specified percentage (e.g., 2%). For impurities, the levels reported should be comparable, and any new impurities detected by the more sensitive method (LC-MS) should be investigated.

Impurity and Degradation Product Profiling

A critical aspect of analytical method validation is its ability to detect and quantify impurities and degradation products.[26][27][28][29] Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Forced Degradation Protocol:

Subject solutions of this compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid sample at 105°C for 48 hours

  • Photostability: Solution exposed to light as per ICH Q1B guidelines

Analyze the stressed samples by both HPLC-UV and LC-MS. The HPLC-UV method should demonstrate resolution between the parent peak and all major degradation products. The LC-MS method will be used to propose structures for the observed degradation products.

Decision Tree for Method Selection

MethodSelection start Define Analytical Objective is_quantitative Quantitative Analysis? start->is_quantitative is_routine Routine QC/Release? is_quantitative->is_routine Yes is_id Impurity ID/Structural Elucidation? is_quantitative->is_id No hplc_uv Use Validated HPLC-UV Method is_routine->hplc_uv Yes lc_ms_quant Use Validated Quantitative LC-MS Method is_routine->lc_ms_quant No (e.g., low concentration) lc_ms_qual Use HR-LC-MS (Qualitative) is_id->lc_ms_qual Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound is a scientifically rigorous process that ensures data quality and regulatory compliance. By leveraging the strengths of complementary techniques like HPLC-UV for robust quantification and LC-MS for sensitive and specific identification, a comprehensive analytical control strategy can be established. This guide provides the foundational protocols and rationale to develop, validate, and cross-validate these methods, ensuring that the quality of this promising compound is well-characterized throughout its development lifecycle.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-iodo-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-iodo-1H-pyrrole-2-carboxylic acid, a halogenated organic compound. As a Senior Application Scientist, my aim is to ground these procedures in the principles of chemical reactivity, regulatory compliance, and field-proven best practices, empowering you to manage this waste stream with confidence and precision.

The causality behind these specific protocols stems from the compound's chemical structure: the presence of an iodine atom classifies it as a halogenated organic compound , while the carboxylic acid group imparts acidic properties. This dual nature dictates its handling and segregation from other waste streams to prevent dangerous reactions and to comply with stringent disposal regulations.

Hazard Profile and Regulatory Overview

Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards from structurally similar compounds and its functional groups. The pyrrole and carboxylic acid moieties suggest potential for skin and serious eye irritation.[1][2]

The most critical feature for disposal is the carbon-iodine bond, which places it under the purview of regulations for halogenated organic compounds.[3][4] These substances are often more persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[3] Disposal is primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which sets the standards for hazardous waste management from generation to final disposal.[5][6]

Hazard CategoryKey Characteristics & Potential RisksRegulatory Framework & Disposal Rationale
Chemical Classification Halogenated Organic Compound; Carboxylic AcidMust be segregated into a "Halogenated Organic Waste" stream.[3][7] The EPA lists numerous halogenated organic compounds (HOCs) that are regulated for land disposal.[8]
Reactivity Acidic. Incompatible with bases and strong oxidizing agents.[9]Never mix with bases to avoid strong exothermic reactions. Keep separate from oxidizers to prevent potentially violent reactions.
Health Hazards Potential for skin, eye, and respiratory irritation.[1][2] May be harmful if swallowed or inhaled.Adherence to Occupational Safety and Health Administration (OSHA) guidelines for personal protective equipment (PPE) is mandatory.[10][11]
Disposal Method Regulated Hazardous WasteMust be disposed of through a licensed hazardous waste facility, typically via incineration.[3][12] Do not attempt to neutralize and pour down the drain.[9]
Personal Protective Equipment (PPE) and Pre-Disposal Safety

Before initiating any disposal procedure, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the chemical, mitigating risks of exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations 29 CFR 1910.133.[1][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and dispose of them immediately after use or if contact with the chemical occurs.[13]

  • Body Protection: A lab coat is required. For larger quantities, consider a chemically resistant apron.[1]

All handling and commingling of waste must be conducted within an operating chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation and storage of this compound waste, ensuring compliance and safety from the point of generation to final pickup.

Immediately upon generation, the waste must be identified as hazardous. Due to its chemical structure, this compound, and any solutions or materials contaminated with it, must be treated as Halogenated Organic Hazardous Waste .

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and costly disposal errors.

  • DO: Collect this waste in a container designated exclusively for Halogenated Organic Waste .[3][7] Many institutions use a color-coding system (e.g., green-labeled carboys) for this waste stream.[3]

  • DO NOT: Mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[4][7]

  • DO NOT: Mix with acids, bases, or heavy metals.[3]

  • DO NOT: Dispose of this chemical down the drain.[9]

The rationale for separating halogenated from non-halogenated waste is often both safety- and cost-related. Halogenated waste streams are significantly more expensive to dispose of via incineration.[4]

The integrity of the waste container is essential to prevent leaks and spills.[5]

  • Container Choice: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[6][7] Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.

  • Labeling: The container must be labeled correctly before the first drop of waste is added.[7] According to EPA regulations, the label must include:

    • The words "Hazardous Waste" .[12][14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[7] If it is a mixed waste stream, list all components and their approximate percentages.

    • A clear indication of the associated hazards (e.g., Irritant, Toxic).[14]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[6][12]

  • Keep the waste container closed at all times except when actively adding waste.[7]

  • Store the container in a designated, well-ventilated area.

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6]

  • Do not accumulate more than 55 gallons of waste in an SAA.[14]

When the container is no more than 90% full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][6] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound char Step 1: Characterize Waste Is it a Halogenated Organic Compound? start->char segregate Step 2: Segregate at Source Place in dedicated 'Halogenated Organic Waste' stream. char->segregate  Yes   no_mix_non_halo DO NOT mix with Non-Halogenated Solvents (e.g., Acetone, Hexane) segregate->no_mix_non_halo no_mix_acid_base DO NOT mix with Acids or Bases segregate->no_mix_acid_base container Step 3: Select & Label Container - Chemically compatible container - Affix 'Hazardous Waste' label - List all chemical constituents segregate->container store Step 4: Accumulate in SAA - Keep container closed - Use secondary containment - Store near point of generation container->store dispose Step 5: Arrange Final Disposal Container is 90% full store->dispose ehs Contact EHS for pickup by licensed waste vendor. dispose->ehs  Yes   continue_filling Continue to fill container safely. dispose->continue_filling  No  

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.

    • Sweep or place the absorbent material into a designated container for hazardous waste disposal. Seal and label the container.[7]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill:

    • Evacuate the area immediately.[7]

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Segreg
  • Guidelines for the laboratory use of chemical carcinogens.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Halogenated Organic Liquids - Standard Oper
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Laboratory Waste Management: The New Regul
  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee Knoxville.
  • Carcinogens - Overview.
  • Halogenated Solvents in Laboratories.
  • Carcinogens - Standards.
  • Safety Data Sheet for 1H-Indole-2-carboxylic acid. Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Safety Data Sheet for Pyridine-2-carboxylic acid. Sigma-Aldrich.
  • Safety Data Sheet for Pyrrole-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. AK Scientific, Inc.
  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. Fisher Scientific.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-iodo-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a commensurate level of safety and precision. The compound 4-iodo-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound, presents specific handling challenges that necessitate a robust personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and causality to ensure your safety and the integrity of your research.

Hazard Identification and Risk Profile

While a specific, comprehensive toxicological profile for this compound is not extensively published, its structure—a halogenated pyrrole carboxylic acid—allows us to infer a risk profile based on analogous compounds. Safety Data Sheets (SDS) for structurally similar chemicals, such as Pyrrole-2-carboxylic acid and other iodinated heterocycles, consistently identify several key hazards.[1][2][3]

Primary Routes of Exposure:

  • Inhalation: As a powder, the compound can become airborne during handling, leading to respiratory tract irritation.[1][2][3]

  • Dermal Contact: Direct skin contact can cause irritation.[1][3][4]

  • Ocular Contact: The compound is a serious eye irritant.[1][3][4]

  • Ingestion: Accidental ingestion may be harmful.[4][5]

Based on this data, the compound should be handled as, at minimum, a Category 2 skin and eye irritant and a Category 3 specific target organ toxicant for respiratory irritation.[1][2][3]

Hazard ClassificationPotential EffectPrimary Route
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3]Dermal Contact
Serious Eye Damage/Irritation (Category 2A/2) Causes serious eye irritation.[1][3]Ocular Contact
STOT - Single Exposure (Category 3) May cause respiratory irritation.[1][2][3]Inhalation
Acute Toxicity, Oral (Assumed) May be harmful if swallowed.[4][5]Ingestion

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that the most effective safety measure is the implementation of proper engineering controls. Personal protective equipment is the last line of defense.

Chemical Fume Hood: All operations involving the handling of solid this compound or its volatile solutions must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. A fume hood contains airborne powders and vapors at the source, drastically reducing the risk of inhalation.[6] Always verify the hood's certification is current and its airflow is adequate before beginning work.

Mandated Personal Protective Equipment

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting Closed Container Safety Glasses with Side ShieldsNot RequiredLab Coat, Closed-Toe ShoesNot Required
Weighing Solid Compound Chemical Splash Goggles & Face ShieldNitrile Gloves (or equivalent)Lab Coat, Closed-Toe ShoesNot Required (Inside Fume Hood)
Preparing Solutions Chemical Splash GogglesNitrile Gloves (or equivalent)Lab Coat, Closed-Toe ShoesNot Required (Inside Fume Hood)
Conducting Reactions/Transfers Chemical Splash GogglesNitrile Gloves (or equivalent)Lab Coat, Closed-Toe ShoesNot Required (Inside Fume Hood)
Large Spill Cleanup (>10g) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Neoprene/Butyl)Chemical-Resistant Apron or CoverallAir-Purifying Respirator (APR) with appropriate cartridges
Eye and Face Protection

Standard safety glasses are insufficient due to the risk of airborne particles and splashes.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound outside of a sealed container. They provide a seal around the eyes, protecting from dust and splashes from all angles.[8][9]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when weighing the powder or handling larger quantities (>5g).[10] This provides an additional layer of protection for the entire face from splashes and dispersed powder.

Hand Protection

Gloves are essential to prevent dermal exposure.

  • Nitrile Gloves: For most bench-scale operations, nitrile gloves provide adequate protection.[7][11]

  • Inspection and Technique: Always inspect gloves for tears or punctures before use.[6] When handling the compound, ensure the glove cuffs are situated over the cuffs of your lab coat to prevent skin exposure.[12] Change gloves immediately if they become contaminated.[12]

Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat should be worn and fully buttoned.[7][9]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[6][10] Sandals, shorts, and perforated shoes are not permitted.[6]

  • Chemical-Resistant Apron: For procedures involving larger volumes of solutions or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure.

Step 1: Preparation and Donning PPE
  • Verify the chemical fume hood is operational.

  • Cover the work surface within the hood with disposable absorbent bench paper.[10][13]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Don PPE in the following order: lab coat, closed-toe shoes, long pants, chemical splash goggles, face shield (if required), and finally, gloves.

Step 2: Handling the Solid Compound (Weighing)
  • Perform all weighing operations on a balance placed inside the fume hood or use a powder-containment enclosure.[12][13]

  • Use a weigh boat to prevent spillage on the balance pan.[13]

  • Handle the container with care, opening it away from your face.[7]

  • Use a spatula to transfer small amounts of powder carefully to minimize dust generation. Avoid pouring directly from the bottle.[13]

  • Keep the container closed whenever you are not actively dispensing from it.[12][13]

Step 3: Disposal Plan
  • Chemical Waste: All excess solid compound and solutions must be disposed of in a properly labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain.[3]

  • Contaminated Materials: Used gloves, weigh boats, bench paper, and any other contaminated disposable items must be placed in a sealed bag and then into a solid chemical waste container.[12]

  • Decontamination: After handling, decontaminate the work surface using a wet cleaning method.[10][13]

Step 4: Doffing PPE and Personal Hygiene
  • Remove PPE in a manner that avoids self-contamination. The standard sequence is:

    • Remove outer gloves (if double-gloved).

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Wash hands and any exposed skin thoroughly with soap and water immediately after completing work and removing PPE.[6][7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][3]

  • Spill: For a small spill, contain it with an appropriate absorbent material from a spill kit, then clean the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal A Receive & Store Chemical B Verify Fume Hood Certification A->B C Don Required PPE (Goggles, Lab Coat, Gloves) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Spill Occurs? F->G H Execute Spill Protocol G->H Yes I Segregate Waste (Halogenated, Solid) G->I No H->I J Decontaminate Work Area I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of Washington. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Department of Chemistry - University of Connecticut. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. Environmental Health & Safety - University of California, Irvine. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety - University of North Carolina at Chapel Hill. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services - The University of Texas at Dallas. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.